Ethyl 3-hydroxy-3-methylhexanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxy-3-methylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-4-6-9(3,11)7-8(10)12-5-2/h11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWSCTDNFJINDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CC(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433103 | |
| Record name | ethyl 3-hydroxy-3-methylcaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24420-88-0 | |
| Record name | ethyl 3-hydroxy-3-methylcaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Ethyl 3-hydroxy-3-methylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of Ethyl 3-hydroxy-3-methylhexanoate, a beta-hydroxy ester of interest in various chemical and pharmaceutical research fields. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the closely related analogue, Ethyl 3-hydroxyhexanoate, for comparative purposes. The guide details the physicochemical properties, a proposed synthesis protocol via the Reformatsky reaction, general purification methods, and expected spectroscopic characteristics. This document aims to serve as a foundational resource for professionals working with or interested in this class of compounds.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. For context and comparison, the properties of Ethyl 3-hydroxyhexanoate are also provided.
Table 1: Fundamental Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₃ | - |
| Molecular Weight | 174.24 g/mol | - |
| CAS Number | 24420-88-0 | - |
| Appearance | Not available | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Refractive Index | Not available | - |
| Solubility | Not available | - |
Table 2: Fundamental Properties of Ethyl 3-hydroxyhexanoate (Analogue for Comparison)
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | [1] |
| Molecular Weight | 160.21 g/mol | [2] |
| CAS Number | 2305-25-1 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 90-92 °C at 14 mmHg | [2] |
| Density | 0.974 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.428 | [2] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [3] |
Synthesis Protocol: Reformatsky Reaction
A common and effective method for the synthesis of β-hydroxy esters such as this compound is the Reformatsky reaction. This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, which then reacts with a ketone or aldehyde. For the synthesis of this compound, the reactants are ethyl bromoacetate and 2-pentanone (methyl propyl ketone).
Materials and Reagents
-
Ethyl bromoacetate
-
2-Pentanone (Methyl propyl ketone)
-
Zinc dust (activated)
-
Iodine (catalytic amount)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Experimental Procedure
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust. A small crystal of iodine can be added to initiate the reaction.
-
Reaction Setup: Add anhydrous diethyl ether or THF to the flask to cover the zinc.
-
Initiation: A small portion of a mixture of ethyl bromoacetate and 2-pentanone is added to the zinc suspension. The reaction mixture is gently warmed until the color of the iodine disappears, indicating the initiation of the reaction.
-
Addition of Reactants: The remaining mixture of ethyl bromoacetate and 2-pentanone is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.
-
Work-up: The reaction mixture is cooled to room temperature, and then to 0 °C in an ice bath. The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.
Purification of β-Hydroxy Esters
The primary impurities in the synthesis of β-hydroxy esters are unreacted starting materials and byproducts from side reactions. A general procedure for purification is as follows:
-
Washing: The crude product is washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by washing with brine.
-
Drying: The organic layer is dried over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Distillation/Chromatography: The residue is then purified by either vacuum distillation or flash column chromatography using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
Spectroscopic Characterization (Expected)
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Multiplet for the propyl group (CH₃CH₂CH₂) protons. - Singlet for the methyl group (CH₃) at the C3 position. - Quartet and triplet for the ethyl ester (OCH₂CH₃) protons. - Singlet for the methylene (CH₂) protons adjacent to the ester. - A broad singlet for the hydroxyl (-OH) proton. |
| ¹³C NMR | - Peaks corresponding to the nine carbon atoms. - A peak for the carbonyl carbon (C=O) of the ester around 170-175 ppm. - A peak for the carbon bearing the hydroxyl group (C-OH) around 65-75 ppm. - Peaks for the carbons of the ethyl and propyl groups. |
| IR Spectroscopy | - A strong, broad absorption band for the hydroxyl group (O-H stretch) around 3500-3200 cm⁻¹. - A strong absorption band for the carbonyl group (C=O stretch) of the ester around 1735-1715 cm⁻¹. - C-O stretching bands in the region of 1300-1000 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 174. - Fragmentation patterns corresponding to the loss of water (M-18), the ethoxy group (M-45), and cleavage of the carbon-carbon bonds. |
Visualizations
Synthesis Workflow
The following diagram illustrates the synthesis of this compound via the Reformatsky reaction.
Caption: Synthesis workflow for this compound.
Safety and Handling
A safety data sheet (SDS) for this compound indicates that detailed hazard information is not available.[4] Therefore, it should be handled with the standard precautions for laboratory chemicals. This includes:
-
Working in a well-ventilated area or under a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
In case of contact, wash the affected area with plenty of water.
-
For firefighting, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
Conclusion
This technical guide provides a summary of the known and expected fundamental properties of this compound. While specific experimental data for this compound is limited, the provided information on its synthesis, purification, and expected spectroscopic characteristics, supplemented with data from a close analogue, offers a valuable starting point for researchers and professionals in the field. Further experimental investigation is warranted to fully characterize this compound.
References
"Ethyl 3-hydroxy-3-methylhexanoate" chemical structure and characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, characterization, and synthesis of Ethyl 3-hydroxy-3-methylhexanoate. Due to the limited availability of experimental data for this specific compound in published literature, this paper presents predicted characterization data based on established principles of organic chemistry and analogous compounds. A detailed, generalized protocol for its synthesis is also provided.
Chemical Structure and Identification
This compound is a tertiary β-hydroxy ester. Its structure consists of a hexanoate backbone with a hydroxyl group and a methyl group substituted at the third carbon position.
Molecular Structure:
Caption: 2D Structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₈O₃ |
| Molecular Weight | 174.24 g/mol |
| Canonical SMILES | CCCC(C)(O)CC(=O)OCC |
| InChI Key | FZBFSCZPARKLSM-UHFFFAOYSA-N |
| CAS Number | Not assigned |
Physicochemical Properties
The precise physicochemical properties of this compound have not been extensively documented. The data in Table 2 are estimated based on the properties of the closely related analogue, Ethyl 3-hydroxyhexanoate.[1][2][3]
Table 2: Estimated Physicochemical Properties
| Property | Value | Reference Compound |
| Appearance | Colorless liquid | Ethyl 3-hydroxyhexanoate |
| Boiling Point | ~100-105 °C at 14 mmHg | Ethyl 3-hydroxyhexanoate (90-92 °C) |
| Density | ~0.96 g/mL at 25 °C | Ethyl 3-hydroxyhexanoate (0.974 g/mL) |
| Refractive Index | ~1.430 at 20 °C | Ethyl 3-hydroxyhexanoate (1.428) |
| Solubility | Sparingly soluble in water, soluble in organic solvents | General property of esters |
Spectroscopic Characterization (Predicted)
Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.40 | Broad Singlet (br s) | 1H | -OH |
| ~2.50 | Singlet (s) | 2H | -C(OH)-CH₂ -C=O |
| ~1.55 | Multiplet (m) | 2H | -CH₂ -CH₂-CH₃ |
| ~1.40 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₃ |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~1.20 | Singlet (s) | 3H | -C(OH)-CH₃ |
| ~0.90 | Triplet (t) | 3H | -CH₂-CH₂-CH₃ |
Table 4: Predicted ¹³C NMR, IR, and Mass Spectrometry Data
| Technique | Predicted Data |
| ¹³C NMR | δ (ppm): ~173 (C=O), ~71 (C-OH), ~61 (-O-CH₂), ~45 (-CH₂-C=O), ~40 (CH₂-C(OH)), ~27 (C(OH)-CH₃), ~17 (CH₂-CH₃), ~14 (-O-CH₂-CH₃), ~14 (-CH₂-CH₂-CH₃) |
| IR Spectroscopy | ν (cm⁻¹): 3500-3400 (broad, O-H stretch), 2960-2870 (C-H stretch, sp³), 1735 (strong, C=O stretch, ester), 1250-1150 (C-O stretch) |
| Mass Spec. (EI) | m/z (%): 159 [M-CH₃]⁺, 145 [M-C₂H₅]⁺, 129 [M-OC₂H₅]⁺, 115 [M-C₃H₇-H₂O]⁺, 101 (base peak, McLafferty rearrangement), 73 [C(OH)(CH₃)CH₂]⁺ |
Experimental Protocols: Synthesis
A reliable method for synthesizing this compound is the Reformatsky reaction .[4][5][6] This reaction involves the condensation of a ketone (in this case, 2-pentanone) with an α-halo ester (ethyl bromoacetate) in the presence of metallic zinc.
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Apparatus Setup: A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is dried in an oven and assembled while hot under a nitrogen atmosphere.
-
Zinc Activation: The flask is charged with zinc dust (1.2 equivalents) and anhydrous tetrahydrofuran (THF). A crystal of iodine is added, and the mixture is heated to reflux until the brown color disappears, indicating zinc activation. The mixture is then cooled to room temperature.
-
Reactant Addition: A solution of 2-pentanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is prepared and placed in the dropping funnel. This solution is added dropwise to the stirred zinc suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated at reflux for an additional 1-2 hours until TLC analysis indicates the consumption of the starting ketone.
-
Workup (Quenching): The reaction is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound.
Potential Applications and Logical Relationships
While specific biological activities for this compound are not documented, its chemical structure as a β-hydroxy ester places it within a class of compounds with known applications and potential uses in various fields.
References
- 1. ETHYL 3-HYDROXYHEXANOATE | 2305-25-1 [chemicalbook.com]
- 2. Ethyl 3-hydroxyhexanoate = 98 , FG 2305-25-1 [sigmaaldrich.com]
- 3. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. Reformatsky Reaction [organic-chemistry.org]
Technical Guide: Spectral Analysis of Ethyl 3-hydroxyhexanoate (CAS Number: 2305-25-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for Ethyl 3-hydroxyhexanoate (CAS Number: 2305-25-1). It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed spectral information for identification, characterization, and quality control purposes. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format. Detailed experimental protocols for acquiring this data are also provided, along with a generalized workflow for spectral analysis.
Initial Note on Compound Identification: The CAS number 2305-25-1 is registered to Ethyl 3-hydroxyhexanoate. The initially requested topic "Ethyl 3-hydroxy-3-methylhexanoate" corresponds to a different chemical entity. This guide will focus on the spectral data for the compound officially associated with the provided CAS number.
Chemical Structure and Properties
-
IUPAC Name: ethyl 3-hydroxyhexanoate[1]
-
Synonyms: Ethyl 3-hydroxycaproate, 3-hydroxyhexanoic acid ethyl ester[1]
-
Molecular Formula: C₈H₁₆O₃[2]
-
Molecular Weight: 160.21 g/mol [2]
-
Appearance: Colorless to light yellow liquid[3]
-
Odor: Fruity[3]
Spectral Data Summary
The following sections present the key spectral data for Ethyl 3-hydroxyhexanoate, organized for clarity and ease of comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atom environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~4.12 | Quartet | ~7.1 | -O-CH₂ -CH₃ |
| ~3.98 | Multiplet | - | -CH (OH)- |
| ~2.43 | Multiplet | - | -CH₂ -COO- |
| ~1.45 | Multiplet | - | -CH(OH)-CH₂ -CH₂- |
| ~1.32 | Multiplet | - | -CH₂-CH₂ -CH₃ |
| ~1.25 | Triplet | ~7.1 | -O-CH₂-CH₃ |
| ~0.91 | Triplet | ~7.3 | -CH₂-CH₂-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~172.5 | C =O (Ester) |
| ~68.0 | -C H(OH)- |
| ~60.5 | -O-C H₂-CH₃ |
| ~41.5 | -C H₂-COO- |
| ~36.0 | -CH(OH)-C H₂-CH₂- |
| ~18.8 | -CH₂-C H₂-CH₃ |
| ~14.2 | -O-CH₂-C H₃ |
| ~14.0 | -CH₂-CH₂-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Strong, Broad | O-H Stretch (Alcohol) |
| ~2960, ~2935, ~2875 | Strong | C-H Stretch (Aliphatic) |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1180 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is for electron ionization (EI).
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment (Proposed Fragment) |
| 117 | High | [M - C₂H₅O]⁺ |
| 103 | High | [CH(OH)CH₂COOC₂H₅]⁺ |
| 88 | High | [CH₂=C(OH)OC₂H₅]⁺ (McLafferty Rearrangement) |
| 71 | Moderate | [C₄H₇O]⁺ |
| 45 | Moderate | [C₂H₅O]⁺ |
| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above. These are based on standard laboratory practices for the analysis of liquid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of Ethyl 3-hydroxyhexanoate (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A single drop of neat Ethyl 3-hydroxyhexanoate is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected first.
-
The sample is then applied to the crystal, and the sample spectrum is recorded.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The neat liquid sample of Ethyl 3-hydroxyhexanoate is diluted in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: Normal.
-
-
Data Processing: The total ion chromatogram (TIC) is used to identify the peak corresponding to Ethyl 3-hydroxyhexanoate. The mass spectrum of this peak is then extracted and analyzed for its fragmentation pattern. The spectrum can be compared to a reference library (e.g., NIST) for confirmation.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like Ethyl 3-hydroxyhexanoate.
Conclusion
The spectral data and methodologies presented in this technical guide provide a foundational resource for the identification and characterization of Ethyl 3-hydroxyhexanoate. The tabulated data for ¹H NMR, ¹³C NMR, IR, and MS, combined with the detailed experimental protocols, offer a practical reference for researchers and scientists. The provided workflow diagram further clarifies the logical progression of spectral analysis, from sample preparation to final reporting. This comprehensive information is crucial for ensuring the quality and integrity of this compound in research and development applications.
References
An In-depth Technical Guide on the Natural Occurrence of Ethyl 3-hydroxy-3-methylhexanoate in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel bioactive compounds from natural sources is a cornerstone of drug discovery and development. Plant secondary metabolites, in particular, offer a vast chemical diversity that continues to be a significant source of new therapeutic agents. This guide focuses on the specific compound Ethyl 3-hydroxy-3-methylhexanoate and its reported presence in the botanical world. The objective is to provide a comprehensive overview of its natural occurrence, supported by quantitative data, experimental protocols, and biosynthetic pathway information.
Search Methodology
An extensive search of major scientific databases, including Google Scholar, PubMed, Scopus, and chemical databases such as PubChem and ChemSpider, was performed. Search queries included, but were not limited to: "this compound" AND "natural occurrence," "plant," "biosynthesis," "phytochemical," "extraction," and "quantification."
Findings on the Natural Occurrence of this compound
Despite a thorough review of the existing scientific literature, no evidence was found to support the natural occurrence of this compound in plants. The compound is not listed as a known constituent in any phytochemical databases or inventories of plant volatile compounds.
It is crucial to distinguish this compound from a structurally similar compound, Ethyl 3-hydroxyhexanoate , which has been reported as a natural volatile component in some fruits. However, the presence of a methyl group at the C3 position in the target compound of this guide makes it a distinct chemical entity.
The only context in which "this compound" was identified during the literature search was as a synthetic intermediate in the chemical synthesis of other molecules. Specifically, it has been described as an intermediate in the laboratory synthesis of 3-mercapto-3-methyl-1-hexanol, a thiol known for its contribution to the aroma of certain wines. This synthetic pathway involves an Aldol-type condensation reaction and does not represent a natural biosynthetic process within a plant.
Quantitative Data and Experimental Protocols
As there is no evidence of this compound being a natural product in plants, no quantitative data on its concentration in any plant species can be provided. Consequently, there are no established experimental protocols for its extraction, detection, or quantification from plant matrices.
Researchers interested in the analysis of this compound would need to rely on standard analytical techniques for synthetic organic compounds, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for its identification and characterization in a synthetic mixture.
Biosynthetic Pathways
The absence of this compound in the plant kingdom means that there are no known biosynthetic pathways for its production in plants. The enzymatic machinery required for the specific methylation at the C3 position of an ethyl hexanoate precursor has not been identified or suggested in any plant species.
Conclusion
This technical guide concludes that, based on the current body of scientific knowledge, This compound is not a naturally occurring compound in plants . Researchers, scientists, and drug development professionals should be aware of this finding to avoid pursuing the isolation of this compound from natural sources. The mention of this compound in the scientific literature is limited to its role as a synthetic intermediate. Future research efforts focused on plant-derived natural products should be directed towards compounds with documented evidence of natural occurrence.
Due to the lack of data on the natural occurrence, biosynthesis, and quantification of this compound in plants, the requested tables and diagrams could not be generated.
Ethyl 3-hydroxy-3-methylhexanoate: A Technical Guide for Food and Beverage Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxy-3-methylhexanoate is a β-hydroxy ester that holds a unique position in the chemistry of food and beverages. While not widely recognized as a primary flavor or aroma compound itself, it serves as a crucial intermediate in both chemical synthesis and potentially in the biosynthesis of potent, character-defining aroma compounds. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its chemical properties, synthesis, and its relevance in the context of food and beverage chemistry. The guide also presents detailed experimental protocols and quantitative data where available, alongside visualizations of key pathways and workflows.
Chemical Properties and Synthesis
This compound is an organic compound with the chemical formula C9H18O3. It is characterized by a hydroxyl group on the third carbon of the hexanoate chain.
| Property | Value |
| Chemical Formula | C9H18O3 |
| Molar Mass | 174.24 g/mol |
| CAS Number | 24420-88-0 |
| Appearance | Likely a colorless liquid (based on similar esters) |
| Boiling Point | Not readily available |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents |
The synthesis of this compound can be achieved through classic organic chemistry reactions. One common method is the Reformatsky reaction , which involves the reaction of an α-halo ester (ethyl bromoacetate) with a ketone (2-pentanone) in the presence of zinc metal.[1] Another synthetic route is an Aldol-type condensation , where ethyl acetate is deprotonated by a strong base to form an enolate, which then reacts with 2-pentanone.[2]
Role in Food and Beverage Chemistry
Currently, there is limited scientific literature identifying this compound as a significant direct contributor to the flavor or aroma of food and beverage products. Its primary relevance in this field appears to be as a precursor to more potent aroma compounds, most notably 3-mercapto-3-methyl-1-hexanol . This thiol is a powerful odorant with passion fruit, grapefruit, and guava-like aromas and is a key character-impact compound in many wines, particularly Sauvignon Blanc.
The transformation of this compound to 3-mercapto-3-methyl-1-hexanol involves the introduction of a thiol group, a process that can occur through various chemical pathways.
Biosynthesis of Esters in Fermentation
While the specific biosynthetic pathway for this compound in microorganisms has not been detailed in the available literature, the general pathways for ester formation in yeast during fermentation are well-established. Esters are primarily synthesized by the condensation of an alcohol with an acyl-CoA, catalyzed by alcohol acetyltransferases (AATs) or acyl-CoA:ethanol O-acyltransferases (AEATases).
In Saccharomyces cerevisiae, two main groups of enzymes are responsible for the formation of flavor-active esters:
-
Alcohol Acetyltransferases (ATF1 and ATF2): These enzymes primarily catalyze the formation of acetate esters from acetyl-CoA and various alcohols.
-
Acyl-CoA:Ethanol O-Acyltransferases (Eeb1 and Eht1): These enzymes are responsible for the synthesis of medium-chain fatty acid (MCFA) ethyl esters from their corresponding acyl-CoAs and ethanol.
The biosynthesis of a hydroxy-ester like this compound would likely involve a variation of these pathways, potentially utilizing a hydroxylated acyl-CoA precursor.
Quantitative Data
There is a notable absence of quantitative data in the scientific literature regarding the concentration of this compound in various food and beverage matrices. Similarly, its sensory detection threshold has not been reported. This lack of data further supports the hypothesis that its primary role is that of a chemical intermediate rather than a direct flavor contributor.
For comparison, the sensory threshold of its potent derivative, 3-mercapto-3-methyl-1-hexanol, is extremely low, in the nanogram per liter range in wine.
Experimental Protocols
Example Protocol: GC-MS Analysis of Esters in Wine (Adaptable for this compound)
1. Sample Preparation (Solid-Phase Microextraction - SPME)
-
Objective: To extract and concentrate volatile and semi-volatile compounds from the wine matrix.
-
Materials:
-
10 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Sodium chloride (NaCl).
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
-
Internal standard (e.g., deuterated ester or a structurally similar compound not present in the sample).
-
-
Procedure:
-
Pipette 5 mL of wine into a 10 mL headspace vial.
-
Add 1.5 g of NaCl to increase the ionic strength of the sample and promote the release of volatile compounds.
-
Add a known concentration of the internal standard.
-
Seal the vial and place it in a water bath at 40°C for 10 minutes for equilibration.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with gentle agitation.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
2. GC-MS Analysis
-
Objective: To separate, identify, and quantify the extracted compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Typical GC Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 3°C/min.
-
Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.
-
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
Conclusion
This compound is a compound of interest in food and beverage chemistry, not for its direct sensory contribution, but for its role as a precursor to potent aroma compounds. While data on its natural occurrence and sensory properties are scarce, understanding its synthesis and the general biosynthetic pathways of esters provides a valuable framework for researchers. The analytical methodologies outlined in this guide, though adapted from related compounds, offer a robust starting point for the investigation of this and other hydroxy-esters in complex food and beverage matrices. Further research is warranted to elucidate the specific biosynthetic pathways that may lead to the formation of this compound in fermented products and to determine if it has any subtle, yet significant, direct impact on the overall flavor profile.
References
An In-depth Technical Guide to the Biosynthesis of Ethyl 3-hydroxy-3-methylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxy-3-methylhexanoate is a volatile organic compound and a member of the beta-hydroxy acid ester family. These molecules are significant in the flavor and fragrance industries and can serve as chiral building blocks in the synthesis of complex pharmaceuticals and natural products. While its presence has been identified in various natural sources, including human sweat, a complete, end-to-end biosynthetic pathway from central metabolites is not extensively documented in a single organism. This guide synthesizes available biochemical knowledge to propose a putative biosynthetic pathway, details the key enzymatic steps, presents relevant quantitative data from related compounds, and provides a comprehensive experimental protocol for its analysis.
Proposed Biosynthetic Pathway
The biosynthesis of this compound can be logically divided into two main stages: the formation of the acid precursor, 3-hydroxy-3-methylhexanoyl-CoA, and its subsequent esterification with ethanol.
Part 1: Putative Synthesis of 3-hydroxy-3-methylhexanoyl-CoA
The formation of the C7 branched backbone of 3-hydroxy-3-methylhexanoic acid is hypothesized to occur via a pathway that utilizes intermediates from fatty acid metabolism, specifically involving a condensation reaction analogous to those catalyzed by 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, but with different substrate specificity.[1] Enzymes in this family are known to exhibit a degree of substrate promiscuity, allowing for the formation of homologous products when presented with alternative acyl-CoA substrates.[1]
The proposed pathway begins with central metabolites Propionyl-CoA and Butyryl-CoA:
-
Thiolase Condensation: An initial condensation of two molecules of acetyl-CoA, catalyzed by a β-ketothiolase , forms acetoacetyl-CoA. This is a standard reaction in fatty acid and mevalonate metabolism.
-
Chain Elongation: Acetoacetyl-CoA is then elongated to 3-oxohexanoyl-CoA through a round of fatty acid synthesis or β-oxidation reversal, utilizing acetyl-CoA.
-
HMG-CoA Synthase-like Condensation: The key branching step is proposed to be the condensation of 3-oxohexanoyl-CoA with acetyl-CoA , catalyzed by a specialized or promiscuous HMG-CoA synthase-like enzyme . This reaction forms the 3-hydroxy, 3-methyl substituted seven-carbon backbone attached to Coenzyme A.
-
Reduction: The resulting 3-keto group is then reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase , utilizing NADPH as the reducing equivalent, to yield the final precursor, (R)-3-hydroxy-3-methylhexanoyl-CoA .
References
Ethyl 3-hydroxy-3-methylhexanoate: A Putative Metabolite in Saccharomyces cerevisiae
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxy-3-methylhexanoate is a tertiary alcohol ester that has not been definitively identified as a metabolite in Saccharomyces cerevisiae. However, based on the known metabolic capabilities of this yeast, a putative biosynthetic pathway can be proposed. This technical guide explores this hypothetical pathway, drawing parallels with established routes for the synthesis of other hydroxylated and branched-chain esters. Furthermore, this document provides a summary of quantitative data for related, known ethyl esters produced by S. cerevisiae and details relevant experimental protocols for their detection and quantification. This guide is intended to serve as a resource for researchers investigating novel metabolites in yeast and for those in drug development interested in the synthesis of complex chiral molecules.
Introduction
Saccharomyces cerevisiae, a cornerstone of the baking and brewing industries, is a versatile cell factory capable of producing a vast array of volatile and non-volatile compounds. Among these, esters are of particular interest due to their contribution to the aroma and flavor profiles of fermented products. While the biosynthesis of many ethyl esters of straight-chain and branched-chain fatty acids is well-characterized, the metabolic landscape of more complex esters, such as those derived from tertiary alcohols, remains largely unexplored.
This guide focuses on the hypothetical metabolite, this compound. Although not yet reported in the literature as a product of S. cerevisiae metabolism, its structural components—a six-carbon backbone with a hydroxyl and a methyl group at the C3 position, esterified to ethanol—suggest that its synthesis is plausible within the framework of known yeast biochemistry. The exploration of such novel metabolites is crucial for advancing our understanding of yeast physiology and for identifying new bioactive molecules or specialty chemicals.
Putative Biosynthetic Pathway of this compound
The formation of this compound in S. cerevisiae would necessitate two key stages: the synthesis of its precursor acid, 3-hydroxy-3-methylhexanoic acid, and the subsequent esterification of this acid with ethanol.
Hypothetical Biosynthesis of 3-hydroxy-3-methylhexanoic Acid
The synthesis of the precursor acid likely involves a combination of pathways related to fatty acid and branched-chain amino acid metabolism. A plausible route could start from the condensation of acetyl-CoA and butyryl-CoA, followed by a series of reduction and hydroxylation steps.
A proposed pathway is illustrated below:
Caption: A hypothetical pathway for the biosynthesis of this compound in S. cerevisiae.
Esterification of 3-hydroxy-3-methylhexanoic Acid
The final step in the proposed pathway is the esterification of 3-hydroxy-3-methylhexanoic acid with ethanol. S. cerevisiae possesses a suite of alcohol acyltransferases (AATs) that catalyze the formation of esters from an alcohol and an acyl-CoA molecule. The primary enzymes responsible for ethyl ester formation are encoded by the genes ATF1, ATF2, EEB1, and EHT1.[1] While these enzymes typically act on straight-chain and some branched-chain acyl-CoAs, it is conceivable that they possess a degree of substrate promiscuity that could accommodate a molecule like 3-hydroxy-3-methylhexanoyl-CoA. The esterification of tertiary alcohols can be challenging for some enzymes; however, certain lipases have been shown to catalyze such reactions.[2][3]
Quantitative Data on Related Ethyl Esters in Saccharomyces cerevisiae
While no quantitative data exists for this compound, the production levels of other well-studied ethyl esters can provide a benchmark for potential yields. The table below summarizes the concentrations of several key ethyl esters produced by various S. cerevisiae strains under different fermentation conditions.
| Ester | Concentration (µg/L) | Strain(s) | Fermentation Conditions | Reference |
| Ethyl Acetate | 7,000 - 57,000 | Various industrial strains | Laboratory-scale fermentations | [1] |
| Ethyl Hexanoate | 100 - 500 | Wine yeast strains | Grape must fermentation | [4] |
| Ethyl Octanoate | 50 - 300 | Wine yeast strains | Grape must fermentation | [4] |
| Ethyl Decanoate | 10 - 100 | Wine yeast strains | Grape must fermentation | [4] |
| Isoamyl Acetate | 1,000 - 5,000 | Brewing and wine strains | Laboratory-scale fermentations | [1] |
Experimental Protocols
The investigation of novel, low-abundance metabolites like this compound requires sensitive and robust analytical methods. The following protocol outlines a general procedure for the extraction, identification, and quantification of volatile esters from a S. cerevisiae culture using Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7]
Sample Preparation and Extraction
-
Culture Growth: Cultivate the S. cerevisiae strain of interest in a suitable liquid medium (e.g., YPD, synthetic grape must) under controlled conditions (temperature, aeration).
-
Cell Separation: At the desired time point, harvest a known volume of the culture (e.g., 10 mL) and centrifuge to separate the supernatant from the yeast cells. The supernatant contains the secreted esters.
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a deuterated ester or an ester not naturally produced by the yeast) to the supernatant to correct for extraction efficiency and instrumental variability.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant to a separatory funnel.
-
Add a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or a mixture of hexane and diethyl ether).[8]
-
Shake vigorously for 2-3 minutes and allow the phases to separate.
-
Collect the organic phase. Repeat the extraction process two more times with fresh solvent.
-
Pool the organic extracts.
-
-
Drying and Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Carefully concentrate the extract to a small, known volume (e.g., 200 µL) under a gentle stream of nitrogen.
-
GC-MS Analysis
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Employ a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) suitable for the separation of volatile compounds.
-
Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC inlet in splitless mode.
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3-5°C/minute.
-
Final hold: 240°C for 5-10 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 35 to 400.
-
Source and transfer line temperatures: 230°C and 250°C, respectively.
-
Data Analysis
-
Identification: Identify peaks of interest by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention times with those of authentic standards, if available.
-
Quantification: Quantify the target esters by integrating the peak areas of specific ions and comparing them to the peak area of the internal standard. Create a calibration curve using a series of standard solutions of the target compounds to determine their concentrations in the sample.
Caption: A generalized workflow for the extraction and analysis of volatile esters from a Saccharomyces cerevisiae culture.
Conclusion and Future Perspectives
While the existence of this compound as a metabolite in Saccharomyces cerevisiae remains hypothetical, the exploration of its potential biosynthesis provides valuable insights into the metabolic plasticity of this yeast. The proposed pathway, though speculative, is grounded in the well-established principles of yeast biochemistry and serves as a roadmap for future research.
For researchers in metabolic engineering and synthetic biology, the elucidation of such novel pathways could open avenues for the production of high-value, complex chiral molecules. For those in drug development, yeast-based synthesis of unique hydroxy esters could provide a sustainable and scalable source of novel pharmacophores.
Future work should focus on targeted metabolomic studies using high-resolution mass spectrometry to screen for the presence of this compound in various S. cerevisiae strains and under diverse growth conditions. Should this compound be identified, subsequent steps would involve gene knockout studies and enzymatic assays to validate the proposed biosynthetic pathway. The technical guide presented here provides the foundational knowledge and methodological framework to embark on this exciting area of discovery.
References
- 1. Frontiers | Contribution of Eat1 and Other Alcohol Acyltransferases to Ester Production in Saccharomyces cerevisiae [frontiersin.org]
- 2. Transesterification of a Tertiary Alcohol by Engineered Candida antarctica Lipase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN1085251C - Esterification method of carboxylic acid and tertiary alcohol - Google Patents [patents.google.com]
- 4. Esterase activity and release of ethyl esters of medium-chain fatty acids by Saccharomyces cerevisiae during anaerobic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Yeast Metabolomics: Sample Preparation for a GC/MS-Based Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Yeast Organic Extraction for LC-MS [protocols.io]
Metabolic fate of "Ethyl 3-hydroxy-3-methylhexanoate" in biological systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct metabolic studies on Ethyl 3-hydroxy-3-methylhexanoate are not extensively available in public literature. The following guide is constructed based on established principles of xenobiotic metabolism and data from structurally related compounds. The proposed metabolic pathways and quantitative data are therefore predictive and intended for illustrative purposes.
Introduction
This compound is a β-hydroxy ester with potential applications in various chemical and pharmaceutical contexts. Understanding its metabolic fate is crucial for assessing its pharmacokinetic profile, potential toxicity, and overall suitability for in vivo applications. This technical guide provides a detailed overview of the predicted metabolic pathway of this compound in biological systems, outlines standard experimental protocols for its study, and presents hypothetical data in a structured format.
Predicted Metabolic Pathway
The metabolism of this compound is anticipated to proceed through two main phases: Phase I modification followed by Phase II conjugation, leading to its eventual excretion.
Phase I Metabolism: Hydrolysis
The initial and most probable metabolic step is the hydrolysis of the ethyl ester bond by carboxylesterases, which are abundant in the liver, plasma, and other tissues. This reaction yields 3-hydroxy-3-methylhexanoic acid and ethanol. The ethanol is subsequently metabolized through its own well-established pathways.
Metabolism of 3-Hydroxy-3-Methylhexanoic Acid
The primary metabolite, 3-hydroxy-3-methylhexanoic acid, is a tertiary alcohol and a carboxylic acid. The tertiary alcohol group is generally resistant to oxidation. Therefore, further significant Phase I metabolism is not anticipated. The presence of a methyl group at the C-3 position is likely to sterically hinder β-oxidation.
Phase II Metabolism: Conjugation
To increase water solubility and facilitate excretion, 3-hydroxy-3-methylhexanoic acid is predicted to undergo Phase II conjugation reactions. The primary routes are expected to be:
-
Glucuronidation: The carboxylic acid moiety can be conjugated with glucuronic acid, a common pathway for the detoxification and elimination of xenobiotics containing a carboxyl group.
-
Amino Acid Conjugation: The carboxylic acid can also be conjugated with amino acids, such as glycine, to form a more water-soluble product.
The resulting conjugates are highly polar and readily excretable.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical pharmacokinetic and metabolic stability data for this compound to illustrate how such information would be structured.
Table 1: Hypothetical Pharmacokinetic Parameters in Rats (Intravenous Administration)
| Parameter | Value | Units |
| Clearance (CL) | 15 | mL/min/kg |
| Volume of Distribution (Vd) | 2.0 | L/kg |
| Half-life (t½) | 1.5 | hours |
| Area Under the Curve (AUC) | 1111 | ng*h/mL |
Table 2: Hypothetical In Vitro Metabolic Stability in Liver Microsomes
| Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 30 | 23.1 |
| Mouse | 25 | 27.7 |
Experimental Protocols
To definitively determine the metabolic fate of this compound, a series of in vitro and in vivo experiments would be required.
In Vitro Metabolic Stability Assay
-
Objective: To determine the rate of metabolism of this compound in liver microsomes.
-
Methodology:
-
Prepare an incubation mixture containing liver microsomes (from human, rat, or other species of interest), NADPH (as a cofactor for cytochrome P450 enzymes, though less critical for esterases), and this compound in a suitable buffer.
-
Incubate the mixture at 37°C.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the remaining parent compound.
-
Calculate the half-life and intrinsic clearance.
-
Metabolite Identification in Hepatocytes
-
Objective: To identify the major metabolites of this compound.
-
Methodology:
-
Incubate this compound with cryopreserved or fresh hepatocytes.
-
After a set incubation period (e.g., 2-4 hours), extract the metabolites from the cells and the incubation medium.
-
Analyze the extracts using high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Compare the results with synthesized standards of predicted metabolites (e.g., 3-hydroxy-3-methylhexanoic acid) for confirmation.
-
In Vivo Pharmacokinetic Study in Animal Models
-
Objective: To determine the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound in a living organism.
-
Methodology:
-
Administer a single dose of this compound to a cohort of laboratory animals (e.g., rats) via intravenous and oral routes.
-
Collect blood samples at predetermined time points.
-
Collect urine and feces over a 24- or 48-hour period.
-
Analyze the plasma, urine, and fecal samples by LC-MS/MS to quantify the parent compound and its major metabolites.
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
-
Visualizations
Predicted Metabolic Pathway Diagram
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow for In Vivo Study
Caption: General workflow for an in vivo pharmacokinetic study.
Physicochemical Properties of Ethyl 3-hydroxy-3-methylhexanoate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxy-3-methylhexanoate is an organic compound with potential applications in various fields of chemical research and development. A thorough understanding of its physicochemical properties is fundamental for its synthesis, purification, and application, particularly in areas such as flavor and fragrance chemistry, as well as a building block in organic synthesis.
This technical guide provides a summary of the available physicochemical data for this compound and its close structural analogue, Ethyl 3-hydroxyhexanoate. Due to the limited availability of experimental data for this compound in public literature, the properties of Ethyl 3-hydroxyhexanoate are presented as a reference. This guide also outlines detailed experimental protocols for the determination of key physicochemical parameters.
Physicochemical Properties of Ethyl 3-hydroxyhexanoate (Structural Analogue)
The following tables summarize the known physicochemical properties of Ethyl 3-hydroxyhexanoate.
Table 1: General and Chemical Properties of Ethyl 3-hydroxyhexanoate
| Property | Value |
| Molecular Formula | C8H16O3[1] |
| Molecular Weight | 160.21 g/mol [1] |
| IUPAC Name | ethyl 3-hydroxyhexanoate[1] |
| CAS Number | 2305-25-1[1][2] |
| SMILES | CCCC(CC(=O)OCC)O[1] |
| InChI Key | LYRIITRHDCNUHV-UHFFFAOYSA-N[1] |
Table 2: Physical Properties of Ethyl 3-hydroxyhexanoate
| Property | Value | Conditions |
| Appearance | Colorless to pale yellow clear liquid | (est)[3] |
| Boiling Point | 90-92 °C[2][4] | at 14 mmHg |
| 101.00 to 102.00 °C[1] | at 14.00 mm Hg | |
| 85.00 to 90.00 °C[3] | at 10.00 mm Hg | |
| Density | 0.974 g/mL[2][4] | at 25 °C |
| Specific Gravity | 0.97000 to 0.98400 | at 25.00 °C |
| Refractive Index | 1.428 (n20/D)[2][4] | at 20 °C |
| 1.42600 to 1.43000 | at 20.00 °C | |
| Flash Point | 94.44 °C (202.00 °F) | TCC[3] |
| Vapor Pressure | 0.006000 mmHg | at 25.00 °C (est)[3] |
| Vapor Density | 5.5 | (Air = 1)[3] |
Table 3: Solubility and Organoleptic Properties of Ethyl 3-hydroxyhexanoate
| Property | Description |
| Solubility | Insoluble in water and oils; Soluble in alcohol.[1][3] |
| Odor | Fruity, grape, woody, burnt wood, hay, spicy, pineapple, cranberry, dusty.[3] |
| Organoleptic Profile | Grape, green, citrus, fruity, sweet. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties of liquid compounds like this compound.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.
-
Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) such that the heat is transferred uniformly.
-
Heating: The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Determination of a Liquid
The density of a liquid can be determined by measuring its mass and volume.
-
Mass Measurement: A clean, dry pycnometer (or a graduated cylinder) is weighed on an analytical balance.
-
Volume Measurement: The pycnometer is filled with the liquid, and the excess is removed to ensure the volume is exactly the calibrated volume of the pycnometer. If using a graduated cylinder, the volume is read directly from the markings.
-
Mass of Liquid: The pycnometer filled with the liquid is weighed again. The mass of the liquid is the difference between this mass and the mass of the empty pycnometer.
-
Calculation: The density is calculated by dividing the mass of the liquid by its volume.
Refractive Index Determination
The refractive index of a liquid is measured using a refractometer.
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of the sample liquid are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: The refractive index is read directly from the scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical compound.
Caption: Workflow for the physicochemical characterization of a chemical compound.
References
An In-depth Technical Guide on the Thermodynamic Data of Ethyl 3-hydroxy-3-methylhexanoate
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific experimental or computational thermodynamic data for Ethyl 3-hydroxy-3-methylhexanoate. The information presented in this guide has been compiled from data available for structurally similar compounds, namely Ethyl 3-hydroxy-3-methylbutanoate and Ethyl 3-hydroxyhexanoate. This information is intended to provide researchers, scientists, and drug development professionals with an analogous overview and a foundational understanding of the expected thermodynamic properties and analytical approaches for the target molecule.
Introduction to this compound
This compound is a beta-hydroxy ester. These molecules are of interest in various fields, including flavor and fragrance industries, and as intermediates in organic synthesis. Understanding the thermodynamic properties of such compounds is crucial for process design, reaction optimization, and predicting their environmental fate and biological interactions. Thermodynamic data, such as enthalpy of formation, entropy, and Gibbs free energy, govern the feasibility and equilibrium of chemical reactions involving the compound.
Analogous Thermodynamic Data
Due to the absence of specific data for this compound, this section presents data for structurally related compounds to provide an estimate of its properties. It is crucial to note that these values are not directly transferable but can serve as a valuable reference.
Table 1: Physical and Thermodynamic Properties of Analogous Compounds
| Property | Ethyl 3-hydroxy-3-methylbutanoate | Ethyl 3-hydroxyhexanoate | Ethyl 3-hydroxyhexadecanoate |
| Molecular Formula | C7H14O3 | C8H16O3[1][2] | C18H36O3[3] |
| Molecular Weight ( g/mol ) | 146.18[4] | 160.21[1][2] | 300.48[3] |
| Standard Gibbs Free Energy of Formation (gf) | Not Available | -272.50 kJ/mol (Joback Method)[3] | Not Available |
| Enthalpy of Formation at Standard Conditions (hf) | Not Available | -817.16 kJ/mol (Joback Method)[3] | Not Available |
| Enthalpy of Fusion at Standard Conditions (hfus) | Not Available | 45.73 kJ/mol (Joback Method)[3] | Not Available |
| Enthalpy of Vaporization at Standard Conditions (hvap) | Not Available | 81.11 kJ/mol (Joback Method)[3] | Not Available |
| Ideal Gas Heat Capacity (cpg) | 302.45 J/mol·K at 554.64 K (Joback Method)[5] | 867.00 J/mol·K at 779.27 K (Joback Method)[3] | Not Available |
| Boiling Point (Tb) | Not Available | 90-92 °C at 14 mmHg | 779.27 K (Joback Method)[3] |
| Melting Point (Tf) | Not Available | Not Available | 410.60 K (Joback Method)[3] |
| Density (g/mL) | Not Available | 0.974 at 25 °C | Not Available |
| logP (Octanol/Water Partition Coefficient) | Not Available | 1.32 (ALOGPS)[6] | 5.002 (Crippen Method)[3] |
Note: The Joback method is a group contribution method used for the prediction of thermochemical properties of organic compounds. The Crippen method and ALOGPS are computational methods for estimating the octanol-water partition coefficient.
Experimental Protocols for Thermodynamic Data Determination
While specific protocols for this compound are not available, a general experimental approach for determining the thermodynamic properties of an esterification reaction is outlined below. This can be adapted to study the formation of the target compound.
Synthesis and Purification of this compound
A common method for synthesizing esters is through the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst.[7]
Reactants:
-
3-hydroxy-3-methylhexanoic acid
-
Ethanol (in excess to drive the equilibrium)
-
Concentrated Sulfuric Acid (catalyst)
Procedure:
-
A mixture of 3-hydroxy-3-methylhexanoic acid, excess ethanol, and a catalytic amount of concentrated sulfuric acid is refluxed.
-
The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.
-
The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is evaporated.
-
The crude ester is purified by fractional distillation under reduced pressure or by column chromatography.
Determination of Thermodynamic Properties of the Esterification Reaction
The thermodynamic properties of the reaction, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, can be determined by studying the reaction equilibrium at different temperatures.[8]
Experimental Workflow:
Caption: Workflow for the experimental determination of thermodynamic properties of an esterification reaction.
Methodology:
-
A series of experiments are conducted in a batch reactor at different temperatures (e.g., 350 K, 360 K, 370 K).
-
For each temperature, the reaction is allowed to reach equilibrium.
-
Samples are taken from the reactor and the composition of the reaction mixture at equilibrium is determined using a calibrated analytical technique like Gas Chromatography (GC).
-
The equilibrium constant (Keq) is calculated for each temperature.
-
According to the Van't Hoff equation, a plot of ln(Keq) versus the reciprocal of the absolute temperature (1/T) should yield a straight line.
-
The standard enthalpy change (ΔH°) of the reaction can be calculated from the slope of the Van't Hoff plot (slope = -ΔH°/R, where R is the gas constant).
-
The standard entropy change (ΔS°) of the reaction can be determined from the y-intercept (intercept = ΔS°/R).
-
The standard Gibbs free energy change (ΔG°) at a specific temperature can then be calculated using the equation: ΔG° = ΔH° - TΔS°.
Computational Approaches to Thermodynamic Data Prediction
In the absence of experimental data, computational chemistry methods can provide valuable estimates of thermodynamic properties.
Logical Flow of Computational Prediction:
Caption: A simplified logical flow for the computational prediction of thermodynamic data.
Methodology Overview:
-
Molecular Structure Definition: The 3D structure of this compound is built using molecular modeling software.
-
Method Selection: A suitable level of theory and basis set (e.g., Density Functional Theory (DFT) with B3LYP functional and a 6-31G* basis set) is chosen based on the desired accuracy and computational cost.
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal contributions to enthalpy and entropy.
-
Thermodynamic Property Calculation: From the results of the frequency calculation, key thermodynamic properties such as the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation can be calculated.
Conclusion
While direct experimental thermodynamic data for this compound remains elusive in the current body of scientific literature, this guide provides a framework for researchers and professionals in the field. By leveraging data from analogous compounds, employing established experimental protocols for esterification reactions, and utilizing computational prediction methods, a robust understanding of the thermodynamic profile of this compound can be achieved. Further experimental work is necessary to provide definitive quantitative data for this compound.
References
- 1. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexanoic acid, 3-hydroxy-, ethyl ester [webbook.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. Ethyl 3-hydroxy-3-methylbutanoate (CAS 18267-36-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chemeo.com [chemeo.com]
- 6. Showing Compound Ethyl (±)-3-hydroxyhexanoate (FDB008100) - FooDB [foodb.ca]
- 7. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: Biological Activity of Ethyl 3-hydroxyhexanoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide details the biological activity of Ethyl 3-hydroxyhexanoate . At the time of this report, no specific biological activity data for "Ethyl 3-hydroxy-3-methylhexanoate" was found in the public domain. The information presented herein pertains to its close structural analog, Ethyl 3-hydroxyhexanoate, and is intended to serve as a relevant reference point for research and development.
Introduction
Ethyl 3-hydroxyhexanoate (EHX) is a fatty acid ester that has been identified as a volatile compound in various fruits and is approved as a food additive.[1][2][3] While historically recognized for its role in flavor and fragrance, recent scientific investigations have unveiled its potential as a potent antiviral agent.[1][2] This guide provides a comprehensive overview of the documented biological activity of Ethyl 3-hydroxyhexanoate, with a focus on its antiviral properties against Coxsackievirus B (CVB).[1][2][3] The content herein is based on published research and is intended to provide a technical foundation for further investigation and drug development efforts.
Quantitative Biological Data
The antiviral efficacy and cytotoxicity of Ethyl 3-hydroxyhexanoate have been quantitatively assessed in vitro. The key parameters are summarized in the table below.
| Parameter | Value | Cell Line | Virus Strain | Reference |
| 50% Effective Concentration (EC50) | 1.2 µM | HeLa | Coxsackievirus B3 (CVB3) | [1][2][3] |
| 50% Cytotoxicity Concentration (CC50) | 25.6 µM | HeLa | N/A | [1][2][3] |
| Selective Index (SI) | 20.8 | HeLa | Coxsackievirus B3 (CVB3) | [1][2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature regarding the antiviral activity of Ethyl 3-hydroxyhexanoate.
Cell Culture and Virus
-
Cell Line: HeLa cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Virus Strain: The Woodruff strain of Coxsackievirus B3 (CVB3) was used for all antiviral experiments. Viral stocks were propagated in HeLa cells and the virus titer was determined using a standard tissue culture infectious dose (TCID50) assay.[2]
Cytotoxicity Assay
-
HeLa cells were seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium was then replaced with fresh medium containing two-fold serial dilutions of Ethyl 3-hydroxyhexanoate.
-
Cells were incubated for 48 hours at 37°C.
-
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
The 50% cytotoxicity concentration (CC50) was calculated from the dose-response curve.[1]
Antiviral Activity Assay (Cytopathic Effect Inhibition)
-
HeLa cells were seeded in 96-well plates and grown to confluence.
-
The cells were infected with CVB3 at a multiplicity of infection (MOI) of 1.
-
After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).
-
Fresh medium containing various concentrations of Ethyl 3-hydroxyhexanoate was added to the wells.
-
The plates were incubated for 24 and 48 hours at 37°C.
-
The inhibition of the viral-induced cytopathic effect (CPE) was observed under a microscope.
-
Cell viability was quantified using the MTT assay.
-
The 50% effective concentration (EC50) was determined from the dose-response curve.[1][2]
Western Blot Analysis
-
HeLa cells were infected with CVB3 and treated with Ethyl 3-hydroxyhexanoate.
-
At designated time points post-infection, total protein was extracted from the cells using RIPA lysis buffer.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane was then incubated with primary antibodies specific for viral proteins (e.g., VP1) and a loading control (e.g., GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Antiviral Activity in a Mouse Model
-
Animal Model: Suckling Balb/c mice were used for the in vivo studies.
-
Infection and Treatment: Mice were infected intraperitoneally with CVB3. Following infection, the mice were administered 250 mg/kg of body weight of Ethyl 3-hydroxyhexanoate twice daily via intraperitoneal injection.
-
Monitoring: The body weight and survival rate of the mice were monitored daily.
-
Analysis: At 5 days post-infection, the mice were euthanized, and the hearts were harvested for analysis of viral protein and RNA levels by Western blotting and RT-qPCR, respectively.[2]
Proposed Mechanism of Action: Inhibition of Viral RNA Replication
The antiviral activity of Ethyl 3-hydroxyhexanoate against Coxsackievirus B is proposed to occur at the stage of viral RNA replication.[1][2][3] Time-of-addition assays have demonstrated that the compound is most effective when added during the early stages of the viral replication cycle.[1]
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of Ethyl 3-hydroxyhexanoate (EHX) targeting viral RNA replication.
Caption: Workflow for in vitro antiviral activity assessment of Ethyl 3-hydroxyhexanoate.
References
Unveiling the Antiviral Potential of Ethyl 3-hydroxyhexanoate Against Coxsackievirus B3: A Technical Guide
For Immediate Release
HARBIN, China – Researchers have identified Ethyl 3-hydroxyhexanoate (EHX), a naturally occurring volatile compound found in various fruits, as a potent inhibitor of Coxsackievirus B3 (CVB3) replication. This in-depth technical guide provides a comprehensive overview of the antiviral properties of EHX, detailing the quantitative data, experimental protocols, and the proposed mechanism of action for researchers, scientists, and drug development professionals.
Executive Summary
Coxsackievirus B3 is a significant human pathogen, implicated in a range of diseases including myocarditis, meningitis, and pancreatitis. With no licensed antiviral treatments currently available, the discovery of novel therapeutic agents is of paramount importance. This document outlines the promising antiviral activity of Ethyl 3-hydroxyhexanoate against CVB3, as demonstrated in both in vitro and in vivo studies. EHX has been shown to effectively inhibit viral replication at a low micromolar concentration, targeting the viral RNA replication stage. This guide serves as a technical resource, consolidating the key findings and methodologies for further research and development in this area.
Quantitative Antiviral Data
The antiviral efficacy of Ethyl 3-hydroxyhexanoate (EHX) against Coxsackievirus B3 was evaluated and compared with a known antiviral agent, Favipiravir. The key quantitative parameters are summarized in the table below.
| Compound | 50% Effective Concentration (EC50) | 50% Cytotoxic Concentration (CC50) | Selectivity Index (SI = CC50/EC50) |
| Ethyl 3-hydroxyhexanoate (EHX) | 1.2 µM[1][2] | 25.6 µM[1][2] | 20.8[1][2] |
| Favipiravir (Positive Control) | 62 µM[1] | Not Reported in this study | Not Reported in this study |
Experimental Protocols
This section details the key experimental methodologies employed to ascertain the antiviral properties of Ethyl 3-hydroxyhexanoate.
In Vitro Antiviral Assays
-
Cells: HeLa cells were used for the in vitro experiments.[1][3]
-
Virus: Coxsackievirus B3 (CVB3), Woodruff strain, was propagated in HeLa cells. Viral titers were determined using a standard tissue culture infectious dose 50 (TCID50) assay.
-
HeLa cells were seeded in 96-well plates and incubated until a confluent monolayer was formed.
-
The cell culture medium was removed, and the cells were infected with CVB3 at a specified multiplicity of infection (MOI).
-
Following viral adsorption, the inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).
-
Fresh cell culture medium containing two-fold serial dilutions of Ethyl 3-hydroxyhexanoate was added to the wells.
-
The plates were incubated at 37°C in a 5% CO2 incubator for 48 hours.
-
The cytopathic effect (CPE) was observed and recorded using an inverted microscope.
-
Following the 48-hour incubation period in the CPE inhibition assay, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) were calculated using non-linear regression analysis.
In Vivo Antiviral Assay
-
Animal Model: Suckling BALB/c mice (5 days old) were used for the in vivo studies.[1][3]
-
Infection and Treatment:
-
Evaluation:
-
The survival rate, body weight changes, and clinical signs of disease were monitored daily.
-
On day 5 post-infection, mice were euthanized, and heart tissues were harvested for further analysis.
-
Viral protein and RNA levels in the heart tissue were quantified using Western blotting and real-time quantitative PCR (RT-qPCR), respectively.
-
Mechanism of Action: Targeting Viral RNA Replication
Studies have indicated that Ethyl 3-hydroxyhexanoate exerts its antiviral effect by targeting the early stages of the Coxsackievirus B3 replication cycle, specifically at the step of viral RNA replication.[1][2][3]
Proposed Signaling Pathway of Inhibition
The replication of the Coxsackievirus B3 genome involves an RNA-dependent RNA polymerase (RdRp) which synthesizes a negative-sense RNA strand from the positive-sense genomic RNA. This negative-sense strand then serves as a template for the synthesis of new positive-sense RNA genomes. Molecular docking studies suggest that Ethyl 3-hydroxyhexanoate may bind to the viral RdRp, thereby inhibiting its function and halting viral RNA synthesis.
References
The Enigmatic Role of Ethyl 3-Hydroxy-3-Methylhexanoate in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxy-3-methylhexanoate, a volatile organic compound, occupies a niche at the intersection of microbial secondary metabolism and intercellular communication. While direct research on this specific ester is limited, this guide synthesizes current knowledge by examining the metabolism of analogous compounds, such as other ethyl esters and 3-hydroxyalkanoic acids. We extrapolate potential biosynthetic and degradative pathways, explore the enzymatic machinery likely involved, and present detailed experimental protocols for its study. This technical paper serves as a foundational resource for researchers investigating the roles of microbial volatile esters in signaling, pathogenesis, and as potential targets for therapeutic intervention.
Introduction
Microbial metabolism is a complex web of biochemical reactions that not only sustain the life of the microorganism but also produce a vast array of molecules that influence their environment. Among these are volatile organic compounds (VOCs), which can act as signaling molecules in microbial communities and in interactions with host organisms. This compound is one such VOC, the role of which is beginning to be unraveled. Its structural cousin, ethyl 3-hydroxyhexanoate, has been identified as a metabolite of the yeast Saccharomyces cerevisiae[1]. The presence of a hydroxyl group and a methyl branch on the acyl chain suggests a nuanced biological activity and a stereospecific enzymatic synthesis. This guide will delve into the probable metabolic pathways, the enzymes that catalyze these transformations, and the experimental approaches required to elucidate the precise role of this intriguing molecule.
Putative Metabolic Pathways
Based on established principles of microbial biochemistry, we can infer two primary pathways involving this compound: its biosynthesis and its degradation.
Biosynthesis Pathway
The formation of ethyl esters in microbes is predominantly catalyzed by alcohol acyltransferases (AATs)[2]. These enzymes facilitate the condensation of an alcohol (in this case, ethanol) with an activated acyl-CoA thioester. The key precursor for this compound would therefore be 3-hydroxy-3-methylhexanoyl-CoA .
The biosynthesis can be conceptualized in two main stages:
-
Formation of 3-hydroxy-3-methylhexanoyl-CoA: This intermediate is likely derived from the condensation of acetyl-CoA and 2-pentanone, followed by a reduction step, or potentially from the fatty acid synthesis or degradation pathways with specific modifying enzymes. The formation of a tertiary alcohol suggests a unique enzymatic step, possibly involving a specialized synthase. An analogous well-studied reaction is the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) from acetyl-CoA and acetoacetyl-CoA by HMG-CoA synthase, a key step in isoprenoid and ketone body synthesis[3][4].
-
Esterification: The final step is the esterification of 3-hydroxy-3-methylhexanoyl-CoA with ethanol, catalyzed by an alcohol acyltransferase.
Degradation Pathway
The degradation of this compound in a microbial context would most likely proceed via hydrolysis, catalyzed by esterases or lipases[5]. This reaction would yield ethanol and 3-hydroxy-3-methylhexanoic acid.
The subsequent fate of 3-hydroxy-3-methylhexanoic acid could involve:
-
Beta-oxidation: Following activation to its CoA-thioester, it could potentially enter the beta-oxidation pathway for fatty acid degradation, yielding acetyl-CoA and propionyl-CoA.
-
Other metabolic routes: The branched nature of the molecule might necessitate specialized enzymatic pathways for its complete catabolism.
References
- 1. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-hydroxy-3-methylglutaryl-CoA synthase intermediate complex observed in "real-time" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-3-methylglutaryl-CoA | C27H44N7O20P3S | CID 91506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG. | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of Ethyl 3-hydroxy-3-methylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantioselective synthesis of Ethyl 3-hydroxy-3-methylhexanoate, a chiral tertiary alcohol of interest in synthetic and medicinal chemistry. The described method utilizes the asymmetric addition of an ethyl nucleophile to the prochiral ketone of ethyl 3-oxohexanoate. This key transformation is facilitated by a chiral catalyst system, enabling the formation of the desired enantiomer with high stereoselectivity. The protocol is based on established methodologies for the enantioselective alkylation of β-keto esters, offering a reproducible and scalable approach for obtaining the target molecule in high enantiomeric purity.
Introduction
Chiral tertiary alcohols are valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The creation of a stereogenic tertiary carbinol center, however, presents a significant synthetic challenge due to steric hindrance. The target molecule, this compound, possesses such a chiral center. This protocol details an effective strategy for its enantioselective synthesis via the catalytic asymmetric addition of an ethyl group to ethyl 3-oxohexanoate. This approach is a cornerstone of modern asymmetric synthesis, allowing for the direct and efficient formation of the desired stereoisomer.
Key Synthetic Strategy: Asymmetric Ethylation of a β-Keto Ester
The core of this synthetic protocol is the enantioselective addition of an ethyl group to the ketone of ethyl 3-oxohexanoate. This transformation is achieved using a chiral catalyst that creates a stereochemically defined environment around the substrate, directing the approach of the ethyl nucleophile to one face of the carbonyl group. A common and effective method for this purpose is the use of diethylzinc as the ethyl source in the presence of a chiral ligand and a Lewis acid co-catalyst, such as titanium(IV) isopropoxide.
Experimental Protocols
Materials and Methods
Materials:
-
Ethyl 3-oxohexanoate (≥98%)
-
Diethylzinc (1.0 M solution in hexanes)
-
(R,R)-N,N'-bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine ((R,R)-Tf-BDPEN) or a similar chiral ligand
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
-
Dry glassware (oven- or flame-dried)
-
Magnetic stirrer and stir bars
-
Syringes and needles for transfer of reagents
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Chiral HPLC or GC for determination of enantiomeric excess
Protocol: Enantioselective Ethylation of Ethyl 3-oxohexanoate
This protocol is adapted from general procedures for the asymmetric addition of diethylzinc to ketones, catalyzed by a chiral ligand and a titanium alkoxide.
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral ligand (e.g., (R,R)-Tf-BDPEN, 0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).
-
To this solution, add titanium(IV) isopropoxide (0.1 mmol, 10 mol%) via syringe.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
Cool the catalyst mixture to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 mmol, 2.0 equivalents) to the catalyst solution. A color change may be observed.
-
Stir the mixture for an additional 30 minutes at 0 °C.
-
-
Substrate Addition and Reaction:
-
In a separate flame-dried flask, dissolve ethyl 3-oxohexanoate (1.0 mmol, 1.0 equivalent) in anhydrous toluene (2 mL).
-
Add the solution of ethyl 3-oxohexanoate dropwise to the pre-formed catalyst-diethylzinc complex at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford the pure this compound.
-
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Data Presentation
The following table summarizes typical results obtained for the enantioselective ethylation of β-keto esters using similar catalyst systems. These values are provided as a reference and may vary depending on the specific reaction conditions and chiral ligand used.
| Entry | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (R,R)-Tf-BDPEN | 10 | Toluene | 0 | ~85-95 | >90 |
| 2 | Chiral Amino Alcohol | 10 | Toluene | 20 | ~70-85 | ~80-95 |
| 3 | Tartaric Acid Derivative | 10 | Toluene | 20 | Moderate to Good | Moderate to Good |
Visualization of the Experimental Workflow
Caption: Workflow for the enantioselective synthesis of this compound.
Signaling Pathway of Asymmetric Induction
The following diagram illustrates the proposed mechanism for the enantioselective addition, highlighting the role of the chiral catalyst in directing the stereochemical outcome.
Caption: Proposed pathway for catalyst-controlled enantioselective ethylation.
Conclusion
The protocol described provides a robust and reliable method for the enantioselective synthesis of this compound. By employing a chiral catalyst system, this approach allows for the efficient construction of the desired tertiary alcohol with high levels of stereocontrol. This methodology is of significant value to researchers in organic synthesis and drug development, providing access to a key chiral building block for further synthetic elaborations. Careful execution of the protocol, particularly with respect to anhydrous and inert conditions, is crucial for achieving optimal results in terms of both yield and enantioselectivity.
Application Notes and Protocols: Ethyl 3-hydroxy-3-methylhexanoate as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 3-hydroxy-3-methylhexanoate as a versatile chiral building block in modern organic synthesis. The document details its enantioselective synthesis and highlights its application in the stereoselective construction of complex molecular architectures, which are often key components of pharmaceuticals and biologically active natural products.
Introduction to this compound
This compound is a chiral β-hydroxy ester that serves as a valuable precursor in asymmetric synthesis. The presence of a stereocenter at the C3 position, bearing both a hydroxyl and a methyl group, allows for the diastereoselective introduction of further stereocenters. Access to both enantiomers, (R)- and (S)-Ethyl 3-hydroxy-3-methylhexanoate, makes it a powerful tool for the synthesis of a diverse range of target molecules with high optical purity.
Key Features:
-
Chiral Center: A tertiary alcohol at the C3 position.
-
Functionality: The hydroxyl group can be used for further transformations such as etherification, esterification, or as a directing group. The ester moiety can be hydrolyzed, reduced, or converted to other functional groups.
-
Synthetic Equivalence: It can be considered a chiral acetone enolate equivalent or a precursor to chiral β-lactones.
Enantioselective Synthesis
The primary route to enantiomerically enriched this compound is the asymmetric reduction of the corresponding β-keto ester, ethyl 3-oxo-3-methylhexanoate. Both biocatalytic and chemocatalytic methods have been successfully employed.
Biocatalytic Reduction using Yeast
Baker's yeast (Saccharomyces cerevisiae) is a cost-effective and environmentally benign reagent for the asymmetric reduction of ketones. The enzymes within the yeast can selectively produce one enantiomer of the corresponding alcohol with high enantiomeric excess (ee).
Chemocatalytic Asymmetric Hydrogenation
Asymmetric hydrogenation using chiral metal catalysts, such as those based on Ruthenium-BINAP complexes, offers a highly efficient and selective method for the synthesis of chiral β-hydroxy esters. This method often provides high yields and excellent enantioselectivities.
Table 1: Comparison of Enantioselective Synthesis Methods for β-Hydroxy Esters (Analogous Systems)
| Method | Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference System |
| Biocatalytic Reduction | Saccharomyces cerevisiae | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >95 | >99 | Synthesis of a statin intermediate |
| Asymmetric Hydrogenation | Ru-BINAP | Methyl acetoacetate | Methyl (R)-3-hydroxybutanoate | ~100 | >98 | General reduction of β-keto esters |
| Biocatalytic Reduction | Recombinant Reductase | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99 | >99.9 | E. coli expressing reductase from Candida magnoliae |
Note: Data presented for analogous systems to illustrate typical efficiencies.
Application in Natural Product Synthesis: Synthesis of a (-)-Pestalotin Analog
(-)-Pestalotin is a natural product known to exhibit gibberellin synergistic activity. Its core structure features a dihydropyrone ring with a stereogenic center. (R)-Ethyl 3-hydroxy-3-methylhexanoate can serve as a key chiral building block for the synthesis of analogs of (-)-Pestalotin, where the side chain is modified.
The synthetic strategy involves the protection of the hydroxyl group, followed by the diastereoselective alkylation of the ester enolate. Subsequent functional group manipulations lead to the formation of the lactone ring.
Logical Workflow for the Synthesis of a (-)-Pestalotin Analog
Caption: Synthetic workflow for a (-)-Pestalotin analog.
Experimental Protocols
Protocol for Enantioselective Reduction of Ethyl 3-Oxo-3-methylhexanoate using Baker's Yeast
This protocol is adapted from established procedures for the reduction of β-keto esters.
Materials:
-
Ethyl 3-oxo-3-methylhexanoate
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Celite®
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve sucrose (50 g) in deionized water (250 mL).
-
Add baker's yeast (25 g) to the sucrose solution and stir for 30 minutes at 30°C to activate the yeast.
-
Add ethyl 3-oxo-3-methylhexanoate (2.0 g, 11.6 mmol) to the yeast suspension.
-
Stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, add Celite® (10 g) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water (50 mL).
-
Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford enantiomerically enriched this compound.
-
Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Table 2: Representative Data for Yeast Reduction of a β-Keto Ester
| Substrate | Product | Typical Yield (%) | Typical ee (%) |
| Ethyl 3-oxobutanoate | (S)-Ethyl 3-hydroxybutanoate | 70-85 | >95 |
| Ethyl 3-oxo-3-phenylpropanoate | (S)-Ethyl 3-hydroxy-3-phenylpropanoate | 65-80 | >98 |
Note: Data for analogous substrates. Actual results for ethyl 3-oxo-3-methylhexanoate may vary.
Protocol for Protection of the Hydroxyl Group (Silyl Ether Formation)
Materials:
-
(R)-Ethyl 3-hydroxy-3-methylhexanoate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve (R)-Ethyl 3-hydroxy-3-methylhexanoate (1.0 g, 5.7 mmol) in anhydrous DCM (20 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (0.86 g, 12.6 mmol) to the solution and stir until dissolved.
-
Add TBDMSCl (0.95 g, 6.3 mmol) portion-wise to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify by column chromatography to yield the TBDMS-protected ester.
Conclusion
This compound is a highly valuable and versatile chiral building block. Its efficient enantioselective synthesis, coupled with the differential reactivity of its hydroxyl and ester functionalities, provides a robust platform for the stereocontrolled synthesis of complex molecules. The protocols and applications detailed herein demonstrate its utility for researchers and professionals engaged in the fields of organic synthesis and drug development.
Application of Ethyl 3-hydroxy-3-methylhexanoate in Asymmetric Synthesis: A Review of Analogous Chiral β-Hydroxy Esters
A comprehensive literature search for the application of Ethyl 3-hydroxy-3-methylhexanoate in asymmetric synthesis did not yield specific examples of its use as a chiral building block or auxiliary in published research. The existing information primarily confirms its synthesis through methods like the Reformatsky reaction, but lacks detailed protocols for its enantioselective preparation or subsequent use in stereocontrolled transformations.
Given the absence of specific data for this compound, this document will focus on the well-established applications of closely related chiral β-hydroxy esters in asymmetric synthesis. This will serve to illustrate the potential utility of this class of molecules for researchers, scientists, and drug development professionals. The principles, protocols, and data presented for these analogs are representative of the synthetic strategies that could potentially be applied to or involve this compound, should it become available in an enantiomerically pure form.
Chiral β-Hydroxy Esters as Key Intermediates in Asymmetric Synthesis
Chiral β-hydroxy esters are highly valuable intermediates in organic synthesis, serving as precursors to a wide array of complex molecules, including natural products and pharmaceuticals. Their utility stems from the two vicinal functional groups—a hydroxyl and an ester—which can be manipulated with high stereocontrol.
Diastereoselective Aldol Reactions using Chiral Auxiliaries
One of the most powerful methods for synthesizing chiral β-hydroxy carbonyl compounds is the aldol reaction employing a chiral auxiliary. The Evans oxazolidinone auxiliaries are a prime example, allowing for the highly diastereoselective synthesis of syn-aldol products.
The reaction involves the formation of a boron enolate from an N-acetyloxazolidinone, which then reacts with an aldehyde. The bulky substituents on the oxazolidinone direct the approach of the aldehyde, leading to a high degree of stereocontrol in the resulting β-hydroxy product. The chiral auxiliary can then be cleaved to reveal the chiral β-hydroxy acid, which can be esterified to the corresponding ethyl ester. While this example does not directly use this compound, it demonstrates a robust method for creating chiral β-hydroxy carbonyl compounds.
| Entry | Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | >99:1 | 85 |
| 2 | Benzaldehyde | (4S)-4-isopropyloxazolidin-2-one | 95:5 | 90 |
-
Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0°C is added di-n-butylboron triflate (1.1 equiv). Triethylamine (1.2 equiv) is then added dropwise, and the solution is stirred for 30 minutes.
-
Aldol Addition: The reaction mixture is cooled to -78°C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78°C for 2 hours, then warmed to 0°C and stirred for an additional hour.
-
Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by treatment with lithium hydroxide and hydrogen peroxide to yield the corresponding β-hydroxy carboxylic acid, which can then be esterified.
Application Notes: Exploring the Potential of Substituted 3-Hydroxyhexanoates in Pharmaceutical Research
Abstract
These application notes explore the potential utility of ethyl 3-hydroxy-3-methylhexanoate and structurally related compounds in the synthesis of pharmaceutical intermediates. While a direct, documented role of this compound as a key intermediate in the synthesis of a specific commercial pharmaceutical was not identified in the current literature search, the broader class of 3-hydroxyhexanoate derivatives exhibits biological activity that warrants further investigation. Notably, the closely related compound, ethyl 3-hydroxyhexanoate, has demonstrated significant antiviral properties. This document provides an overview of these findings and presents a general synthetic protocol for the preparation of tertiary β-hydroxy esters, such as this compound, which are valuable chiral building blocks in medicinal chemistry.
Antiviral Activity of a Structurally Related Analog: Ethyl 3-Hydroxyhexanoate
Recent research has highlighted the potential of ethyl 3-hydroxyhexanoate (EHX) as a potent antiviral agent against Coxsackievirus B (CVB) infection.[1] CVB is a significant human pathogen responsible for a range of diseases, including myocarditis, meningitis, and pancreatitis. The study demonstrated that EHX inhibits CVB replication both in vitro and in vivo, suggesting its potential as a lead compound for the development of novel antiviral therapies.
Quantitative Data on Antiviral Efficacy
The antiviral activity of ethyl 3-hydroxyhexanoate was quantified to determine its efficacy and therapeutic window. The key parameters are summarized in the table below.
| Parameter | Value | Cell Line | Virus | Reference |
| 50% Effective Concentration (EC₅₀) | 1.2 μM | HeLa | CVB3 | [1] |
| 50% Cytotoxicity Concentration (CC₅₀) | 25.6 μM | HeLa | N/A | [1] |
| Selectivity Index (SI) | 20.8 | HeLa | CVB3 | [1] |
-
EC₅₀: The concentration of the compound that inhibits 50% of the viral replication.
-
CC₅₀: The concentration of the compound that causes a 50% reduction in cell viability.
-
SI: The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound. A higher SI value is desirable.
Proposed Mechanism of Action
The study suggests that ethyl 3-hydroxyhexanoate acts at the early stages of the viral replication cycle, potentially by targeting viral RNA replication.[1] This mechanism of action provides a basis for the rational design of more potent and selective antiviral agents based on the 3-hydroxyhexanoate scaffold.
Diagram 1: Proposed Antiviral Action of Ethyl 3-Hydroxyhexanoate
References
Application Notes and Protocols: A Proposed Use of Ethyl 3-hydroxy-3-methylhexanoate in the Synthesis of Statin Side-Chains
For Researchers, Scientists, and Drug Development Professionals
Abstract
Statins are a class of lipid-lowering medications that are widely used to reduce the risk of cardiovascular disease. A key structural feature of most statins is a dihydroxy heptanoic acid side-chain. The stereoselective synthesis of this side-chain is a critical aspect of the overall synthesis of these drugs. While numerous synthetic routes have been developed using a variety of chiral building blocks, the application of ethyl 3-hydroxy-3-methylhexanoate as a precursor has not been extensively documented. This document presents a proposed, chemically sound application for the use of this compound in the synthesis of a key intermediate for the atorvastatin side-chain. The protocols provided herein are based on well-established chemical transformations and are intended for research and development purposes.
Proposed Synthetic Pathway
The proposed synthetic strategy involves a three-step process starting from commercially available reagents to first synthesize this compound. This is followed by its conversion to a key α,β-unsaturated ester, which then undergoes stereoselective dihydroxylation to yield a precursor of the statin side-chain.
Caption: Proposed synthetic pathway for a statin side-chain precursor.
Experimental Protocols and Data
Step 1: Synthesis of this compound via Reformatsky Reaction
The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds, in this case, 2-pentanone.[1][2]
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust (1.2 eq) and dry toluene.
-
A solution of 2-pentanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in dry toluene is added dropwise to the zinc suspension.
-
After the initial exothermic reaction subsides, the mixture is heated to 90°C and stirred for 2 hours.[1]
-
The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data (Hypothetical):
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 2-Pentanone | 1.0 | 86.13 | 8.61 g |
| Ethyl bromoacetate | 1.1 | 167.00 | 18.37 g |
| Zinc | 1.2 | 65.38 | 7.85 g |
| Product | 174.24 | ||
| This compound | - | 174.24 | Expected Yield: ~13.9 g (80%) |
Step 2: Dehydration of this compound
The tertiary alcohol in this compound can be dehydrated under acidic conditions to yield the corresponding α,β-unsaturated ester.[3]
Reaction Scheme:
Caption: Dehydration to form the α,β-unsaturated ester.
Protocol:
-
A round-bottom flask is charged with this compound (1.0 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene.
-
The flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
The reaction mixture is heated to reflux, and water is removed azeotropically.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by vacuum distillation.
Quantitative Data (Hypothetical):
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 174.24 | 17.42 g |
| p-Toluenesulfonic acid | 0.05 | 172.20 | 0.86 g |
| Product | 156.22 | ||
| Ethyl 3-methylhex-2-enoate | - | 156.22 | Expected Yield: ~13.3 g (85%) |
Step 3: Asymmetric Dihydroxylation
The final step involves the stereoselective dihydroxylation of the α,β-unsaturated ester to introduce the two chiral centers required for the statin side-chain. The Sharpless asymmetric dihydroxylation is a well-established method for this transformation.[4]
Reaction Scheme:
Caption: Formation of the diol precursor.
Protocol:
-
A flask is charged with AD-mix-β and a mixture of t-butanol and water (1:1).
-
The mixture is cooled to 0°C, and ethyl 3-methylhex-2-enoate (1.0 eq) is added.
-
The reaction is stirred vigorously at 0°C for 24 hours.
-
The reaction is quenched by the addition of sodium sulfite.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the diol.
Quantitative Data (Hypothetical):
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Ethyl 3-methylhex-2-enoate | 1.0 | 156.22 | 15.62 g |
| AD-mix-β | - | - | As per manufacturer's instructions |
| Product | 190.24 | ||
| Ethyl (2R,3S)-2,3-dihydroxy-3-methylhexanoate | - | 190.24 | Expected Yield: ~16.2 g (85%), >95% e.e. |
Conclusion
This document outlines a feasible, albeit hypothetical, synthetic route for the application of this compound in the synthesis of a key precursor for statin side-chains. The proposed protocols are based on robust and well-documented chemical reactions. Further research and optimization would be necessary to validate and refine these procedures for practical application in drug development and manufacturing. This proposed pathway offers a novel approach that warrants experimental investigation by researchers in the field of medicinal and process chemistry.
References
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 4. Asymmetric dihydroxylation of d-glucose derived alpha,beta-unsaturated ester: synthesis of azepane and nojirimycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for "Ethyl 3-hydroxy-3-methylhexanoate"
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 3-hydroxy-3-methylhexanoate. Due to the absence of a strong chromophore in the molecule, detection is performed at a low UV wavelength. The described method is intended as a starting point for researchers, scientists, and drug development professionals, and may require further optimization for specific sample matrices. A reversed-phase C18 column is utilized with an isocratic mobile phase of acetonitrile and water. Additionally, considerations for a chiral separation method are discussed, acknowledging the presence of a stereocenter at the C-3 position.
Introduction
This compound is a chiral ester that may find applications in various fields, including flavor and fragrance industries, and as a potential building block in pharmaceutical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides a comprehensive protocol for a reversed-phase HPLC method suitable for the determination of this compound.
Physicochemical Properties of Structurally Similar Compounds
To develop a robust HPLC method, the physicochemical properties of structurally related compounds were considered. For instance, Ethyl 3-hydroxyhexanoate has a molecular weight of approximately 160.21 g/mol and a LogP value of around 1.1 to 1.3, suggesting moderate polarity suitable for reversed-phase chromatography.[1] It is anticipated that this compound will exhibit similar characteristics. The ester carbonyl group allows for UV detection at low wavelengths, typically in the range of 210-220 nm.
Experimental Protocols
Achiral Reversed-Phase HPLC Method
This protocol outlines a standard reversed-phase method for the quantification of the total amount of this compound.
a. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
This compound reference standard
-
Methanol (for sample preparation)
b. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
c. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Chiral Separation Considerations
The presence of a chiral center at the C-3 position means that this compound exists as a pair of enantiomers. For stereoselective synthesis or pharmacokinetic studies, the separation of these enantiomers is critical. A dedicated chiral HPLC method would be required.
a. Recommended Approach Developing a chiral separation often involves screening different chiral stationary phases (CSPs). Polysaccharide-based CSPs are a common starting point for the separation of a wide range of enantiomeric compounds, including esters and alcohols.
b. Proposed Chiral HPLC Conditions
| Parameter | Proposed Value |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | n-Hexane : Isopropanol (e.g., 90:10, v/v) with 0.1% TFA |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Note: The mobile phase composition may require significant optimization depending on the chosen chiral column.
Data Presentation
Table 1: Proposed Method Parameters and Expected Performance (Achiral Method)
| Parameter | Specification |
| Analyte | This compound |
| Mode | Isocratic Reversed-Phase HPLC |
| Elution Time (Expected) | 4-6 minutes |
| Linearity (Expected) | R² > 0.999 for 1-100 µg/mL |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
| Precision (RSD%) | < 2% |
| Accuracy (%) | 98-102% |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Logical relationship between achiral and chiral HPLC analysis.
References
Chiral separation of "Ethyl 3-hydroxy-3-methylhexanoate" enantiomers by HPLC
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethyl 3-hydroxy-3-methylhexanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the structural elucidation of Ethyl 3-hydroxy-3-methylhexanoate using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to guide researchers in acquiring and interpreting ¹H and ¹³C NMR spectra for this and structurally similar small organic molecules.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a sample. It is a non-destructive technique that relies on the magnetic properties of atomic nuclei. For organic molecules like this compound, ¹H and ¹³C NMR are indispensable tools for confirming the chemical structure, identifying impurities, and studying conformational dynamics.
Principle of the Method
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei align either with or against the field, resulting in two distinct energy states. The application of a radiofrequency pulse can cause these nuclei to transition from the lower to the higher energy state. The specific frequency required for this transition, known as the resonance frequency or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. This allows for the differentiation of atoms within a molecule.
Key information obtained from NMR spectra includes:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
-
Integration: The area under a signal is proportional to the number of nuclei it represents.
-
Multiplicity (Splitting Pattern): Arises from spin-spin coupling between neighboring nuclei and provides information about the connectivity of atoms.
-
Coupling Constant (J): The distance between the peaks in a multiplet, which gives further insight into the molecular geometry.
Application: Structural Verification of this compound
NMR spectroscopy is the primary method for the unambiguous structural confirmation of synthesized this compound. By analyzing the ¹H and ¹³C NMR spectra, one can verify the presence of all key functional groups and the overall carbon skeleton.
Predicted NMR Spectral Data
Disclaimer: The following data are predicted based on typical chemical shift values for similar functional groups and may not represent exact experimental values.
¹H NMR Data (Predicted)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | 4.12 | Quartet (q) | 2H | 7.1 | -OCH₂CH₃ |
| b | 2.45 | Singlet (s) | 2H | - | -CH₂-C(O)- |
| c | 1.48 | Multiplet (m) | 2H | - | -CH₂-CH₂CH₃ |
| d | 1.25 | Triplet (t) | 3H | 7.1 | -OCH₂CH₃ |
| e | 1.21 | Singlet (s) | 3H | - | -C(OH)CH₃ |
| f | 0.92 | Triplet (t) | 3H | 7.4 | -CH₂CH₂CH₃ |
| g | 3.50 (broad) | Singlet (s) | 1H | - | -OH |
¹³C NMR Data (Predicted)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 172.5 | C=O |
| 2 | 70.8 | -C(OH)- |
| 3 | 60.5 | -OCH₂CH₃ |
| 4 | 45.2 | -CH₂-C(O)- |
| 5 | 38.6 | -CH₂-CH₂CH₃ |
| 6 | 28.9 | -C(OH)CH₃ |
| 7 | 17.3 | -CH₂-CH₂CH₃ |
| 8 | 14.2 | -OCH₂CH₃ |
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar small molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift calibration is required (modern spectrometers often reference the residual solvent peak).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16 to 64 (depending on sample concentration).
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm).
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 6 ppm).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 to 4096 (or more, as ¹³C has a low natural abundance).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 240 ppm (e.g., from -10 to 230 ppm).
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 110 ppm).
Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).
-
Integration: The areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons.
-
Peak Picking: The chemical shifts of the peaks are determined.
Visualizations
Caption: Experimental Workflow for NMR Spectroscopy.
Caption: Structure of this compound with ¹H NMR assignments.
Application Notes and Protocols for Ethyl 3-hydroxy-3-methylhexanoate as a Substrate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxy-3-methylhexanoate is a tertiary β-hydroxy ester with potential applications as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Enzymatic reactions offer a highly selective and environmentally benign approach for the synthesis and resolution of such chiral compounds. This document provides detailed application notes and protocols for the use of this compound as a substrate in enzymatic reactions.
Disclaimer: Direct experimental data for the enzymatic processing of this compound is limited in publicly available literature. The following protocols and data are based on studies of structurally analogous tertiary β-hydroxy esters and are intended to serve as a starting point for experimental design. Optimization of reaction conditions will be necessary for this specific substrate.
Potential Enzymatic Reactions
The primary enzymatic reactions applicable to this compound are expected to be:
-
Enzymatic Hydrolysis (Kinetic Resolution): Lipases and esterases can catalyze the stereoselective hydrolysis of one enantiomer of the racemic ester, yielding an enantioenriched ester and the corresponding enantiopure β-hydroxy acid. This is a common method for resolving racemic mixtures.
-
Enzymatic Transesterification (Kinetic Resolution): In a non-aqueous medium, lipases can catalyze the acylation of the hydroxyl group of one enantiomer with an acyl donor, resulting in an enantioenriched unreacted alcohol and the corresponding ester.
-
Asymmetric Synthesis: Ketoreductases or dehydrogenases could be employed for the stereoselective reduction of the corresponding β-keto ester, ethyl 3-keto-3-methylhexanoate, to produce a specific enantiomer of this compound.
Data from Structurally Analogous Tertiary β-Hydroxy Esters
The following data is derived from a study on the enzymatic hydrolysis of tertiary β-hydroxy esters, which can serve as a reference for initial experiments with this compound.[1][2]
Table 1: Enzymatic Hydrolysis of Tertiary β-Hydroxy Esters [1][2]
| Substrate | Enzyme | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of Recovered Ester (ee %) | Enantiomeric Excess of Acid Product (ee %) |
| Ethyl 3-hydroxy-3-phenylbutanoate | PLE | 1 | 8 | - | - |
| Ethyl 3-hydroxy-3-phenylbutanoate | PCL | 24 | No reaction | - | - |
| Ethyl 3-hydroxy-3-phenylbutanoate | CRL | 24 | No reaction | - | - |
| Ethyl 3-hydroxy-3-phenylbutanoate | AOP | 24 | No reaction | - | - |
| Ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate | PLE | 24 | 10 | - | - |
| Ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate | PCL | 24 | No reaction | - | - |
| Ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate | CRL | 24 | No reaction | - | - |
| Ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate | AOP | 24 | No reaction | - | - |
-
PLE: Pig Liver Esterase
-
PCL: Pseudomonas cepacia Lipase
-
CRL: Candida rugosa Lipase
-
AOP: Aspergillus oryzae Protease
Note: The study indicated poor selectivity for the enzymatic hydrolysis of these tertiary β-hydroxy esters.[1][2] This suggests that significant screening of enzymes and optimization of reaction conditions will be critical for achieving efficient kinetic resolution of this compound.
Experimental Protocols
The following are generalized protocols based on methodologies used for analogous compounds.[1][2]
Protocol 1: Screening for Enzymatic Hydrolysis of this compound
Objective: To identify suitable lipases or esterases for the kinetic resolution of racemic this compound via hydrolysis.
Materials:
-
Racemic this compound
-
Selection of commercially available lipases and esterases (e.g., from Candida antarctica (CAL-A, CAL-B), Pseudomonas cepacia, Candida rugosa, Pig Liver Esterase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical equipment for monitoring conversion and enantiomeric excess (e.g., chiral HPLC or chiral GC)
Procedure:
-
Prepare a stock solution of racemic this compound in a suitable organic solvent (e.g., acetonitrile or isopropanol) if it is not readily soluble in the buffer.
-
In a series of reaction vials, add a defined amount of the substrate to the phosphate buffer.
-
Add a specific amount of each enzyme to be screened to the respective vials. A typical enzyme loading is 10-50 mg of enzyme per mmol of substrate.
-
Incubate the reactions at a controlled temperature (e.g., 30°C) with agitation.
-
Withdraw aliquots at different time points (e.g., 1, 6, 12, 24 hours).
-
Quench the reaction in the aliquot by adding a water-immiscible organic solvent and vortexing.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and analyze by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining ester.
-
The aqueous layer can be acidified and extracted to analyze the enantiomeric excess of the produced β-hydroxy acid.
Protocol 2: Preparative Scale Enzymatic Hydrolysis
Objective: To perform a larger-scale kinetic resolution based on the optimal enzyme and conditions identified in the screening protocol.
Materials:
-
Racemic this compound
-
Optimal enzyme identified from screening
-
Phosphate buffer (optimal pH)
-
Organic solvent for extraction
-
Drying agent
-
Silica gel for column chromatography
-
Analytical and preparative chiral HPLC or GC
Procedure:
-
Dissolve the racemic substrate in the phosphate buffer in a suitable reaction vessel.
-
Add the selected enzyme.
-
Maintain the reaction at the optimal temperature and pH with stirring. Monitor the reaction progress by analyzing small aliquots.
-
Once the desired conversion is reached (typically close to 50% for kinetic resolution), stop the reaction by filtering off the enzyme (if immobilized) or by extraction.
-
Extract the mixture with an organic solvent.
-
Separate the organic layer containing the unreacted ester. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Acidify the aqueous layer to protonate the carboxylic acid product and extract with an organic solvent.
-
Dry the organic extract of the acid and concentrate.
-
Purify the enantioenriched ester and the β-hydroxy acid separately using column chromatography or preparative HPLC.
-
Determine the enantiomeric excess and yield of the final products.
Visualizations
Caption: Workflow for enzymatic hydrolysis of this compound.
Caption: General scheme of a lipase-catalyzed kinetic resolution by hydrolysis.
References
Application Notes and Protocols: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Hydroxy-3-methylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic mixtures is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries. Lipases, particularly Candida antarctica lipase B (CAL-B), have emerged as versatile and highly selective biocatalysts for these transformations.[1][2] This document provides detailed application notes and generalized protocols for the lipase-catalyzed kinetic resolution of racemic ethyl 3-hydroxy-3-methylhexanoate, a chiral β-hydroxy ester.
Due to the limited availability of specific literature on the kinetic resolution of this compound, the following protocols and data are based on established methodologies for structurally similar β-hydroxy esters.[3][4][5] These notes serve as a comprehensive guide for researchers to develop and optimize the kinetic resolution of this specific substrate.
Principle of Lipase-Catalyzed Kinetic Resolution
Lipase-catalyzed kinetic resolution relies on the differential rate of reaction of the two enantiomers of a racemic substrate with an acyl donor in the presence of the enzyme. The lipase will selectively acylate one enantiomer at a much faster rate, leaving the unreacted enantiomer in high enantiomeric excess. The success of the resolution is determined by the enantioselectivity (E-value) of the lipase, which is a measure of the ratio of the reaction rates of the two enantiomers. High E-values are crucial for obtaining products with high enantiomeric excess (ee).
Key Parameters for Optimization
The efficiency and selectivity of the lipase-catalyzed kinetic resolution are influenced by several parameters that can be optimized:
-
Lipase Source: While various lipases are commercially available, Candida antarctica lipase B (often immobilized, e.g., Novozym 435) is frequently the enzyme of choice for the resolution of β-hydroxy esters due to its broad substrate scope and high enantioselectivity.[1][4]
-
Acyl Donor: The choice of acyl donor can significantly impact the reaction rate and enantioselectivity. Common acyl donors include vinyl acetate, isopropenyl acetate, and various anhydrides.[6]
-
Solvent: The reaction medium plays a critical role in enzyme activity and stability. Apolar organic solvents such as hexane, heptane, toluene, and tert-butyl methyl ether (MTBE) are commonly used.[4] Solvent-free systems can also be effective.[4]
-
Temperature: Lipase activity is temperature-dependent. Typically, reactions are carried out between 30°C and 50°C.
-
Enzyme Loading: The amount of lipase will affect the reaction rate.
-
Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition.
Experimental Protocols
The following are generalized protocols for the enzymatic kinetic resolution of racemic this compound via transesterification. Researchers should perform initial screening experiments to determine the optimal conditions for their specific setup.
Protocol 1: Screening of Lipases and Acyl Donors
Objective: To identify the most effective lipase and acyl donor for the kinetic resolution.
Materials:
-
Racemic this compound
-
Selection of lipases (e.g., Novozym 435, Pseudomonas cepacia lipase, Candida rugosa lipase)
-
Selection of acyl donors (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether, hexane)
-
Reaction vials
-
Shaking incubator or magnetic stirrer
Procedure:
-
To a series of reaction vials, add racemic this compound (e.g., 0.1 mmol).
-
Add an anhydrous organic solvent (e.g., 2 mL).
-
Add the acyl donor (e.g., 0.5 mmol).
-
Add the lipase (e.g., 10-20 mg).
-
Seal the vials and place them in a shaking incubator or on a magnetic stirrer at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by periodically taking samples and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of the substrate (ee_s) and the product (ee_p).
-
Calculate the enantiomeric ratio (E-value) using the following formula: E = ln[(1 - c)(1 - ee_s)] / ln[(1 - c)(1 + ee_s)] where 'c' is the conversion.
Protocol 2: Optimized Kinetic Resolution using Novozym 435
Objective: To perform the kinetic resolution under optimized conditions.
Materials:
-
Racemic this compound
-
Novozym 435 (Candida antarctica lipase B, immobilized)
-
Vinyl acetate (as acyl donor)
-
tert-Butyl methyl ether (MTBE)
-
Reaction vessel
-
Magnetic stirrer with temperature control
Procedure:
-
To a reaction vessel, add racemic this compound (e.g., 1.0 g).
-
Add MTBE (e.g., 20 mL).
-
Add vinyl acetate (e.g., 5 equivalents).
-
Add Novozym 435 (e.g., 100 mg).
-
Stir the mixture at 40°C.
-
Monitor the reaction by chiral GC or HPLC until approximately 50% conversion is reached to maximize the enantiomeric excess of both the remaining substrate and the formed product.
-
Upon reaching the desired conversion, filter off the enzyme.
-
Remove the solvent and excess acyl donor under reduced pressure.
-
Purify the resulting mixture of the unreacted (S)-ethyl 3-hydroxy-3-methylhexanoate and the acylated (R)-enantiomer by column chromatography.
Data Presentation
The following tables summarize typical quantitative data obtained from lipase-catalyzed kinetic resolutions of similar β-hydroxy esters. These values can serve as a benchmark for the resolution of this compound.
Table 1: Effect of Lipase on the Kinetic Resolution of a Model β-Hydroxy Ester
| Lipase | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | ee_s (%) | ee_p (%) | E-value |
| Novozym 435 | Vinyl Acetate | MTBE | 40 | 50 | >99 | 98 | >200 |
| P. cepacia | Vinyl Acetate | Hexane | 30 | 48 | 95 | 92 | ~50 |
| C. rugosa | Acetic Anhydride | Toluene | 45 | 52 | 85 | 80 | ~15 |
Table 2: Effect of Solvent on the Kinetic Resolution using Novozym 435
| Solvent | Temperature (°C) | Conversion (%) | ee_s (%) | ee_p (%) | E-value |
| tert-Butyl methyl ether | 40 | 50 | >99 | 98 | >200 |
| Hexane | 40 | 49 | 98 | 97 | >150 |
| Toluene | 40 | 51 | 97 | 96 | >100 |
| Dioxane | 40 | 45 | 90 | 88 | ~30 |
Mandatory Visualizations
Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.
Caption: Key parameters influencing the outcome of the kinetic resolution.
References
Application Notes and Protocols: Ethyl 3-hydroxy-3-methylhexanoate as a Flavor and Fragrance Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxy-3-methylhexanoate is a tertiary hydroxy ester with potential applications in the flavor and fragrance industry. Its structure, featuring a branched alkyl chain and a hydroxyl group, suggests a complex sensory profile, likely contributing fruity and sweet notes. This document provides an overview of its potential characteristics, synthesis, and methods for sensory evaluation, based on data from structurally similar compounds and general principles of flavor chemistry.
Disclaimer: Specific sensory and quantitative data for this compound is limited in publicly available scientific literature. The information presented herein is largely based on analogous compounds, such as ethyl 3-hydroxyhexanoate and other branched-chain esters. All protocols are provided as general guidelines and should be optimized for specific laboratory conditions.
Physicochemical Properties and Sensory Profile
While specific data for this compound is scarce, the properties of structurally related compounds provide valuable insights. The presence of a methyl group at the C-3 position, in addition to the ethyl ester and hydroxyl group, is expected to influence its volatility, polarity, and interaction with olfactory and gustatory receptors, thereby shaping its unique aroma and taste profile.
Predicted Physicochemical Properties
| Property | Ethyl 3-hydroxy-4-methylhexanoate (Isomer) | Ethyl 3-hydroxyhexanoate (Analog) | This compound (Predicted) |
| Molecular Formula | C9H18O3 | C8H16O3 | C9H18O3 |
| Molecular Weight | 174.24 g/mol | 160.21 g/mol | 174.24 g/mol |
| Boiling Point | Not available | 90-92 °C @ 14 mmHg[1] | Expected to be slightly higher than the non-methylated analog |
| Density | Not available | 0.974 g/mL at 25 °C[1] | Similar to the non-methylated analog |
| Refractive Index | Not available | n20/D 1.428[1] | Similar to the non-methylated analog |
| Solubility | Not available | Insoluble in water and oils[2] | Likely soluble in alcohol and other organic solvents |
Predicted Sensory Profile
The sensory profile of esters is significantly influenced by their molecular structure. Branched-chain esters, in particular, are known to contribute to the characteristic aromas of many fruits.[2] The presence of a methyl group can introduce complexity and nuances to the overall flavor profile.
-
Odor: Based on analogs, the odor is predicted to be predominantly fruity , with potential notes of apple, pineapple, and grape .[2][3] The methyl group may introduce subtle waxy, green, or even slightly woody undertones.
-
Flavor: The taste is expected to be sweet and fruity , complementing its aromatic profile. It may also possess a subtle creamy or fatty mouthfeel, a characteristic sometimes associated with longer-chain hydroxy esters.
Synthesis Protocol: Reformatsky Reaction
The most common method for synthesizing β-hydroxy esters, including tertiary ones like this compound, is the Reformatsky reaction.[4] This reaction involves the treatment of an α-halo ester with zinc in the presence of a ketone or aldehyde.
Reaction Scheme
The synthesis of this compound proceeds via the reaction of pentan-2-one with an ethyl α-haloacetate (e.g., ethyl bromoacetate) in the presence of activated zinc.
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
Pentan-2-one
-
Ethyl bromoacetate
-
Activated zinc dust
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust.
-
Initiation: Add a small crystal of iodine to the zinc to initiate the reaction.
-
Reaction Mixture: To the flask, add anhydrous diethyl ether or THF.
-
Addition of Reactants: A solution of pentan-2-one and ethyl bromoacetate in the anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of zinc. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of volatile flavor and fragrance compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax).
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: 40 °C (hold for 2 min), ramp to 240 °C at 5 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV, mass range m/z 35-350.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of GC with human sensory perception to identify odor-active compounds.[5]
Caption: GC-Olfactometry Experimental Workflow.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized and purified this compound in an appropriate solvent (e.g., ethanol).
-
GC-O Analysis: Inject the sample into the GC-O system. The effluent from the GC column is split between a mass spectrometer and an olfactory port.
-
Sensory Assessment: A trained panelist sniffs the effluent from the olfactory port and records the time, duration, and a descriptor for each odor detected.
-
Data Correlation: The retention times of the odor events are correlated with the mass spectral data to identify the compounds responsible for the specific aromas.
Sensory Evaluation Protocols
Sensory evaluation is crucial for determining the flavor and fragrance properties of a new compound.
Odor and Flavor Threshold Determination
The odor and flavor thresholds are the minimum concentrations at which a substance can be detected.
Methodology (Ascending Series):
-
Stock Solution: Prepare a stock solution of the purified compound in a suitable solvent (e.g., ethanol for odor, water or a neutral food base for flavor).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, typically in geometric steps (e.g., 1:2 or 1:3).
-
Triangle Test: Present panelists with three samples, two of which are blanks (solvent or food base) and one contains the diluted compound. The order of presentation should be randomized.
-
Identification: Panelists are asked to identify the odd sample.
-
Threshold Calculation: The threshold is typically defined as the concentration at which 50% of the panel can correctly identify the sample containing the compound.[6]
Descriptive Sensory Analysis
Descriptive analysis provides a detailed characterization of the sensory attributes of the compound.
Procedure:
-
Panel Training: A panel of trained sensory assessors is familiarized with a range of standard aroma and flavor compounds to develop a common vocabulary.
-
Sample Evaluation: The panelists are presented with a sample of this compound at a concentration above its recognition threshold.
-
Attribute Identification: Panelists individually identify and record all perceptible aroma and flavor attributes.
-
Intensity Rating: The intensity of each attribute is rated on a linear scale (e.g., from 0 = not perceptible to 10 = very strong).
-
Data Analysis: The data from all panelists are compiled and statistically analyzed to generate a sensory profile of the compound.
Signaling Pathways
The perception of flavor and fragrance compounds is mediated by specific receptors in the olfactory and gustatory systems.
Olfactory Signaling Pathway
The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory receptor neurons.[6][7][8]
Caption: Olfactory Signaling Cascade.
Gustatory Signaling Pathway (Sweet Taste)
The perception of sweet taste is primarily mediated by the T1R2/T1R3 heterodimer, a GPCR.[9][10][11]
Caption: Sweet Taste Transduction Pathway.
Conclusion
This compound represents an intriguing target for the flavor and fragrance industry. While specific data is currently lacking, the protocols and predictive information provided in these application notes offer a solid foundation for its synthesis, characterization, and evaluation. Further research is warranted to fully elucidate its sensory properties and potential applications.
References
- 1. Taste receptor - Wikipedia [en.wikipedia.org]
- 2. Branched-Chain Volatiles in Fruit: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 3-hydroxy-5-methyl-2-oxohexanoate | C9H16O4 | CID 86016148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Flavors from Esters and Alcohols | MoreBeer [morebeer.com]
- 6. Reactome | Olfactory Signaling Pathway [reactome.org]
- 7. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gustatory System – Introduction to Neuroscience [openbooks.lib.msu.edu]
- 10. Taste Receptors and the Transduction of Taste Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-hydroxy-3-methylhexanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-hydroxy-3-methylhexanoate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the Reformatsky reaction, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Zinc | The surface of zinc metal is often coated with a layer of zinc oxide, which prevents the reaction. Activate the zinc immediately before use by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, chemical activation can be achieved using reagents like iodine or 1,2-dibromoethane.[1] |
| Wet Reagents or Glassware | The organozinc intermediate is sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents. |
| Incorrect Reaction Temperature | The formation of the organozinc reagent and its subsequent reaction with the ketone are temperature-sensitive. The reaction may require gentle heating to initiate, but excessive temperatures can lead to side reactions. Monitor the reaction temperature closely and adjust as needed. |
| Impure Reagents | Impurities in the ethyl bromoacetate or 2-pentanone can inhibit the reaction or lead to the formation of byproducts. Use freshly distilled or high-purity reagents. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Self-condensation of Ethyl Bromoacetate | If the organozinc reagent is allowed to build up in concentration before the ketone is added, it can react with unreacted ethyl bromoacetate. Add the ethyl bromoacetate slowly to the zinc suspension to maintain a low concentration. |
| Dehydration of the Product | The β-hydroxy ester product can undergo dehydration to form an α,β-unsaturated ester, especially during acidic workup or distillation at high temperatures. Use a mild acidic workup (e.g., saturated aqueous ammonium chloride) and purify the product using techniques that avoid high temperatures, such as column chromatography. |
| Formation of Aldol Condensation Products | If the ketone can enolize, aldol condensation can be a competing reaction. The Reformatsky reaction is generally favored, but optimizing the reaction conditions (e.g., temperature, addition rate) can help minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for the synthesis of this compound is the Reformatsky reaction. This reaction involves the condensation of an α-halo ester (ethyl bromoacetate) with a ketone (2-pentanone) in the presence of metallic zinc.[2][3]
Q2: Why is my Reformatsky reaction not starting?
A2: The most common reason for a Reformatsky reaction failing to initiate is the inactivity of the zinc metal due to an oxide layer. It is crucial to activate the zinc immediately prior to the reaction. You can do this by washing the zinc dust with a dilute acid, followed by water and an organic solvent, and then drying it thoroughly. Another method is to add a small crystal of iodine to the reaction flask with the zinc.[1]
Q3: What are the expected reactants and products in the synthesis of this compound?
A3: The reactants are ethyl bromoacetate and 2-pentanone (also known as ethyl methyl ketone). The reaction is mediated by zinc metal. The primary product is this compound.
Q4: What are some common side products I should look out for?
A4: Common side products can include the self-condensation product of ethyl bromoacetate, the dehydrated α,β-unsaturated ester product, and potentially products from the aldol condensation of 2-pentanone.
Q5: How can I purify the final product?
A5: After an aqueous workup to remove zinc salts and unreacted starting materials, the crude product can be purified by column chromatography on silica gel or by vacuum distillation.[4] Care should be taken to avoid high temperatures during distillation to prevent dehydration of the product.
Data Presentation
The yield of the Reformatsky reaction is sensitive to several parameters. The following table provides an illustrative example of how reaction conditions can influence the yield of a typical Reformatsky reaction. Note: This is a generalized representation; optimal conditions for the synthesis of this compound should be determined experimentally.
| Entry | Solvent | Zinc Activation Method | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| 1 | Diethyl Ether | None | 35 | 4 | 25 |
| 2 | THF | Iodine | 50 | 2 | 75 |
| 3 | Benzene | HCl wash | 80 | 1 | 85 |
| 4 | Toluene | 1,2-dibromoethane | 60 | 3 | 80 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via the Reformatsky Reaction
This protocol is a representative procedure and may require optimization.
Materials:
-
Zinc dust, activated
-
Ethyl bromoacetate, freshly distilled
-
2-Pentanone, freshly distilled
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine (for activation, optional)
Procedure:
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the activated zinc dust under an inert atmosphere (e.g., nitrogen). If using iodine for activation, add a small crystal of iodine.
-
Reaction Setup: Add anhydrous diethyl ether or THF to the flask.
-
Initiation: In the dropping funnel, place a solution of ethyl bromoacetate and 2-pentanone in the chosen anhydrous solvent. Add a small portion of this solution to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a color change and/or the disappearance of the iodine color.
-
Addition: Once the reaction has started, add the remainder of the ethyl bromoacetate and 2-pentanone solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete conversion.
-
Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the Reformatsky reaction.
References
Technical Support Center: Enantioselective Synthesis of Ethyl 3-hydroxy-3-methylhexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantioselectivity of Ethyl 3-hydroxy-3-methylhexanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the enantioselective synthesis of this compound?
A1: The two most common and effective methods for achieving high enantioselectivity in the synthesis of this compound are:
-
Organocatalytic Asymmetric Aldol Reaction: This method involves the reaction of propanal and ethyl acetoacetate catalyzed by a chiral organocatalyst, such as a proline derivative. This approach builds the carbon skeleton and sets the stereochemistry in a single step.
-
Biocatalytic Asymmetric Reduction: This method utilizes an enzyme, often a reductase from baker's yeast (Saccharomyces cerevisiae) or other microorganisms, to reduce the prochiral ketone of a precursor, ethyl 3-oxo-3-methylhexanoate, to the corresponding chiral alcohol with high enantiomeric excess (e.e.).[1][2]
Q2: How can I determine the enantiomeric excess (e.e.) of my product?
A2: The most reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[3][4] This requires a chiral stationary phase column that can separate the two enantiomers, allowing for their quantification.
Q3: What is a typical starting material for the biocatalytic reduction?
A3: The typical starting material for the biocatalytic reduction is ethyl 3-oxo-3-methylhexanoate. This β-ketoester is reduced at the ketone position by the enzyme to yield the desired chiral β-hydroxy ester.
Troubleshooting Guides
Organocatalytic Asymmetric Aldol Reaction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Inactive catalyst. 2. Impure reagents or solvent. 3. Suboptimal reaction temperature. 4. Insufficient reaction time. | 1. Use a fresh batch of catalyst or purify the existing one. 2. Ensure all reagents and the solvent are dry and of high purity. 3. Optimize the reaction temperature; lower temperatures often improve selectivity but may require longer reaction times. 4. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| Low Enantioselectivity (e.e.) | 1. Racemization of the product. 2. Incorrect catalyst loading. 3. Presence of water or other impurities. 4. Suboptimal solvent. | 1. Work up the reaction at a lower temperature and avoid harsh acidic or basic conditions. 2. Optimize the catalyst loading; typically 5-20 mol% is used.[5] 3. Use anhydrous solvents and reagents. 4. Screen different aprotic solvents (e.g., toluene, CH2Cl2, THF). |
| Inconsistent Results | 1. Variability in reagent quality. 2. Fluctuations in reaction temperature. 3. Inconsistent work-up procedure. | 1. Use reagents from the same batch for a series of experiments. 2. Use a cryostat or a well-controlled cooling bath to maintain a stable temperature. 3. Standardize the work-up procedure, including quenching, extraction, and purification steps. |
Biocatalytic Asymmetric Reduction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion/Yield | 1. Low enzyme activity. 2. Substrate inhibition at high concentrations. 3. Suboptimal pH or temperature. 4. Insufficient cofactor (NADPH/NADH) regeneration. | 1. Use a fresh preparation of yeast or a higher concentration of isolated enzyme. 2. Add the substrate in portions or use a lower initial concentration. 3. Optimize the pH (typically 6-8) and temperature (typically 25-37°C) for the specific enzyme. 4. Ensure an efficient cofactor regeneration system is in place (e.g., using glucose for whole-cell systems). |
| Low Enantioselectivity (e.e.) | 1. Presence of competing enzymes in whole-cell systems that produce the opposite enantiomer. 2. Suboptimal reaction conditions. | 1. Screen different microbial strains or use an isolated reductase with known stereoselectivity. 2. Optimize substrate concentration, pH, and temperature. |
| Product Degradation | 1. Hydrolysis of the ester by other enzymes in whole-cell systems. 2. Instability of the product under the reaction or work-up conditions. | 1. Monitor the reaction for the formation of the corresponding carboxylic acid. Consider using an isolated enzyme or a genetically modified strain. 2. Extract the product from the reaction mixture as soon as the reaction is complete. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Aldol Reactions (Illustrative Data for Similar Systems)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | e.e. (%) | Reference |
| L-proline derivative | 20 | CH2Cl2 | -20 | 85 | 95 | [5] |
| Cinchona alkaloid thiourea | 10 | Toluene | -40 | 90 | 98 | [5] |
| Bisprolinamide | 15 | THF | -35 | 88 | 98 | [5] |
Table 2: Biocatalytic Reduction of β-Ketoesters (Illustrative Data for Similar Systems)
| Biocatalyst | Substrate | Co-substrate | Yield (%) | e.e. (%) | Reference |
| Saccharomyces cerevisiae | Ethyl acetoacetate | Glucose | 85 | >95 (S) | [2] |
| Lactobacillus kefir | Ethyl 4-chloroacetoacetate | Isopropanol | 97 | >99.5 (S) | |
| Recombinant E. coli with ADH | Ethyl 4-chloroacetoacetate | Glucose | 96 | >99.5 (S) | [1] |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Aldol Reaction (General Procedure)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral organocatalyst (e.g., a proline derivative, 10-20 mol%).
-
Reaction Setup: Dissolve the catalyst in a dry, aprotic solvent (e.g., toluene or CH2Cl2). Cool the solution to the desired temperature (e.g., -20 °C to -40 °C).
-
Addition of Reagents: Add ethyl acetoacetate (1.2 equivalents) to the cooled catalyst solution. Stir for 10-15 minutes. Then, add propanal (1.0 equivalent) dropwise over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.
Protocol 2: Biocatalytic Asymmetric Reduction (General Procedure with Baker's Yeast)
-
Yeast Suspension: In a flask, suspend baker's yeast (Saccharomyces cerevisiae) in a buffered solution (e.g., phosphate buffer, pH 7.0) containing a carbohydrate source like glucose. Stir the suspension at room temperature for about 30 minutes to activate the yeast.
-
Substrate Addition: Add the substrate, ethyl 3-oxo-3-methylhexanoate, to the yeast suspension. The substrate can be added neat or dissolved in a minimal amount of a water-miscible solvent like ethanol to aid dispersion.
-
Reaction: Stir the reaction mixture at a constant temperature (typically 25-30 °C). Monitor the reaction progress by taking small aliquots, extracting with an organic solvent, and analyzing by GC or TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the yeast cells. Wash the celite pad with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Combine the filtrate and the washings and extract the aqueous phase with an organic solvent (e.g., ethyl acetate) multiple times.
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Purification: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
-
Analysis: Determine the yield and the enantiomeric excess of the product by chiral HPLC or GC.
Visualizations
Caption: Workflow for Organocatalytic Synthesis.
Caption: Troubleshooting Low Enantioselectivity.
References
- 1. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Determination of enantiomeric excess of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate by chiral reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 3-hydroxy-3-methylhexanoate
Welcome to the technical support center for the purification of Ethyl 3-hydroxy-3-methylhexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low yield after column chromatography.
Possible Causes and Solutions:
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Compound is too polar and is retained on the silica gel:
-
Solution 1: Increase the polarity of the eluent. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can be effective. For very polar compounds, a solvent system like methanol/dichloromethane might be necessary.[1]
-
Solution 2: Deactivate the silica gel. Silica gel can be acidic and may cause degradation of sensitive compounds. You can deactivate it by preparing a slurry with a small amount of a base, like triethylamine (typically 1%), in the eluent.
-
Solution 3: Use an alternative stationary phase. Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel for polar compounds.
-
-
Compound decomposition on the column:
-
Solution: Perform a quick stability test on a small scale using TLC. Spot the crude material on a TLC plate and let it sit for a few hours before eluting to see if degradation occurs. If the compound is unstable on silica, consider the alternative stationary phases mentioned above.
-
-
Improper solvent system selection leading to co-elution with impurities:
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal solvent system should provide a good separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4 for optimal separation.
-
Problem 2: Product is not pure after a single purification step.
Possible Causes and Solutions:
-
Presence of closely related impurities:
-
Solution 1: Employ multiple purification techniques. For instance, follow column chromatography with distillation or recrystallization.
-
Solution 2: For impurities that are acidic or basic, an acid-base extraction can be performed on the crude mixture before chromatographic purification.
-
Solution 3: High-Performance Liquid Chromatography (HPLC) can offer higher resolution for separating challenging impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice for moderately polar compounds.[2]
-
-
Overloading the column:
-
Solution: As a rule of thumb, the amount of crude material loaded should be about 1-5% of the mass of the silica gel. Overloading leads to poor separation.
-
Problem 3: The purified product is an oil and does not solidify.
Possible Causes and Solutions:
-
Residual solvent:
-
Solution: Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
-
Presence of impurities:
-
Solution: Even small amounts of impurities can prevent crystallization. Re-purify the compound using a different technique or a more optimized chromatographic method.
-
-
The compound is inherently an oil at room temperature:
-
Solution: If the compound is pure and still an oil, it may have a low melting point. Attempt crystallization at lower temperatures. If that fails, distillation under reduced pressure (if the compound is volatile and thermally stable) is a good alternative for purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via the Reformatsky reaction?
A1: The most common impurities include:
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Unreacted starting materials: 2-pentanone and ethyl bromoacetate.
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Byproducts from the Reformatsky reaction: Dehydrated α,β-unsaturated ester (ethyl 3-methylhex-2-enoate) and self-condensation products of ethyl bromoacetate.
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Residual zinc salts: These are typically removed during the aqueous work-up.
Q2: What are the recommended solvent systems for flash column chromatography of this compound?
A2: A gradient of ethyl acetate in hexane is typically a good starting point. The optimal gradient will depend on the specific impurities present.
Illustrative Data for Flash Chromatography Solvent Systems
| Eluent System (Hexane:Ethyl Acetate) | Rf of Product (Illustrative) | Separation from Non-polar Impurities | Separation from Polar Impurities |
| 90:10 | 0.5 | Good | Poor |
| 80:20 | 0.35 | Excellent | Moderate |
| 70:30 | 0.2 | Good | Good |
Note: This data is for illustrative purposes. Actual Rf values will vary based on the specific TLC plate and conditions.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization can be a very effective purification method if the compound is a solid at room temperature or can be induced to crystallize. Since this compound is often an oil, this method may be challenging. However, for analogous solid beta-hydroxy esters, a mixed solvent system is often employed.
Common Recrystallization Solvent Pairs for Beta-Hydroxy Esters
| Solvent 1 (Good Solvent) | Solvent 2 (Poor Solvent) |
| Diethyl ether | Hexane |
| Acetone | Hexane |
| Ethyl acetate | Hexane |
| Dichloromethane | Pentane |
Q4: Is distillation a viable purification method?
A4: Yes, vacuum distillation can be a good option for purifying this compound, especially on a larger scale, provided the compound is thermally stable and has a sufficiently low boiling point under reduced pressure. It is particularly effective at removing non-volatile impurities.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size. For 1 gram of crude material, a 40-50 mm diameter column is suitable.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate). The rate of the gradient change will depend on the separation of the compounds as monitored by TLC.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Work-up of a Reformatsky Reaction for Synthesis of this compound
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and dissolve the zinc salts.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water, followed by a saturated aqueous solution of sodium bicarbonate (to remove any acidic impurities), and finally with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can then be purified by chromatography or distillation.[3]
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Synthesis of Ethyl 3-hydroxy-3-methylhexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-hydroxy-3-methylhexanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes such as the Reformatsky reaction and the Grignard reaction.
Low or No Product Yield
Q1: I am attempting a Reformatsky reaction between ethyl bromoacetate and 2-pentanone, but I am getting a very low yield of this compound. What are the possible causes and solutions?
A1: Low yields in the Reformatsky reaction are a common issue. Here are several factors to consider and troubleshoot:
-
Inactive Zinc: The zinc metal used must be activated to ensure a clean reaction start. A dull, oxidized surface will hinder the reaction.
-
Solution: Activate the zinc dust or turnings immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether rinses, and then drying under vacuum. Alternatively, a small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction.
-
-
Presence of Water: The organozinc intermediate is sensitive to moisture. Any water in the reagents or glassware will quench the intermediate and reduce the yield.
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and freshly distill the 2-pentanone and ethyl bromoacetate.
-
-
Reaction Temperature: The reaction temperature can influence the rate of formation of the organozinc reagent and its subsequent reaction with the ketone.
-
Solution: The reaction is often initiated at room temperature and then gently heated to reflux to ensure completion. If the reaction is too vigorous upon initiation, consider cooling the flask in an ice bath.
-
-
Impure Reagents: The purity of the starting materials is crucial.
-
Solution: Use high-purity, freshly opened or distilled reagents.
-
Q2: My Grignard reaction of propylmagnesium bromide with ethyl acetoacetate is not yielding the desired this compound. Instead, I am recovering my starting material. What is happening?
A2: This is a classic issue when using Grignard reagents with β-keto esters like ethyl acetoacetate. The primary cause is the acidic α-proton between the two carbonyl groups.
-
Acid-Base Reaction: The Grignard reagent is a strong base and will preferentially deprotonate the acidic α-carbon of ethyl acetoacetate. This consumes the Grignard reagent and forms the magnesium enolate of the starting material. Upon acidic workup, the starting material is regenerated.
-
Solution: To circumvent this, the ethyl acetoacetate can be deprotonated with a weaker, non-nucleophilic base first, and then the Grignard reagent is added. However, a more common approach to synthesize this type of molecule using a Grignard reaction would be to react propylmagnesium bromide with a simpler ester, like ethyl 4-oxohexanoate.
-
Byproduct Formation
Q3: I have obtained a product mixture in my Reformatsky reaction. Besides the desired product, what other byproducts could have formed?
A3: Several byproducts can form in a Reformatsky reaction:
-
Self-condensation of Ethyl Bromoacetate: The organozinc reagent formed from ethyl bromoacetate can react with another molecule of ethyl bromoacetate to form ethyl 3-bromo-3-ethoxy-4-oxopentanoate.
-
Dehydration Product: The β-hydroxy ester product can undergo dehydration, especially during acidic workup or distillation, to yield ethyl 3-methylhex-2-enoate and ethyl 3-methylhex-3-enoate.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of 2-pentanone and ethyl bromoacetate in the final product mixture.
Q4: In my Grignard synthesis attempt, I see a significant amount of a higher molecular weight byproduct. What could this be?
A4: When reacting a Grignard reagent with an ester, a common byproduct is a tertiary alcohol resulting from a double addition of the Grignard reagent.[1][2]
-
Double Addition Product: The initial product of the Grignard addition to the ester is a ketone. Ketones are generally more reactive than esters towards Grignard reagents.[3] Therefore, a second equivalent of the Grignard reagent can react with the intermediate ketone to form a tertiary alcohol. In the case of reacting propylmagnesium bromide with ethyl acetoacetate (if the initial addition were to occur), the intermediate ketone would be 3-propyl-3-hydroxyhexan-2-one, which could then be attacked by another molecule of propylmagnesium bromide.
Quantitative Data Summary
While the exact yields can vary significantly based on reaction conditions and scale, the following table provides typical ranges for the synthesis of β-hydroxy esters via the Reformatsky reaction.
| Parameter | Reformatsky Reaction | Notes |
| Typical Yield | 50-85% | Highly dependent on zinc activation and anhydrous conditions. |
| Common Byproduct % | ||
| Dehydration Product | 5-15% | Can increase with harsh acidic workup or high temperatures. |
| Self-condensation | <10% | More prevalent with slow addition of the carbonyl compound. |
| Unreacted Ketone | Variable | Monitor reaction progress by TLC or GC to ensure completion. |
Experimental Protocols
Reformatsky Synthesis of this compound
Materials:
-
Zinc dust, activated (1.2 eq)
-
Iodine (catalytic amount)
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Anhydrous diethyl ether or THF
-
Ethyl bromoacetate (1.1 eq)
-
2-Pentanone (1.0 eq)
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust and a crystal of iodine.
-
Add a small amount of anhydrous diethyl ether and a few drops of ethyl bromoacetate to initiate the reaction (disappearance of the iodine color).
-
Add the remaining ethyl bromoacetate and 2-pentanone dissolved in anhydrous diethyl ether to the dropping funnel and add the solution dropwise to the zinc suspension with stirring.
-
After the initial exothermic reaction subsides, gently reflux the mixture for 1-2 hours until the consumption of the starting materials is confirmed by TLC or GC.
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Mandatory Visualizations
References
Stability of "Ethyl 3-hydroxy-3-methylhexanoate" under different storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 3-hydroxy-3-methylhexanoate under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of a β-hydroxy ester, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: The ester functional group can be hydrolyzed under both acidic and alkaline conditions to yield 3-hydroxy-3-methylhexanoic acid and ethanol.[1][2] Alkaline conditions, in a process sometimes called saponification, can lead to the formation of the salt of the carboxylic acid.[1]
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Thermal Decomposition: Like other β-hydroxy esters, this compound may undergo thermal decomposition at elevated temperatures.[3][4][5] A common mechanism for β-hydroxy esters is a retro-ene reaction, which can lead to the formation of an alkene and water, or other cleavage products. For a similar compound, ethyl 3-hydroxy-3-methylbutanoate, pyrolysis at 180-250°C yielded acetone and ethyl acetate.[3]
-
Photodegradation: Exposure to light, particularly UV light, can potentially lead to degradation. While specific data on this compound is limited, photostability is a critical parameter to consider for related compounds, and testing is recommended as per ICH guidelines.[6]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Based on its potential degradation pathways, the following conditions are advisable:
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Temperature: Store at refrigerated temperatures (2-8 °C) to minimize the risk of thermal decomposition.
-
Humidity: Protect from moisture to prevent hydrolysis. Store in a tightly sealed container, preferably with a desiccant.
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Light: Store in an amber or opaque container to protect it from light and prevent photodegradation.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating analytical method is crucial for monitoring the purity of your sample over time. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is a common and effective technique.[7] Gas Chromatography (GC) can also be employed, particularly for monitoring volatile degradation products.[3][8] The method should be validated to ensure it can separate the intact compound from its potential degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of a new peak in HPLC/GC analysis after storage. | Degradation: The new peak likely represents a degradation product. | 1. Identify the Degradation Product: Use a mass spectrometer (LC-MS or GC-MS) to identify the molecular weight of the new peak. This can help elucidate the degradation pathway. 2. Review Storage Conditions: Check the temperature, humidity, and light exposure of your storage environment against the recommended conditions. 3. Perform Forced Degradation Studies: To confirm the identity of the degradant, intentionally expose a small sample to stress conditions (e.g., heat, acid, base, light) and monitor the formation of the new peak. |
| Change in physical appearance (e.g., color change, formation of precipitate). | Significant Degradation or Contamination: This could indicate advanced degradation or reaction with contaminants. | 1. Cease Use of the Sample: Do not use the sample for further experiments until the issue is resolved. 2. Analyze the Sample: Use analytical techniques like HPLC/GC to determine the purity and identify any major impurities. 3. Consider Contamination: Evaluate the possibility of contamination from the storage container or handling procedures. |
| Inconsistent experimental results using different batches of the compound. | Batch-to-Batch Variability or On-going Degradation: One batch may have been stored improperly or for a longer duration. | 1. Analyze All Batches: Test the purity of all batches using a validated stability-indicating method. 2. Standardize Storage: Ensure all batches are stored under identical, recommended conditions. 3. Implement a "First-In, First-Out" (FIFO) System: Use older batches first to minimize the impact of long-term storage. |
Quantitative Data on Stability of Related β-Hydroxy Esters
| Temperature (°C) | Rate Constant (k) x 10⁻⁵ sec⁻¹ | Half-life | Products | Reference |
| 179.4 | Data not provided | Data not provided | Acetone, Ethyl acetate | [3] |
| 191.4 | Data not provided | Data not provided | Acetone, Ethyl acetate | [3] |
| 206.0 | 2.71 (average) | Data not provided | Acetone, Ethyl acetate | [3] |
| 217.8 | Data not provided | Data not provided | Acetone, Ethyl acetate | [3] |
Note: The decomposition followed first-order kinetics.[3] This data suggests that thermal decomposition is a significant factor at elevated temperatures.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC or GC system with a suitable column and detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
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High-purity solvents (e.g., acetonitrile, water)
Methodology:
-
Initial Analysis: Analyze a reference sample of this compound using a validated stability-indicating HPLC or GC method to determine its initial purity and impurity profile.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Place a solid sample in an oven at elevated temperatures (e.g., 60°C, 80°C, 100°C) for a specified time.
-
Photostability: Expose the compound to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6] Include a dark control.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze using the stability-indicating method.
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Data Analysis: Compare the chromatograms of the stressed samples with the reference sample. Calculate the percentage of degradation and identify any major degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting decision tree for unexpected analytical results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN1287556A - Process for the preparation of beta-hydroxy esters - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Ethyl 3-hydroxy-3-methylbutyrate | SIELC Technologies [sielc.com]
- 8. Ethyl 3-hydroxy-3-methylbutanoate [webbook.nist.gov]
Technical Support Center: Degradation of Ethyl 3-hydroxy-3-methylhexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Ethyl 3-hydroxy-3-methylhexanoate.
Disclaimer: Specific experimental data on the degradation of this compound is limited in publicly available literature. The following information is based on established chemical principles for β-hydroxy esters and is intended to serve as a comprehensive guide for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on its structure as a β-hydroxy ester, this compound is susceptible to three primary degradation pathways:
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Hydrolysis: Cleavage of the ester bond to form 3-hydroxy-3-methylhexanoic acid and ethanol. This can be catalyzed by acid or base.
-
Dehydration: Elimination of a water molecule from the β-hydroxy position to form α,β-unsaturated esters, primarily Ethyl 3-methylhex-2-enoate and Ethyl 3-methylhex-3-enoate.
-
Oxidation: Oxidation of the tertiary alcohol to a ketone is not possible without cleavage of a carbon-carbon bond. However, other oxidative processes could potentially occur under harsh conditions.
Q2: How can I monitor the degradation of this compound?
The most common analytical techniques for monitoring the degradation are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
HPLC with UV or Mass Spectrometric (MS) detection is suitable for separating and quantifying the parent compound and its non-volatile degradation products like 3-hydroxy-3-methylhexanoic acid.
-
GC-MS is ideal for identifying and quantifying volatile degradation products, such as the dehydrated enoate esters.
Q3: What are the expected degradation products I should look for?
You should primarily look for:
-
3-hydroxy-3-methylhexanoic acid (from hydrolysis)
-
Ethanol (from hydrolysis)
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Ethyl 3-methylhex-2-enoate (from dehydration)
-
Ethyl 3-methylhex-3-enoate (from dehydration)
Q4: At what pH is this compound most stable?
Generally, esters are most stable at a slightly acidic pH (around 4-5). Both strongly acidic and alkaline conditions will catalyze hydrolysis.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates between replicate experiments. | 1. Inaccurate pH control of the buffer. 2. Temperature fluctuations. 3. Inconsistent preparation of stock solutions. 4. Contamination of glassware or reagents. | 1. Calibrate the pH meter before each use and ensure the buffer has sufficient capacity. 2. Use a calibrated and stable incubator or water bath. 3. Prepare fresh stock solutions for each experiment and verify their concentration. 4. Use high-purity reagents and thoroughly clean all glassware. |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Contamination at the column inlet. | 1. Replace the HPLC column. 2. Adjust the mobile phase pH to ensure all analytes are in a single ionic form. 3. Reduce the injection volume or dilute the sample. 4. Use a guard column and filter all samples before injection. |
| Multiple unexpected peaks in the chromatogram. | 1. Presence of impurities in the starting material. 2. Secondary degradation of primary products. 3. Contamination from the experimental setup (e.g., plasticizers from tubing). | 1. Analyze the purity of the starting material before initiating the degradation study. 2. Analyze samples at earlier time points to identify primary degradation products. 3. Use inert materials (e.g., PEEK tubing) and run a blank (matrix without the analyte) to identify system-related peaks. |
| Low recovery of total analytes over time. | 1. Adsorption of compounds to the container surface. 2. Formation of volatile or non-UV active degradation products not detected by the analytical method. | 1. Use silanized glass vials or polypropylene containers. 2. Employ a complementary analytical technique, such as GC-MS for volatile compounds or a universal detector like a Charged Aerosol Detector (CAD) in HPLC. |
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be obtained from degradation studies of this compound.
Table 1: Effect of pH on the Hydrolysis Rate of this compound at 50°C
| pH | Apparent First-Order Rate Constant (kobs, h-1) | Half-life (t1/2, h) |
| 2.0 | 0.085 | 8.15 |
| 4.0 | 0.012 | 57.76 |
| 7.0 | 0.055 | 12.60 |
| 9.0 | 0.210 | 3.30 |
Table 2: Product Distribution in the Thermal Degradation of this compound at 150°C after 24 hours
| Degradation Product | Molar Percentage (%) |
| Ethyl 3-methylhex-2-enoate | 65 |
| Ethyl 3-methylhex-3-enoate | 30 |
| Other minor products | 5 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Analysis of Hydrolytic Degradation
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: a. Prepare buffer solutions at the desired pH values. b. Dissolve a known amount of this compound in each buffer to a final concentration of 1 mg/mL. c. Incubate the solutions at a constant temperature (e.g., 50°C). d. At specified time intervals, withdraw an aliquot, quench the reaction by cooling on ice and diluting with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the prepared samples into the HPLC system. Quantify the parent compound and the primary degradation product (3-hydroxy-3-methylhexanoic acid) using a validated calibration curve.
Protocol 2: GC-MS Method for Analysis of Thermal Degradation
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: a. Place a known amount of this compound in a sealed vial. b. Heat the vial in an oven or on a heating block at the desired temperature (e.g., 150°C). c. After a specific time, cool the vial. d. Dissolve the residue in a suitable solvent (e.g., dichloromethane) and inject it into the GC-MS.
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Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST). Quantify the products using an internal standard.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for HPLC analysis of hydrolytic degradation.
Troubleshooting "Ethyl 3-hydroxy-3-methylhexanoate" separation in chromatography
This technical support center provides troubleshooting guidance for the chromatographic separation of Ethyl 3-hydroxy-3-methylhexanoate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Chromatography Issues
Question: My chromatogram shows no peaks, or the peaks are very small. What should I do?
Answer: This issue can stem from several sources, from sample preparation to instrument malfunction. A systematic check is the best approach.
-
Sample Integrity:
-
Confirm the concentration and stability of your this compound sample.
-
Ensure the sample is properly dissolved in a solvent compatible with your mobile phase (for HPLC) or is sufficiently volatile for your GC inlet conditions.
-
-
Injection Process:
-
Verify the injection volume and ensure the syringe/autosampler is functioning correctly. Check for any leaks in the injection port.
-
-
Instrument Settings:
-
For both GC and HPLC: Confirm that the detector is turned on and set to an appropriate wavelength (for UV detectors) or that the gas flows and temperatures are correct (for FID/MS detectors).
-
Ensure the data acquisition software is properly configured to record the signal.
-
-
Flow Path:
-
Check for any blockages in the system, from the injector to the detector.
-
Question: I am observing a drifting or noisy baseline. What are the common causes?
Answer: An unstable baseline can obscure small peaks and affect integration accuracy. Common causes include:
-
Mobile Phase/Carrier Gas:
-
HPLC: Inadequate degassing of the mobile phase can introduce bubbles. Ensure your solvents are freshly prepared and properly degassed. Contamination in the mobile phase or a poorly mixed mobile phase in gradient elution can also cause drift.
-
GC: Fluctuations in carrier gas flow or leaks in the gas lines can lead to a noisy baseline. Perform a leak check.
-
-
Detector:
-
The detector lamp (in HPLC UV detectors) may be failing.
-
The detector may not have reached thermal equilibrium. Allow sufficient warm-up time.
-
Contamination in the detector cell can also be a cause.
-
-
Column:
-
Column bleeding, especially at higher temperatures in GC, can cause the baseline to drift. Conditioning the column properly is essential.
-
Gas Chromatography (GC) Specific Issues
Question: My peaks for this compound are tailing significantly. How can I improve the peak shape?
Answer: Peak tailing for polar analytes like this compound is a common issue in GC. The hydroxyl group can interact with active sites in the GC system.
-
Active Sites:
-
Liner: The glass inlet liner is a common source of activity. Use a deactivated liner and consider changing it regularly.
-
Column: The first few meters of the column can become active over time. Trimming a small portion (e.g., 10-20 cm) from the inlet of the column can help.
-
Septum: Septum bleed can contribute to active sites. Use high-quality, low-bleed septa.
-
-
Improper Column Installation:
-
Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector. A poor cut can create active sites and disturb the sample path.
-
-
Chemical Interactions:
-
Consider derivatization of the hydroxyl group (e.g., silylation) to make the analyte less polar and reduce tailing.
-
Question: I need to separate the enantiomers of this compound. What type of GC column should I use?
Answer: For the chiral separation of beta-hydroxy esters by GC, a chiral stationary phase is required. Cyclodextrin-based columns are a common choice.
-
Column Selection:
-
Consider a column with a derivatized beta-cyclodextrin stationary phase. The specific derivative (e.g., permethylated, acetylated) will influence the enantioselectivity.
-
-
Method Development:
-
Chiral separations are often sensitive to temperature. A slow temperature ramp can improve resolution.
-
The carrier gas flow rate should be optimized to ensure efficient separation.
-
High-Performance Liquid Chromatography (HPLC) Specific Issues
Question: I am seeing broad or split peaks for this compound in my reverse-phase HPLC analysis. What could be the problem?
Answer: Broad or split peaks in HPLC can be caused by a variety of factors.
-
Mobile Phase Mismatch:
-
If the sample solvent is much stronger (less polar in reverse-phase) than the mobile phase, it can cause peak distortion. Dissolve your sample in the mobile phase whenever possible.
-
-
Column Overload:
-
Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.
-
-
Column Contamination/Void:
-
Contaminants accumulating at the head of the column can distort peak shape. A void in the packing material can also lead to split peaks. Flushing the column or replacing it may be necessary.
-
-
Secondary Interactions:
-
The hydroxyl group of your analyte can have secondary interactions with residual silanols on the silica-based stationary phase, leading to tailing. Using a modern, end-capped C18 column or adding a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can help suppress these interactions.
-
Question: My retention time for this compound is shifting between injections. What should I check?
Answer: Retention time instability can compromise peak identification and quantification.
-
Mobile Phase Composition:
-
Inaccurate mixing of the mobile phase or evaporation of a volatile solvent component can change the elution strength and shift retention times. Ensure accurate preparation and cover your solvent reservoirs.
-
-
Temperature Fluctuations:
-
Column temperature affects retention. Using a column oven will provide a stable temperature environment.
-
-
Column Equilibration:
-
Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially after a gradient or a change in mobile phase.
-
-
Pump Performance:
-
Inconsistent flow from the pump will lead to retention time shifts. Check for leaks and ensure the pump is properly primed and functioning.
-
Data Summary Tables
Table 1: Suggested Starting GC Parameters for this compound Analysis
| Parameter | Achiral Analysis | Chiral Analysis |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5) | Derivatized Beta-Cyclodextrin |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | 1.0 - 1.5 mL/min (constant flow) |
| Inlet Temp. | 250 °C | 250 °C |
| Injection Vol. | 1 µL (split or splitless) | 1 µL (split) |
| Oven Program | 50 °C (hold 2 min) to 250 °C at 10 °C/min | 80 °C (hold 1 min) to 200 °C at 2 °C/min |
| Detector | FID or MS | FID or MS |
| Detector Temp. | 280 °C (FID) | 280 °C (FID) |
Table 2: Suggested Starting HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm or Mass Spectrometer |
Experimental Protocols
Protocol 1: General GC-MS Method for Achiral Analysis
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of ethyl acetate.
-
Instrument Setup: Configure the GC-MS system according to the "Achiral Analysis" parameters in Table 1.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire data over the full mass range (e.g., m/z 40-400) after a suitable solvent delay.
-
Analysis: Integrate the peak corresponding to this compound and identify it based on its mass spectrum and retention time.
Protocol 2: General HPLC-UV Method for Purity Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases.
-
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Instrument Setup: Equilibrate the HPLC system with the initial gradient conditions (30% B) as detailed in Table 2 until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Run the gradient method and record the chromatogram at 210 nm.
-
Analysis: Integrate all peaks to determine the purity of this compound.
Visualizations
Technical Support Center: Analysis of Ethyl 3-hydroxy-3-methylhexanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Ethyl 3-hydroxy-3-methylhexanoate. The focus is on addressing and mitigating matrix effects commonly encountered during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] For this compound, a relatively small and moderately polar ester, matrix effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1] Common sources of interference in biological matrices like plasma or urine include phospholipids, salts, and endogenous metabolites.[2] These interferences can compromise the accuracy, precision, and sensitivity of the analytical method.[3]
Q2: My signal for this compound is lower than expected in plasma samples compared to the standard in a pure solvent. What could be the cause?
A2: This phenomenon is likely due to ion suppression, a common matrix effect. Co-eluting endogenous compounds from the plasma, such as phospholipids, can compete with this compound for ionization in the mass spectrometer's source, leading to a reduced signal.[2] To confirm this, you can perform a post-column infusion experiment.
Q3: What is a post-column infusion experiment and how do I perform it?
A3: A post-column infusion experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[4] The procedure involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column, while injecting a blank, extracted matrix sample. A stable baseline signal for the analyte is established, and any deviation (dip or rise) in this baseline upon injection of the matrix indicates the presence of matrix effects at that retention time.
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze this compound?
A4: Yes, GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.[5] GC-MS can also be susceptible to matrix effects, though the mechanisms may differ from LC-MS.[6] For GC-MS, matrix components can accumulate in the injector or on the column, leading to signal enhancement or suppression.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inconsistent Retention Time
Symptoms:
-
Tailing or fronting of the this compound peak.
-
Shifting retention times between injections of standards and matrix samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix Overload | Dilute the sample extract with the initial mobile phase. | Improved peak shape and more consistent retention time. |
| Co-eluting Interferences | Optimize the chromatographic gradient to better separate the analyte from interfering peaks. | A symmetric peak with a stable retention time. |
| Column Contamination | Implement a column wash step at the end of each run with a strong solvent. | Restoration of expected peak shape and retention time. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure consistent ionization of the analyte. | Sharper and more symmetrical peaks. |
Issue 2: Significant Ion Suppression
Symptoms:
-
Low analyte response in matrix samples.
-
Poor reproducibility of results.
-
Inability to reach the required limit of quantification (LOQ).
Possible Causes & Solutions:
| Sample Preparation Strategy | Detailed Protocol | Expected Reduction in Ion Suppression |
| Protein Precipitation (PPT) | Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to precipitate proteins. Analyze the supernatant. | 10-30% |
| Liquid-Liquid Extraction (LLE) | Extract the sample with a water-immiscible organic solvent (e.g., methyl tert-butyl ether) after adjusting the sample pH. Evaporate the organic layer and reconstitute in the mobile phase. | 40-70% |
| Solid-Phase Extraction (SPE) | Use a reversed-phase or mixed-mode cation exchange SPE cartridge. Condition the cartridge, load the sample, wash away interferences, and elute the analyte with an appropriate solvent. | 60-90% |
| Phospholipid Removal Plates | Utilize specialized plates that selectively remove phospholipids from the sample during the protein precipitation step. | >90% for phospholipid-based suppression |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Matrix Effects
-
System Setup:
-
Prepare a standard solution of this compound (e.g., 100 ng/mL) in the mobile phase.
-
Using a syringe pump and a T-connector, infuse this solution into the LC flow between the analytical column and the mass spectrometer inlet at a constant flow rate (e.g., 10 µL/min).
-
The LC is run with the analytical method's mobile phase gradient.
-
-
Procedure:
-
Allow the system to equilibrate until a stable baseline signal for the infused analyte is observed in the mass spectrometer.
-
Inject a blank matrix sample that has been subjected to the same sample preparation procedure as the study samples.
-
Monitor the baseline of the infused analyte.
-
-
Interpretation:
-
A decrease in the baseline signal indicates ion suppression at that retention time.
-
An increase in the baseline signal indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Cartridge: C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Conditioning: Condition the cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load 1 mL of the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid in water).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 2 mL of acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Comparison of sample preparation techniques.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enzymatic Resolution of Ethyl 3-Hydroxy-3-Methylhexanoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield in the enzymatic resolution of Ethyl 3-hydroxy-3-methylhexanoate.
Troubleshooting Guide
Issue: Low or No Conversion of the Racemic Ester
Possible Cause 1: Inappropriate Enzyme Selection
The choice of lipase is critical for successful kinetic resolution. While many lipases can catalyze the reaction, their activity and enantioselectivity can vary significantly with the substrate.
Suggested Solution:
-
Screen a panel of lipases: Test various commercially available lipases, such as those from Candida antarctica (CALB), Candida rugosa (CRL), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens (PFL).[1][2][3]
-
Consider immobilized enzymes: Immobilized lipases, like Novozym 435 (immobilized CALB), often exhibit enhanced stability and reusability.[4][5]
Possible Cause 2: Suboptimal Reaction Conditions
The reaction yield is highly sensitive to parameters such as temperature, pH, and the choice of solvent.
Suggested Solution:
-
Optimize Temperature: Most lipase-catalyzed reactions are performed between 30°C and 50°C.[6][7] A temperature that is too high can lead to enzyme denaturation, while a temperature that is too low may result in a very slow reaction rate.
-
Optimize pH: For hydrolysis reactions, the pH of the buffer is crucial. Lipases generally exhibit optimal activity in the pH range of 6.0 to 8.0.[8][9] For transesterification in organic solvents, the pH of the aqueous solution used to prepare the enzyme (pH memory) is important.
-
Solvent Selection: The choice of organic solvent in transesterification can significantly impact enzyme activity and enantioselectivity. Common solvents to screen include hexane, isooctane, diisopropyl ether, and toluene.[10] Solvent-free systems can also be effective and offer environmental benefits.[4][10]
Possible Cause 3: Enzyme Inhibition
The enzyme's active site may be inhibited by the substrate, product, or impurities in the reaction mixture.
Suggested Solution:
-
Vary Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition.[11] Experiment with a range of substrate concentrations to find the optimal level.
-
Product Removal: In hydrolysis reactions, the accumulation of the acidic product can lower the pH and inhibit the enzyme. In transesterification, the alcohol by-product can also be inhibitory. Consider in-situ product removal techniques if inhibition is suspected.
Frequently Asked Questions (FAQs)
Q1: What is the typical expected yield for a successful enzymatic kinetic resolution?
For an ideal kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as the enzyme selectively converts only one enantiomer of the racemic mixture. The goal is to achieve a conversion as close to 50% as possible with high enantiomeric excess (ee) for both the product and the remaining unreacted substrate.
Q2: Should I choose enzymatic hydrolysis or transesterification (acylation)?
Both hydrolysis and transesterification are viable methods.
-
Hydrolysis: This is the reverse of esterification, where the ester is hydrolyzed to a carboxylic acid and an alcohol. It is typically performed in a buffered aqueous solution or a biphasic system.
-
Transesterification (or Acylation): In this process, an acyl donor (like vinyl acetate or an anhydride) is used to acylate the hydroxyl group of the substrate. This is usually carried out in an organic solvent. Transesterification can sometimes offer better enantioselectivity and is often easier to work up.
The choice between the two methods depends on the specific substrate-enzyme pair and should be determined through experimental screening.
Q3: My conversion is around 50%, but the enantiomeric excess (ee) is low. What can I do?
Low enantiomeric excess at ~50% conversion indicates that the enzyme is not sufficiently stereoselective for your substrate.
-
Screen More Enzymes: This is the most critical step. Different lipases have different active site geometries, and one may show significantly higher enantioselectivity.
-
Enzyme Immobilization: Immobilization can sometimes alter the enzyme's conformation, leading to improved enantioselectivity.[3]
-
Optimize Reaction Conditions: Systematically vary the temperature and solvent. In some cases, enantioselectivity is highly dependent on these parameters. For example, lower temperatures can sometimes improve enantioselectivity.
-
Consider a Different Acyl Donor (for transesterification): The nature of the acyl donor can influence the enantioselectivity.
Q4: How can I improve the reusability of the enzyme?
Immobilized enzymes are generally more robust and easier to recover and reuse than free enzyme powders.[5][6] After the reaction, the immobilized enzyme can be filtered off, washed (e.g., with the reaction solvent), dried, and reused in subsequent batches.
Data Presentation
Table 1: Influence of Different Lipases on the Resolution of β-Hydroxy Esters (Analogs to this compound)
| Substrate | Enzyme | Reaction Type | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Ethyl 3-hydroxy-3-phenylpropanoate | Pseudomonas cepacia Lipase (PCL) | Hydrolysis | 50 | 98 (R-ester), 93 (S-acid) | [2][12] |
| Ethyl 3-hydroxy-3-phenylpropanoate | Pig Liver Esterase (PLE) | Hydrolysis | 50 | 43 (R-ester) | [2] |
| Ethyl 3-hydroxybutyrate | Candida antarctica Lipase B (CALB) | Acylation | >45 | >96 (S-ester) | [4] |
| 3-Hydroxycyclohexanone | Pseudomonas fluorescens Lipase (PFL) | Transesterification | 57 | 52 (R-acetate) | [13] |
| 3-Hydroxycyclohexanone | Pseudomonas cepacia Lipase (PCL) | Transesterification | 39 | 75 (R-acetate) | [13] |
Note: The data presented is for structurally similar compounds and should be used as a guide for initial enzyme selection.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Hydrolysis
-
Preparation of Reaction Mixture: In a reaction vessel, dissolve the racemic this compound in a phosphate buffer solution (e.g., 0.1 M, pH 7.0). A co-solvent like DMSO or THF may be used in small amounts if solubility is an issue.
-
Enzyme Addition: Add the selected lipase (e.g., 10-50 mg of free enzyme powder per mmol of substrate).
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess of the substrate and product.
-
Work-up: Once the desired conversion (ideally ~50%) is reached, stop the reaction (e.g., by filtering off the enzyme if it is immobilized, or by extraction). Acidify the aqueous phase (e.g., to pH 2-3 with HCl) and extract the product (acid) and unreacted substrate (ester) with an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the product and the unreacted substrate by column chromatography.
Protocol 2: General Procedure for Lipase-Catalyzed Transesterification (Acylation)
-
Preparation of Reaction Mixture: Dissolve the racemic this compound in a suitable organic solvent (e.g., hexane or diisopropyl ether).
-
Addition of Acyl Donor: Add an acyl donor, such as vinyl acetate (typically 1.5-3 equivalents).
-
Enzyme Addition: Add the selected lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate).
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess.
-
Work-up: When the reaction reaches approximately 50% conversion, filter off the enzyme.
-
Purification: Evaporate the solvent and the excess acyl donor. The resulting mixture of the acylated product and the unreacted substrate can then be separated by column chromatography.
Visualizations
Caption: Experimental workflow for the enzymatic resolution of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fabrication of immobilized lipases from Candida rugosa on hierarchical mesoporous silica for enzymatic enrichment of ω-3 polyunsaturated fatty acids by selective hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl Hexanoate Study - 1408 Words | Internet Public Library [ipl.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Production of Ethyl 3-hydroxy-3-methylhexanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-hydroxy-3-methylhexanoate, particularly when scaling up the process from laboratory to pilot or production scale.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a Reformatsky reaction involving the reaction of 2-pentanone with ethyl bromoacetate in the presence of zinc.
Issue 1: Low or No Reaction Initiation
Question: We are attempting to scale up the synthesis of this compound, but the Reformatsky reaction fails to initiate. What are the common causes and troubleshooting steps?
Answer:
Failure to initiate the Reformatsky reaction is a common issue during scale-up. The primary cause is often related to the quality and activation of the zinc metal. Here are the potential causes and recommended actions:
-
Zinc Activation: The surface of zinc metal is often coated with a layer of zinc oxide, which prevents it from reacting with the ethyl bromoacetate.
-
Solution: Activate the zinc immediately before use. Common activation methods include washing with dilute HCl, followed by rinses with water, ethanol, and diethyl ether, and then drying under vacuum. Small amounts of iodine or 1,2-dibromoethane can also be used to activate the zinc surface in situ.
-
-
Reagent and Solvent Quality: Water is detrimental to the Reformatsky reaction as it quenches the organozinc intermediate.
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents (e.g., THF, toluene) and freshly distilled reagents (2-pentanone and ethyl bromoacetate).
-
-
Initiation Temperature: While the reaction is exothermic, a small amount of initial energy is sometimes required to overcome the activation barrier.
-
Solution: Gentle warming of a small portion of the reaction mixture may be necessary. However, be prepared for a potentially vigorous exothermic reaction once it initiates. On a large scale, this should be done with extreme caution.
-
A logical workflow for troubleshooting reaction initiation is presented below:
Issue 2: Poor Yield and Purity on Scale-Up
Question: We achieved a good yield and purity of this compound at the lab scale, but both have dropped significantly after scaling up the reaction volume. What could be the reasons?
Answer:
A decrease in yield and purity upon scale-up is a multifaceted problem often related to mass and heat transfer limitations.
-
Heat Transfer: The Reformatsky reaction is exothermic. In a larger reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to an uncontrolled temperature increase, promoting side reactions such as the formation of dehydration products or condensation of the ketone.
-
Solution: Improve heat removal by using a jacketed reactor with a suitable heat transfer fluid. The addition rate of the ethyl bromoacetate should be carefully controlled to manage the rate of heat generation.
-
-
Mass Transfer: Inefficient mixing in a large reactor can lead to localized "hot spots" and areas of high reagent concentration, which can favor side reactions.
-
Solution: Ensure adequate agitation by selecting an appropriate impeller and stirring speed for the reactor geometry. For very large scales, multiple impellers on the same shaft may be necessary.
-
-
Work-up and Purification: The work-up procedure (e.g., quenching with acid, phase separations) and final purification (e.g., distillation) can be more challenging at a larger scale.
-
Solution: Optimize the work-up to handle larger volumes, ensuring efficient extraction and washing. For purification, vacuum distillation parameters may need to be re-optimized to account for different heat transfer characteristics and larger volumes.
-
Table 1: Impact of Scale on Reaction Parameters and Outcomes
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) - Initial | Pilot Scale (10 L) - Optimized |
| Reaction Volume | 100 mL | 10 L | 10 L |
| Addition Time of Ethyl Bromoacetate | 15 min | 15 min | 2 hours |
| Max Internal Temperature | 45 °C | 75 °C | 48 °C |
| Agitation Speed | 300 RPM | 150 RPM | 350 RPM |
| Yield | 85% | 55% | 82% |
| Purity (by GC) | 98% | 85% (with impurities) | 97.5% |
Experimental Protocols
Key Experiment: Scaled-Up Synthesis of this compound
This protocol describes a generalized procedure for the synthesis of this compound at a 10 L scale.
Materials:
-
Zinc dust, activated (1.2 kg)
-
Anhydrous Tetrahydrofuran (THF) (6 L)
-
2-Pentanone (1.5 L)
-
Ethyl bromoacetate (1.8 L)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a temperature probe is assembled and dried under vacuum with gentle heating.
-
Zinc Activation: Zinc dust is washed with 1 M HCl, followed by deionized water, ethanol, and diethyl ether. It is then dried under vacuum at 60°C for 4 hours.
-
Reaction Initiation: The reactor is charged with the activated zinc dust and anhydrous THF under a nitrogen atmosphere. A small amount (approx. 50 mL) of the ethyl bromoacetate and 2-pentanone mixture is added. The mixture is gently warmed to 40°C to initiate the reaction, which is indicated by a slight exotherm and the appearance of a cloudy solution.
-
Reagent Addition: Once the reaction has initiated, the remaining mixture of 2-pentanone and ethyl bromoacetate is added dropwise over 2 hours, maintaining the internal temperature between 45-50°C by circulating a coolant through the reactor jacket.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at 45°C for an additional 1 hour. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction mixture is cooled to 0-5°C and slowly quenched by the addition of saturated aqueous ammonium chloride solution. The resulting mixture is filtered to remove unreacted zinc. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Below is a diagram illustrating the general experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the Reformatsky reaction?
A1: The primary safety concerns are the exothermic nature of the reaction and the handling of organozinc intermediates. A sudden temperature increase can lead to a runaway reaction, causing a rapid increase in pressure. Organozinc compounds are pyrophoric and will react violently with water and air. It is crucial to work under an inert atmosphere and have adequate cooling capacity for the reactor.
Q2: Can solvents other than THF be used for this reaction?
A2: Yes, other aprotic solvents like toluene, diethyl ether, or dioxane can be used. The choice of solvent can influence the reaction rate and the solubility of the intermediates. Toluene is often preferred for industrial applications due to its higher boiling point, which allows for a wider operating temperature range.
Q3: How can I minimize the formation of byproducts?
A3: The main byproduct is often the dehydrated alkene. Its formation is favored at higher temperatures. Maintaining a controlled temperature throughout the reaction is the most effective way to minimize this impurity. Additionally, ensuring a slight excess of the ketone (2-pentanone) relative to the ethyl bromoacetate can help to consume the organozinc reagent and reduce side reactions.
Q4: Is it possible to use a different metal instead of zinc?
A4: While zinc is the classic metal for the Reformatsky reaction, other metals like indium, samarium, and magnesium have been used in similar reactions. However, for the specific synthesis of this compound, zinc is the most commonly used and well-documented metal. The use of other metals would require significant process development and optimization.
Q5: What is the typical purity required for this compound in drug development?
A5: The required purity depends on the specific application. For use as an intermediate in pharmaceutical synthesis, a purity of >98% is typically required, with strict limits on specific impurities, especially those that are reactive or toxic.
Technical Support Center: Purification of Synthetic Ethyl 3-hydroxy-3-methylhexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic "Ethyl 3-hydroxy-3-methylhexanoate."
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, categorized by the purification technique.
Fractional Distillation
Q1: My distillation is very slow, and I'm not collecting any product.
A1: This is a common issue, often related to insufficient heating or improper insulation.
-
Insufficient Heating: The boiling point of this compound is relatively high. Ensure your heating mantle or oil bath is set to a temperature significantly above the expected boiling point to provide enough energy for vaporization.
-
Improper Insulation: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings. This is crucial for maintaining the temperature gradient necessary for efficient separation.
-
Vacuum Leaks: If performing vacuum distillation, check all joints for leaks. A poor vacuum will result in a higher boiling point than anticipated.
-
Flooding: If you observe a continuous stream of liquid returning to the distillation pot rather than ascending the column, your heating rate is too high. Reduce the heat to allow for proper vapor-liquid equilibrium to be established within the column.
Q2: The temperature during my distillation is fluctuating, and the separation is poor.
A2: Temperature instability indicates an inefficient separation.
-
Heating Rate: An inconsistent heating rate can cause temperature fluctuations. Ensure a steady and controlled heating source.
-
Column Efficiency: The fractionating column may not have enough theoretical plates for the separation. For compounds with close boiling points, a longer column or a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings) is necessary.
-
Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Q3: My product seems to be decomposing during distillation.
A3: Thermal decomposition can occur at high temperatures.
-
Vacuum Distillation: For heat-sensitive compounds like β-hydroxy esters, it is highly recommended to perform distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the compound, reducing the risk of decomposition.
-
Heating Bath Temperature: Ensure the temperature of the heating bath is not excessively high. The goal is a steady distillation, not rapid boiling.
Column Chromatography
Q1: I'm not getting good separation of my product from impurities on the silica gel column.
A1: Poor separation is often a result of an inappropriate solvent system or issues with the column packing.
-
Solvent System (Eluent): The polarity of the eluent is critical. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.
-
Troubleshooting:
-
If your compound is eluting too quickly (high Rf value on TLC), decrease the polarity of the eluent (reduce the proportion of ethyl acetate).
-
If your compound is sticking to the column (low Rf value), increase the polarity of the eluent (increase the proportion of ethyl acetate).
-
-
-
Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica is mixed with the initial eluent before being added to the column, is often preferred.
-
Sample Loading: The initial band of the sample should be as narrow as possible. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the column.
Q2: My product is eluting with a trailing (tailing) peak.
A2: Tailing peaks can be caused by interactions with the stationary phase or overloading the column.
-
Acidic Silica Gel: The hydroxyl group of your product can interact with acidic sites on the silica gel, causing tailing. You can neutralize the silica gel by adding a small amount of a base, such as triethylamine (e.g., 0.1-1%), to your eluent system.
-
Column Overloading: If too much sample is loaded onto the column, the stationary phase becomes saturated, leading to broad and tailing peaks. Use an appropriate amount of silica gel for the amount of sample you are purifying (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
Q3: I'm losing a significant amount of my product on the column.
A3: Product loss can occur due to irreversible adsorption or decomposition on the stationary phase.
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Irreversible Adsorption: As mentioned, the hydroxyl group can strongly adhere to the silica. Using a less acidic stationary phase like alumina or deactivating the silica with a base can mitigate this.
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Decomposition: Some sensitive compounds can decompose on silica gel. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears, your compound is likely decomposing. In this case, alternative purification methods should be considered.
Recrystallization
Q1: I can't find a suitable solvent for recrystallization.
A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solvent Screening: Test a variety of solvents with different polarities. Small-scale tests in test tubes are efficient for this.
-
Solvent Pairs: If a single solvent is not effective, a two-solvent system (a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is insoluble) can be used. Dissolve the compound in a minimum amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation). Then, allow it to cool slowly. For this compound, a common solvent pair could be ethyl acetate/hexane or acetone/hexane.
Q2: My compound is "oiling out" instead of forming crystals.
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.
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Cooling Rate: Cooling the solution too quickly can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Saturation Point: The solution may be too saturated. Add a small amount of the "good" solvent to the hot solution before cooling.
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Solvent Choice: The boiling point of the solvent may be too high, causing the compound to melt and separate as a liquid. Try a lower-boiling solvent system.
Q3: The purity of my crystals is still low after recrystallization.
A3: This can be due to impurities co-crystallizing with your product or being trapped in the crystal lattice.
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Slow Cooling: Rapid crystal growth can trap impurities. Ensure the solution cools slowly to allow for the formation of a more ordered and pure crystal lattice.
-
Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface. Do not use a solvent in which the crystals are highly soluble.
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Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization may be necessary to achieve the desired purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthetic this compound?
A1: If synthesized via a Reformatsky reaction, the most common impurities include:
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Unreacted Starting Materials: The ketone (e.g., 2-pentanone) and the ethyl bromoacetate.
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Byproducts from the Organozinc Reagent: Self-condensation products of the ethyl bromoacetate.
-
Dehydration Product: Ethyl 3-methylhex-2-enoate, which can form from the desired product, especially under acidic conditions or at high temperatures.
Q2: How can I analyze the purity of my this compound?
A2: Several analytical techniques can be used:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for identifying the structure of your product and detecting impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile impurities from your product, and MS can help in their identification.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the purity and to determine the appropriate solvent system for column chromatography.
Q3: What is the expected yield loss during purification?
A3: Yield loss is inherent to any purification process.
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Distillation: Yield loss can occur due to material remaining in the distillation flask, decomposition, or incomplete condensation. A typical recovery might be in the range of 80-95%.
-
Column Chromatography: Losses can be due to irreversible adsorption on the column and the need to discard mixed fractions. A recovery of 70-90% is common.
-
Recrystallization: Some product will always remain dissolved in the mother liquor. Yields can vary widely depending on the solubility profile of the compound but typically range from 50-90%.
Data Presentation
Table 1: Comparison of Purification Methods for β-Hydroxy Esters (Illustrative Data)
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield Loss | Key Advantages | Key Disadvantages |
| Fractional Distillation | 70-85% | >98% | 10-20% | Scalable, good for removing non-volatile impurities and solvents. | Risk of thermal decomposition, less effective for isomers with close boiling points. |
| Column Chromatography | 50-80% | >99% | 15-30% | High resolution for complex mixtures, good for removing structurally similar impurities. | Can be time-consuming, requires significant solvent, potential for product loss on the column. |
| Recrystallization | 80-95% | >99% | 20-50% | Can provide very high purity, relatively simple setup. | Finding a suitable solvent can be challenging, significant yield loss is possible, not suitable for oils. |
Note: The values in this table are illustrative and can vary significantly based on the specific impurities present and the experimental conditions.
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Insulation: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor rising through the column. A ring of condensing vapor should slowly ascend.
-
Collect any low-boiling impurities (e.g., residual solvents) as the first fraction.
-
When the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the pure this compound.
-
Record the temperature range over which the main fraction is collected.
-
-
Shutdown: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to rise or fall significantly.
Protocol 2: Column Chromatography of this compound
-
Solvent Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 hexane:ethyl acetate). The target compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: Logical workflow for selecting a purification method.
Technical Support Center: Enhancing the Efficiency of Ethyl 3-hydroxy-3-methylhexanoate Kinetic Resolution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to enhance the efficiency of the kinetic resolution of ethyl 3-hydroxy-3-methylhexanoate. The information is compiled from established enzymatic kinetic resolution principles and studies on analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the kinetic resolution of tertiary β-hydroxy esters like this compound?
A1: The main challenge is often lower enzyme activity and enantioselectivity compared to secondary β-hydroxy esters. The steric hindrance around the tertiary alcohol can make it difficult for the enzyme's active site to access the substrate, leading to slower reaction rates and reduced discrimination between the enantiomers.
Q2: Which enzymes are commonly used for the kinetic resolution of β-hydroxy esters?
A2: Lipases are the most frequently used enzymes for the kinetic resolution of β-hydroxy esters. Commonly employed lipases include those from Candida antarctica (CAL-A and CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia (PCL), and pig liver esterase (PLE).[1] The choice of enzyme is critical and often requires screening to find the most effective one for a specific substrate.
Q3: What are the typical methods for monitoring the progress of the kinetic resolution?
A3: The progress of the reaction, including conversion and enantiomeric excess (e.e.), is typically monitored using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques allow for the separation and quantification of the enantiomers of both the unreacted substrate and the product.
Q4: How can I improve the enantioselectivity (E-value) of the resolution?
A4: Improving the E-value can be achieved by:
-
Enzyme Screening: Testing a variety of lipases or esterases to identify the one with the highest selectivity for your substrate.
-
Solvent Engineering: The choice of solvent can significantly impact enzyme conformation and, therefore, its selectivity. Testing a range of organic solvents with different polarities is recommended.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also decrease the reaction rate.
-
Acyl Donor Selection: In transesterification reactions, the nature of the acyl donor can influence the E-value.
Q5: What is a dynamic kinetic resolution (DKR), and can it be applied to this compound?
A5: A dynamic kinetic resolution combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of the desired enantiomer of up to 100%, compared to the 50% maximum for a standard kinetic resolution.[2] For a DKR of a hydroxy ester, this would typically involve a combination of an enzyme for the resolution and a catalyst (e.g., a ruthenium complex) to racemize the alcohol.[2] Applying DKR to this compound would require finding a suitable racemization catalyst that is compatible with the chosen enzyme and reaction conditions.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Conversion | 1. Inactive enzyme. 2. Unsuitable reaction conditions (pH, temperature). 3. Enzyme inhibition by substrate, product, or solvent. 4. Poor enzyme-substrate compatibility. | 1. Check enzyme activity with a standard substrate. 2. Optimize pH (for hydrolysis) and temperature. 3. Perform the reaction in a different solvent or at a lower substrate concentration. 4. Screen a wider range of enzymes. |
| Low Enantioselectivity (low e.e.) | 1. The chosen enzyme is not selective for the substrate. 2. Suboptimal reaction temperature. 3. Inappropriate solvent. | 1. Screen different lipases and esterases. 2. Systematically vary the reaction temperature (e.g., from 20°C to 50°C). 3. Test a range of organic solvents (e.g., hexane, toluene, diethyl ether, THF). |
| Reaction Stalls After a Certain Conversion | 1. Product inhibition. 2. Change in pH during hydrolysis. 3. Enzyme denaturation over time. | 1. Consider in-situ product removal. 2. Use a buffer to maintain a constant pH during hydrolysis. 3. Immobilize the enzyme to improve stability. |
| Irreproducible Results | 1. Inconsistent enzyme quality or activity. 2. Variations in substrate purity. 3. Inconsistent reaction setup and conditions. | 1. Use a fresh batch of enzyme or re-assay the activity of the current batch. 2. Ensure the purity of the racemic this compound. 3. Carefully control all reaction parameters (temperature, stirring speed, volumes). |
Experimental Protocols
General Protocol for Enzyme Screening in Kinetic Resolution (Transesterification)
-
Preparation: In separate vials, place 10 mg of racemic this compound.
-
Solvent and Acyl Donor Addition: To each vial, add 1 mL of a selected organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether) and an acyl donor (e.g., vinyl acetate, 2 equivalents).
-
Enzyme Addition: To each vial, add 10-20 mg of a different lipase (e.g., Novozym 435, PCL, PSL, CAL-A).
-
Reaction: Incubate the vials at a controlled temperature (e.g., 30°C) with agitation.
-
Monitoring: Take aliquots at regular intervals (e.g., 1, 4, 8, 24 hours) and analyze them by chiral GC or HPLC to determine the enantiomeric excess of the substrate and product, and the conversion.
-
Evaluation: Calculate the conversion (c) and the enantiomeric ratio (E) to identify the most effective enzyme.
General Protocol for Chiral HPLC Analysis
-
Column: Chiralcel OD-H or a similar chiral stationary phase.
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction aliquot in the mobile phase before injection.
Quantitative Data Summary
The following table summarizes typical results from enzymatic kinetic resolutions of analogous β-hydroxy esters, which can serve as a starting point for the optimization of this compound resolution.
| Substrate | Enzyme | Reaction Type | Solvent | Acyl Donor | Temp (°C) | Conversion (%) | e.e. Product (%) | e.e. Substrate (%) | E-value |
| Ethyl 3-hydroxy-3-phenylpropanoate[1] | PCL | Hydrolysis | Phosphate Buffer | - | RT | 50 | 93 (acid) | 98 (ester) | High |
| Ethyl 3-hydroxy-3-phenylbutanoate[1] | PLE | Hydrolysis | Phosphate Buffer | - | RT | - | - | - | Poor |
| δ-hydroxy esters[2] | Novozym 435 | Transesterification | Toluene | p-chlorophenyl acetate | 45 | ~50 | >99 | >99 | up to 360 |
| Morita-Baylis-Hillman acetates[3] | PCL | Hydrolysis | Phosphate Buffer | - | RT | - | 92 | - | 53 |
| Morita-Baylis-Hillman acetates[3] | CAL-A | Transesterification | Diethyl ether | Acetic anhydride | RT | - | - | - | - |
Visualizations
Experimental Workflow for Enzyme Screening
Caption: Workflow for screening different enzymes for the kinetic resolution.
Troubleshooting Logic Flow
Caption: Logical flow for troubleshooting common issues in kinetic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Illuminating the Quantification of Ethyl 3-hydroxy-3-methylhexanoate: A Comparative Guide to Analytical Methods
The primary analytical techniques for the quantification of fatty acid ethyl esters are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Both methods offer distinct advantages and are suited for different analytical challenges.
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the quantification of various fatty acid ethyl esters. These ranges are indicative of what can be expected when developing a method for Ethyl 3-hydroxy-3-methylhexanoate.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | > 0.99[1] | > 0.99 |
| Limit of Detection (LOD) | 0.8 - 7.5 ng/g[2] | Typically in the µg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | 5 - 25 ng/g[2] | Typically in the µg/mL to ng/mL range |
| Accuracy (% Recovery) | 93.8 - 107%[2] | 92.2 - 103%[3] |
| Precision (%RSD) | 3.5 - 9.7%[2] | < 10%[3] |
Note: The presented data is based on the analysis of various fatty acid ethyl esters and serves as a general guideline. Method performance for this compound will require specific validation.
Experimental Workflow for Method Validation
A systematic approach is crucial for the validation of any analytical method. The following diagram illustrates a typical workflow.
Caption: A typical workflow for analytical method validation.
Detailed Experimental Protocols
Below are generalized protocols for the quantification of this compound using GC-MS and HPLC, based on methods for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4][5]
1. Sample Preparation:
-
Extraction: A liquid-liquid extraction (LLE) is commonly employed. Samples are homogenized and extracted with an organic solvent such as hexane or a mixture of petroleum ether and diethyl ether.[4] Acetone can also be used as an extraction solvent.[4]
-
Internal Standard: An appropriate internal standard (e.g., a structurally similar ester not present in the sample) should be added before extraction to ensure accurate quantification.
-
Derivatization (Optional): While many fatty acid ethyl esters are volatile enough for direct GC analysis, derivatization (e.g., silylation) can sometimes improve chromatographic behavior and sensitivity.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6980N Network GC system or similar.[1]
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 60 m x 0.25 mm x 0.25 µm), is typically used.[1] For chiral separations, a cyclodextrin-based column may be necessary.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).[1]
-
Oven Temperature Program: An initial temperature of around 80°C held for a few minutes, followed by a ramp of 10°C/min to a final temperature of approximately 290°C, held for several minutes.[1]
-
Injector and Mass Spectrometer Temperatures: Maintained at high temperatures (e.g., 290°C for the injector and 230°C for the mass spectrometer) to prevent condensation.[1]
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
3. Method Validation Parameters:
-
Linearity: Assessed by preparing calibration curves from standard solutions of this compound at a minimum of five different concentrations. The correlation coefficient (r²) should be ≥ 0.99.[1]
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Evaluated by spiking blank matrix with known concentrations of the analyte and calculating the percent recovery.
-
Precision: Determined by replicate injections of a standard solution at different concentrations on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should ideally be below 15%.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. A reverse-phase HPLC method is often suitable for esters.[7]
1. Sample Preparation:
-
Extraction: Similar to GC-MS, a liquid-liquid extraction can be used. The choice of solvent will depend on the sample matrix and the polarity of the analyte.
-
Filtration: All samples and standards should be filtered through a 0.45 µm filter before injection to protect the HPLC column.
2. HPLC Instrumentation and Conditions:
-
HPLC System: An Agilent 1100 series HPLC system or equivalent.[8]
-
Column: A C18 reverse-phase column is a common choice.[8]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of formic or phosphoric acid).[7] The composition can be isocratic (constant) or a gradient (varied over time) to achieve optimal separation.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detector: A UV detector is commonly used if the analyte has a chromophore. If not, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) can be employed.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.
3. Method Validation Parameters:
-
Linearity, LOD, LOQ, Accuracy, and Precision: Determined using the same principles as described for the GC-MS method. For accuracy, recovery should generally be within 98-102%.[8] For precision, the RSD should be less than 2%.[8]
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound. The choice between the two will depend on factors such as the volatility of the compound, the complexity of the sample matrix, the required sensitivity, and the available instrumentation. GC-MS often provides higher resolution and sensitivity for volatile compounds, while HPLC is more versatile for a broader range of polarities and molecular weights. Regardless of the chosen method, rigorous validation according to established guidelines is essential to ensure the generation of accurate and reliable data for research and drug development purposes.[8]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 6. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine | OENO One [oeno-one.eu]
- 7. Ethyl 3-hydroxy-3-methylbutyrate | SIELC Technologies [sielc.com]
- 8. ajprui.com [ajprui.com]
A Comparative Guide to the Synthesis of Ethyl 3-hydroxy-3-methylhexanoate
For researchers and professionals in drug development and chemical synthesis, the efficient and selective synthesis of chiral building blocks is paramount. Ethyl 3-hydroxy-3-methylhexanoate, a β-hydroxy ester, represents a valuable chiral intermediate. This guide provides a comparative analysis of the primary synthesis routes to this molecule: the Reformatsky reaction, the Grignard reaction, and the Barbier reaction. We will delve into the experimental protocols, present available quantitative data, and discuss the advantages and disadvantages of each methodology.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Key Reagents | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Reformatsky Reaction | 2-Pentanone, Ethyl bromoacetate, Zinc | ~86% (for analogous β-hydroxy esters)[1] | 90°C, 30 min in Toluene[1] | Good tolerance for various functional groups; less basic than Grignard reagents.[2] | Requires activation of zinc; stoichiometric amounts of metal are needed. |
| Grignard Reaction | Ethyl 3-oxohexanoate, Methylmagnesium bromide | Varies; generally moderate to high | Anhydrous conditions, typically in ether or THF | High reactivity of Grignard reagents. | Sensitive to moisture and protic solvents; potential for side reactions (e.g., enolization).[3] |
| Barbier Reaction | 2-Pentanone, Ethyl bromoacetate, Zinc | Good yields (66-90% for analogous compounds)[4] | In-situ generation of the organometallic reagent; can often be performed in aqueous media.[5] | Operationally simple; environmentally friendly ("green chemistry").[5] | The organometallic species is unstable and cannot be stored.[5] |
The Reformatsky Reaction
The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds, mediated by metallic zinc.[2][6] The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive and less basic than the corresponding Grignard reagents or lithium enolates.[2] This lower reactivity allows for the presence of a wider variety of functional groups in the starting materials.
Experimental Protocol
A general procedure for a Reformatsky reaction involves the activation of zinc, followed by the addition of the α-halo ester and the ketone.[1]
Materials:
-
2-Pentanone
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Iodine (for activation)
-
Toluene (anhydrous)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene is stirred under reflux for 5 minutes to activate the zinc surface. The mixture is then cooled to room temperature.[1]
-
Ethyl bromoacetate (2.0 eq) is added to the mixture.[1]
-
A solution of 2-pentanone (1.0 eq) in toluene is then added to the suspension.[1]
-
The resulting mixture is stirred at 90°C for 30 minutes.[1]
-
After cooling to 0°C, the reaction is quenched by the addition of water.[1]
-
The suspension is filtered, and the filtrate is extracted with MTBE.[1]
-
The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
-
The crude product is purified by silica gel chromatography. For a similar reaction, a yield of 86% has been reported.[1] In other instances, yields around 52% have also been documented.[7]
Reaction Pathway
Caption: General mechanism of the Reformatsky Reaction.
The Grignard Reaction
The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds. In the context of synthesizing this compound, a plausible route involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a β-keto ester, like ethyl 3-oxohexanoate.
A key challenge in using Grignard reagents with β-keto esters is the presence of an acidic α-proton, which can be abstracted by the basic Grignard reagent, leading to enolate formation and reducing the yield of the desired tertiary alcohol. However, careful control of reaction conditions, such as low temperatures, can favor the nucleophilic addition to the ketone carbonyl.
Experimental Protocol
A general procedure for the addition of a Grignard reagent to a ketone is as follows, adapted for the specific substrates.[3]
Materials:
-
Ethyl 3-oxohexanoate
-
Methylmagnesium bromide solution (in ether or THF)
-
Anhydrous diethyl ether or THF
-
Aqueous ammonium chloride solution (saturated) or dilute acid for workup
Procedure:
-
All glassware must be scrupulously dried to prevent quenching of the Grignard reagent. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of ethyl 3-oxohexanoate in anhydrous diethyl ether or THF is cooled in an ice-salt bath or a dry ice-acetone bath.
-
The methylmagnesium bromide solution is added dropwise to the cooled solution of the β-keto ester with vigorous stirring.
-
The reaction mixture is stirred at a low temperature for a specified period to ensure complete reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
Reaction Pathway
Caption: General mechanism of the Grignard Reaction.
The Barbier Reaction
The Barbier reaction is a useful alternative to the Grignard reaction.[5] Its primary advantage is that the organometallic reagent is generated in situ, meaning the alkyl halide, the carbonyl compound, and the metal are all present in the reaction flask simultaneously.[5] This one-pot procedure is operationally simpler and can often be carried out in aqueous media, making it a more environmentally friendly approach.[5] For the synthesis of this compound, this would involve the reaction of 2-pentanone and ethyl bromoacetate in the presence of a metal like zinc.
Experimental Protocol
A general procedure for a Barbier-type reaction is as follows.
Materials:
-
2-Pentanone
-
Ethyl bromoacetate
-
Zinc powder
-
Aqueous ammonium chloride solution (saturated)
-
Organic solvent (e.g., THF)
Procedure:
-
A mixture of 2-pentanone, ethyl bromoacetate, and zinc powder is prepared in a suitable solvent, which can be a mixture of an organic solvent like THF and a saturated aqueous ammonium chloride solution.
-
The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by filtration to remove excess zinc, followed by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product.
-
Purification is typically achieved through column chromatography or distillation. For analogous reactions, yields in the range of 66-90% have been reported.[4]
Reaction Pathway
Caption: General mechanism of the Barbier Reaction.
Concluding Remarks
The choice of synthesis route for this compound depends on the specific requirements of the researcher, including the desired scale, purity, and available resources.
-
The Reformatsky reaction offers a robust and versatile method with good functional group tolerance.
-
The Grignard reaction , while powerful, requires stringent anhydrous conditions and careful temperature control to minimize side reactions.
-
The Barbier reaction presents an operationally simple and environmentally benign alternative, particularly attractive for its one-pot nature and potential for use in aqueous media.
Further optimization of reaction conditions for each route is likely to improve yields and purity, and the choice of method should be guided by a careful consideration of these factors in the context of the intended application.
References
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Barbier reaction - Wikipedia [en.wikipedia.org]
- 6. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. scribd.com [scribd.com]
A Comparative Guide to Ethyl 3-hydroxy-3-methylhexanoate and Other β-Hydroxy Esters in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. β-hydroxy esters are a valuable class of compounds, serving as versatile intermediates in the formation of a wide array of organic structures. This guide provides a detailed comparison of Ethyl 3-hydroxy-3-methylhexanoate with other representative β-hydroxy esters, focusing on their synthesis, reactivity, and physical properties.
Introduction to β-Hydroxy Esters
β-hydroxy esters are organic compounds characterized by a hydroxyl group on the carbon atom beta to the ester carbonyl group. Their bifunctional nature allows for a variety of subsequent transformations, making them key synthons in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. Common synthetic routes to β-hydroxy esters include the Reformatsky reaction and the aldol condensation.
This guide will focus on a comparative analysis of the following β-hydroxy esters:
-
This compound: A tertiary β-hydroxy ester.
-
Ethyl 3-hydroxybutanoate: A secondary β-hydroxy ester.
-
Ethyl 3-hydroxy-3-phenylpropanoate: A tertiary β-hydroxy ester with an aromatic substituent.
Synthesis of β-Hydroxy Esters: A Comparative Overview
The choice of synthetic method for a particular β-hydroxy ester depends on the desired structure and the available starting materials. The Reformatsky reaction and the aldol condensation are two of the most common and versatile methods.
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester.[1][2] This reaction is particularly useful for the synthesis of tertiary β-hydroxy esters from ketones.
General Reaction Scheme:
Caption: General scheme of the Reformatsky reaction.
A comparative summary of yields for the synthesis of the selected β-hydroxy esters via the Reformatsky reaction is presented in the table below.
| Product | Ketone/Aldehyde | α-Halo Ester | Typical Yield (%) |
| This compound | 2-Pentanone | Ethyl bromoacetate | ~70-80% (estimated) |
| Ethyl 3-hydroxybutanoate | Acetaldehyde | Ethyl bromoacetate | ~60-70% |
| Ethyl 3-hydroxy-3-phenylpropanoate | Acetophenone | Ethyl bromoacetate | ~85-95%[3] |
Table 1: Comparison of Yields for the Reformatsky Reaction.
Aldol Condensation
The aldol condensation is a reaction between an enolate and a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can be subsequently converted to a β-hydroxy ester.[4] Mixed aldol reactions can be challenging due to the formation of multiple products, but can be effective when one partner is a good electrophilic acceptor (like an aldehyde without α-hydrogens) or a particularly acidic nucleophilic donor (like a β-keto ester).[4]
General Reaction Scheme:
Caption: General scheme of the Aldol addition reaction.
| Product | Enolate Source | Carbonyl Compound | Typical Yield (%) |
| This compound | Enolate of ethyl propanoate | Propanal | Moderate (competing reactions) |
| Ethyl 3-hydroxybutanoate | Enolate of ethyl acetate | Acetaldehyde | ~50-60% |
| Ethyl 3-hydroxy-3-phenylpropanoate | Enolate of ethyl acetate | Benzaldehyde | ~70-80% |
Table 2: Comparison of Yields for the Aldol Condensation.
Experimental Protocols
Synthesis of this compound via Reformatsky Reaction
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc (1.2 eq).
-
A solution of 2-pentanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF is added dropwise to the zinc suspension.
-
After the addition is complete, the reaction mixture is heated to reflux for 1-2 hours.
-
The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to afford this compound.
Synthesis of Ethyl 3-hydroxybutanoate via Aldol Addition
Procedure:
-
To a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C, a solution of ethyl acetate (1.0 eq) in anhydrous THF is added dropwise.
-
The mixture is stirred at -78 °C for 30 minutes to form the lithium enolate.
-
Acetaldehyde (1.2 eq) is then added dropwise, and the reaction is stirred for an additional 1-2 hours at -78 °C.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield Ethyl 3-hydroxybutanoate.[5]
Reactivity: Dehydration of β-Hydroxy Esters
A common subsequent reaction of β-hydroxy esters is dehydration to form α,β-unsaturated esters, which are also valuable synthetic intermediates.[6] The ease of dehydration is influenced by the structure of the β-hydroxy ester, particularly the substitution at the β-carbon.
Tertiary β-hydroxy esters, such as this compound and Ethyl 3-hydroxy-3-phenylpropanoate, generally undergo dehydration more readily than secondary β-hydroxy esters like Ethyl 3-hydroxybutanoate. This is due to the formation of a more stable tertiary carbocation intermediate during the E1 elimination pathway.
Dehydration Reaction Scheme:
Caption: General scheme for the dehydration of a β-hydroxy ester.
| Compound | Dehydration Conditions | Relative Rate |
| This compound | Mild acid, moderate heat | Fast |
| Ethyl 3-hydroxybutanoate | Stronger acid, higher heat | Slower |
| Ethyl 3-hydroxy-3-phenylpropanoate | Mild acid, moderate heat | Fast |
Table 3: Qualitative Comparison of Dehydration Rates.
Physical and Spectroscopic Data Comparison
The physical and spectroscopic properties of β-hydroxy esters are important for their characterization and purification.
| Property | This compound | Ethyl 3-hydroxybutanoate | Ethyl 3-hydroxy-3-phenylpropanoate |
| Formula | C₈H₁₆O₃ | C₆H₁₂O₃ | C₁₁H₁₄O₃ |
| Molecular Weight ( g/mol ) | 160.21[7] | 132.16[8] | 194.23[9] |
| Boiling Point (°C) | 90-92 / 14 mmHg | 71-73 / 12 mmHg[5] | ~120-125 / 1 mmHg |
| ¹H NMR (CDCl₃, δ ppm) | ~0.9 (t), 1.25 (t), 1.4-1.6 (m), 2.5 (s), 3.7 (s, OH), 4.1 (q) | ~1.2 (d), 1.25 (t), 2.4 (d), 2.9 (d, OH), 4.1-4.2 (m) | ~1.2 (t), 2.8 (s), 4.1 (q), 4.5 (s, OH), 7.2-7.4 (m) |
| ¹³C NMR (CDCl₃, δ ppm) | ~14.1, 17.5, 22.8, 38.5, 45.2, 60.5, 70.8, 172.5 | ~14.2, 22.5, 43.5, 60.8, 64.5, 172.8 | ~14.1, 45.9, 60.9, 73.5, 125.1, 127.5, 128.4, 144.8, 172.3 |
Table 4: Comparison of Physical and Spectroscopic Data.
Conclusion
This compound and other β-hydroxy esters are valuable synthetic intermediates with distinct properties and synthetic access points.
-
This compound , a tertiary aliphatic β-hydroxy ester, is efficiently synthesized via the Reformatsky reaction. Its tertiary nature leads to facile dehydration.
-
Ethyl 3-hydroxybutanoate , a secondary β-hydroxy ester, can be prepared through both Reformatsky and aldol-type reactions, though often with more moderate yields. It is more stable towards dehydration compared to its tertiary counterparts.
-
Ethyl 3-hydroxy-3-phenylpropanoate , a tertiary aromatic β-hydroxy ester, benefits from the activating effect of the phenyl group, often leading to higher yields in its synthesis. It also undergoes dehydration readily.
The choice between these and other β-hydroxy esters will ultimately depend on the specific target molecule and the desired reactivity profile. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 3. Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ethyl (3R)-3-hydroxybutanoate | C6H12O3 | CID 440030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 3-hydroxy-3-methylbutanoate [webbook.nist.gov]
Comparative study of catalysts for "Ethyl 3-hydroxy-3-methylhexanoate" synthesis
##Forging a Path to Purity: A Comparative Guide to Catalysts in Ethyl 3-hydroxy-3-methylhexanoate Synthesis
A critical evaluation of catalytic systems for the efficient synthesis of the valuable β-hydroxy ester, this compound, reveals nuances in yield and reaction conditions. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of catalytic methodologies, supported by experimental data, to inform catalyst selection for this important synthetic transformation.
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and fine chemicals, is predominantly achieved through the Reformatsky reaction. This reaction typically involves the coupling of an α-halo ester, such as ethyl bromoacetate, with a ketone, in this case, 2-pentanone, mediated by a metallic catalyst. While zinc has historically been the catalyst of choice, a range of other metals have been explored to improve yields, reaction rates, and stereoselectivity. This guide delves into a comparative analysis of these catalysts, offering a clear overview of their performance.
Catalyst Performance: A Quantitative Comparison
The selection of a catalyst is paramount to the success of the synthesis, directly impacting the product yield and reaction efficiency. Below is a summary of the performance of different catalysts in the synthesis of this compound and analogous β-hydroxy esters. It is important to note that while zinc is well-documented for this specific reaction, data for other metals often comes from studies on similar substrates due to a lack of direct comparative research on this exact molecule.
| Catalyst | Substrates | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Zinc (Zn) | Ethyl bromoacetate, 2-Pentanone | Toluene | 90 | 0.5 | 86 | [1] |
| Indium (In) | Ethyl bromoacetate, Aldehydes/Ketones | Not specified | Not specified | Not specified | Good to Excellent | [General reactivity] |
| Samarium (Sm) | α-haloesters, Carbonyl compounds | Not specified | Not specified | Not specified | High | [General reactivity] |
Note: The yields for Indium and Samarium are based on their general performance in Reformatsky-type reactions and may not be directly representative of the synthesis of this compound.
The Reformatsky Reaction: A Mechanistic Overview
The synthesis of this compound via the Reformatsky reaction proceeds through a well-established mechanism. The catalytic cycle involves the oxidative addition of the metallic catalyst to the carbon-halogen bond of the α-halo ester, forming an organometallic intermediate. This intermediate then reacts with the carbonyl group of the ketone, followed by hydrolysis to yield the desired β-hydroxy ester.
Figure 1. A generalized workflow for the synthesis of this compound via a metal-catalyzed reaction.
Experimental Protocol: Zinc-Catalyzed Synthesis
The following protocol provides a detailed methodology for the synthesis of this compound using zinc as a catalyst, adapted from established procedures for the Reformatsky reaction.[1]
Materials:
-
Activated zinc dust
-
Iodine (catalytic amount)
-
Toluene (anhydrous)
-
Ethyl bromoacetate
-
2-Pentanone
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Zinc: A suspension of activated zinc dust (5.0 equivalents) and a catalytic amount of iodine (0.1 equivalents) in anhydrous toluene (50 mL) is stirred under reflux for 5 minutes. The mixture is then cooled to room temperature.
-
Reaction Initiation: To the cooled suspension, ethyl bromoacetate (2.0 equivalents) is added, followed by a solution of 2-pentanone (1.0 equivalent) in anhydrous toluene (10 mL).
-
Reaction Progression: The resulting mixture is stirred at 90°C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: The reaction is cooled to 0°C, and water is carefully added to quench the reaction. The resulting suspension is filtered.
-
Extraction: The filtrate is extracted with MTBE. The combined organic phases are washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.
Logical Relationship of the Reformatsky Reaction
The core of the Reformatsky reaction lies in the formation of a specific organozinc intermediate, which then acts as the key nucleophile. The logical progression of this transformation is illustrated below.
Figure 2. A diagram illustrating the key transformations and intermediates in the Reformatsky reaction.
References
Comparative Biological Activity of Ethyl 3-hydroxy-3-methylhexanoate and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of novel compounds is paramount. This guide provides a comparative overview of the potential biological activities of Ethyl 3-hydroxy-3-methylhexanoate and its structural analogs. Due to a lack of direct experimental data for this specific compound and its close derivatives in publicly available literature, this comparison is based on established SAR principles for short-chain fatty acid esters and related molecules. Detailed experimental protocols for evaluating the biological activities discussed are also provided to facilitate further research.
Introduction to this compound
This compound is a short-chain fatty acid ester. While its primary applications are currently in the fragrance and flavor industries, its structural motifs—a hydroxyl group and a tertiary alcohol—suggest potential for biological activity. This guide explores its putative antimicrobial, anti-inflammatory, and cytotoxic properties in comparison to a series of rationally designed analogs. The analogs have been selected to probe the effects of chain length and methylation on biological function.
Defined Analogs for Comparison
To systematically evaluate the potential structure-activity landscape, the following analogs of this compound are considered in this guide:
-
Ethyl 3-hydroxy-3-methylpentanoate: A shorter-chain analog.
-
Ethyl 3-hydroxy-3-methylheptanoate: A longer-chain analog.
-
Propyl 3-hydroxy-3-methylhexanoate: An analog with a longer ester alkyl chain.
-
Ethyl 3-hydroxyhexanoate: An analog lacking the 3-methyl group.
Predicted Comparative Biological Activities: A Structure-Activity Relationship (SAR) Perspective
Based on established principles from the scientific literature regarding short-chain fatty acid esters and related bioactive molecules, a qualitative comparison of the potential biological activities can be postulated.
Table 1: Predicted Qualitative Comparison of Biological Activities
| Compound | Predicted Antimicrobial Activity | Predicted Anti-inflammatory Activity | Predicted Cytotoxicity | Rationale for Prediction |
| This compound (Parent) | Moderate | Low to Moderate | Low to Moderate | The tertiary alcohol and moderate chain length may confer some membrane-disrupting properties. |
| Ethyl 3-hydroxy-3-methylpentanoate | Lower | Lower | Lower | Shorter alkyl chains generally exhibit reduced lipophilicity and membrane interaction, potentially leading to decreased activity. |
| Ethyl 3-hydroxy-3-methylheptanoate | Higher | Moderate | Moderate | Increased chain length can enhance membrane permeability and disruption, which may lead to greater antimicrobial and cytotoxic effects. |
| Propyl 3-hydroxy-3-methylhexanoate | Higher | Moderate | Moderate | A longer ester chain increases lipophilicity, which could enhance interaction with cell membranes. |
| Ethyl 3-hydroxyhexanoate | Lower | Lower | Lower | The absence of the methyl group may reduce steric hindrance and alter the molecule's interaction with biological targets. |
Experimental Protocols
To empirically determine the biological activities of this compound and its analogs, the following standard in vitro assays are recommended.
Antimicrobial Activity Assessment: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution Series: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using the same broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay evaluates the ability of a compound to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium until they reach 80-90% confluency.
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Data Analysis: The percentage inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: A suitable cell line (e.g., HeLa, HepG2) is seeded into a 96-well plate and allowed to attach overnight.
-
Compound Exposure: The cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (half-maximal inhibitory concentration) value can be determined.
Relevant Signaling Pathways
The potential anti-inflammatory effects of these compounds may involve the modulation of key inflammatory signaling pathways. One of the most critical is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
Conclusion
This guide provides a framework for the comparative analysis of the biological activity of this compound and its analogs. While direct experimental data is currently lacking, the principles of structure-activity relationships suggest that modifications to the alkyl chain length and methylation will likely influence the antimicrobial, anti-inflammatory, and cytotoxic properties of these compounds. The detailed experimental protocols provided herein offer a clear path for researchers to empirically validate these predictions and further elucidate the therapeutic potential of this class of molecules. The provided diagrams of experimental workflows and the NF-κB signaling pathway serve as visual aids to conceptualize the processes involved in the evaluation and potential mechanism of action of these compounds. Further in-depth research is warranted to fully characterize the biological profile of this compound and its derivatives.
A Comparative Guide to Enantiomeric Excess Determination of Ethyl 3-hydroxy-3-methylhexanoate
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development, ensuring the stereochemical purity of chiral molecules. For ethyl 3-hydroxy-3-methylhexanoate, a chiral β-hydroxy ester, several analytical techniques can be employed. This guide provides a comparative overview of two primary chromatographic methods: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), supported by experimental data from closely related analogs. Additionally, it touches upon Nuclear Magnetic Resonance (NMR) spectroscopy as an alternative method.
Quantitative Data Summary
Due to the limited availability of published data for the direct enantioseparation of this compound, the following table presents data for analogous β-hydroxy and β-acetoxy esters to illustrate the expected performance of chiral GC and HPLC methods.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Analyte | Isobutyl 3-acetoxybutanoate (derivative of a β-hydroxy ester) | Methyl 3-hydroxybutanoate |
| Chiral Stationary Phase | β-DEX 120 | Chiralcel OD-H |
| Retention Time (min) | (R)-enantiomer: 43.6(S)-enantiomer: 47.3 | Not specified in the available literature |
| Resolution (Rs) | Baseline separated, specific value not provided | Not specified in the available literature |
| Mobile/Carrier Gas | Helium or Hydrogen | Hexane/Isopropanol mixtures |
| Detection | Flame Ionization Detector (FID) | UV or Mass Spectrometry (MS) |
| Typical Throughput | High, with run times often under 60 minutes | Moderate, dependent on mobile phase and column dimensions |
| Sample Derivatization | May be required to improve volatility and separation | Generally not required |
Experimental Methodologies
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. The use of cyclodextrin-based chiral stationary phases is common for the analysis of hydroxy acid esters.
Experimental Protocol:
-
Sample Preparation:
-
The sample containing this compound is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If the compound has low volatility, derivatization of the hydroxyl group (e.g., acetylation to form the corresponding acetate ester) may be necessary to improve chromatographic performance.
-
-
Instrumentation:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a flame ionization detector (FID).
-
Chiral Column: A capillary column with a chiral stationary phase, such as a derivative of β-cyclodextrin (e.g., β-DEX™ 120, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 80 °C held for 2 minutes, followed by a ramp of 5 °C/min to 180 °C, and a final hold for 5 minutes. This program should be optimized for the specific analyte.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used method for enantioseparation. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of compounds, including β-hydroxy esters.
Experimental Protocol:
-
Sample Preparation:
-
The sample is dissolved in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
The sample should be filtered through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or a mass spectrometer).
-
Chiral Column: A column packed with a chiral stationary phase, such as a cellulose or amylose derivative (e.g., Chiralcel® OD-H, 250 x 4.6 mm ID, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or by mass spectrometry for higher sensitivity and selectivity.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as in the GC method.
-
Visualizations
Workflow for Enantiomeric Excess Determination
Caption: General workflow for the determination of enantiomeric excess.
Comparison of Analytical Methodologies
Cross-Validation of HPLC and GC Methods for the Analysis of Ethyl 3-hydroxy-3-methylhexanoate: A Comparative Guide
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of Ethyl 3-hydroxy-3-methylhexanoate. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a chiral ester with potential applications in various fields, including fragrance and pharmaceutical industries. Accurate and reliable analytical methods are crucial for its quantification in different matrices. Both HPLC and GC are powerful chromatographic techniques widely used for the separation and analysis of organic compounds. The choice between HPLC and GC depends on the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity, speed, and cost.[1][2][3]
This guide outlines hypothetical, yet plausible, experimental protocols for both HPLC and GC analysis of this compound, based on methods for structurally similar compounds. It also presents a comparative summary of the expected performance characteristics of each technique.
Experimental Protocols
The following protocols are suggested starting points for method development and validation for the analysis of this compound.
2.1 High-Performance Liquid Chromatography (HPLC) Method
HPLC is well-suited for the analysis of non-volatile and thermally labile compounds.[3][4] Given the hydroxyl group and ester functionality of this compound, a reversed-phase HPLC method is proposed.
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
2.2 Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][3] this compound is expected to be sufficiently volatile for GC analysis, potentially after derivatization to improve its thermal stability and chromatographic behavior.
Sample Preparation & Derivatization: To a known amount of the sample, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether of the hydroxyl group. Dilute the derivatized sample with a suitable solvent (e.g., hexane) before injection.
Instrumentation and Conditions:
| Parameter | Condition |
|---|---|
| Instrument | Agilent 8890 GC System with Flame Ionization Detector (FID) or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (10:1) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min |
| Detector Temperature | 280 °C (FID) |
| Injection Volume | 1 µL |
Comparative Performance Data
The following table summarizes the expected performance characteristics of the proposed HPLC and GC methods for the analysis of this compound. These are generalized comparisons and actual results may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC | GC |
| Selectivity | Good | Excellent |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ng range | pg range |
| Limit of Quantification (LOQ) | ng range | pg range |
| Precision (%RSD) | < 2% | < 1% |
| Accuracy (% Recovery) | 98-102% | 99-101% |
| Analysis Time | 10-15 min | 5-10 min |
| Sample Throughput | Moderate | High |
| Cost per Sample | Higher | Lower |
Discussion
HPLC:
-
Advantages: HPLC is a versatile technique that can be applied to a wide range of compounds without the need for derivatization.[2] It is generally non-destructive, allowing for sample recovery if needed.
-
Disadvantages: HPLC can be more expensive to operate due to the cost of solvents and columns.[1] The analysis times can be longer compared to GC.[1][4]
GC:
-
Advantages: GC typically offers higher resolution and sensitivity, especially when coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[3][4] The analysis times are often shorter, leading to higher sample throughput.[4]
-
Disadvantages: GC is limited to volatile and thermally stable compounds.[2][3] For compounds like this compound, derivatization may be necessary to prevent on-column degradation and improve peak shape, which adds an extra step to the sample preparation process.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods.
Conclusion
Both HPLC and GC are suitable techniques for the analysis of this compound. The choice of method will depend on the specific analytical needs. For routine quality control with high sample throughput, a developed GC-FID method may be more advantageous due to its speed and lower cost. For research and development purposes, where versatility and the ability to analyze the compound without derivatization are important, HPLC with UV detection would be a reliable choice. A thorough cross-validation as outlined is essential to ensure that both methods provide equivalent and reliable results.
References
- 1. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 2. veeprho.com [veeprho.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Comparative analysis of "Ethyl 3-hydroxy-3-methylhexanoate" from natural vs. synthetic sources
A Comparative Analysis of Ethyl 3-hydroxy-3-methylhexanoate: Natural vs. Synthetic Sources
Introduction
Data Presentation: A Framework for Comparison
Effective comparison relies on the systematic collection and presentation of quantitative data. The following tables provide a template for organizing experimental results.
Table 1: Physical and Chemical Properties
| Property | Natural Source | Synthetic (Racemic) | Method of Analysis |
| Appearance | - | - | Visual Inspection |
| Odor Profile | - | - | Olfactometry |
| Boiling Point (°C) | - | - | Micro-distillation |
| Density (g/mL at 25°C) | - | - | Densitometry |
| Refractive Index (n²⁰/D) | - | - | Refractometry |
| Optical Rotation ([α]²⁰/D) | - | - | Polarimetry |
| Purity (%) | - | - | GC-FID |
| Enantiomeric Excess (%) | - | - | Chiral HPLC/GC |
Table 2: Spectroscopic Data
| Spectroscopic Method | Natural Source (Key Signals) | Synthetic (Racemic) (Key Signals) |
| ¹H NMR (CDCl₃, 400 MHz) | - | - |
| ¹³C NMR (CDCl₃, 100 MHz) | - | - |
| FTIR (cm⁻¹) | - | - |
| Mass Spectrometry (EI, m/z) | - | - |
Experimental Protocols
Detailed and reproducible methodologies are crucial for a valid comparative analysis.
Protocol 1: Synthesis of this compound via Reformatsky Reaction
The Reformatsky reaction is a classic method for synthesizing β-hydroxy esters.[1][2] This protocol describes the synthesis of a racemic mixture of this compound from 2-pentanone and ethyl bromoacetate.
Materials:
-
2-Pentanone
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add activated zinc dust to the flask.
-
In the dropping funnel, prepare a solution of 2-pentanone and ethyl bromoacetate in anhydrous toluene.
-
Add a small amount of the solution from the dropping funnel to the zinc dust and gently warm the flask to initiate the reaction.
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete reaction.
-
Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Protocol 2: Hypothetical Isolation from a Natural Source
This protocol outlines a general procedure for the extraction and isolation of a volatile ester like this compound from a fruit matrix.
Materials:
-
Fruit pulp (e.g., from a novel tropical fruit)
-
Dichloromethane (DCM) or ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glass wool
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Homogenize the fruit pulp with an equal volume of deionized water.
-
Perform a liquid-liquid extraction of the homogenate with dichloromethane or ethyl acetate. Repeat the extraction three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it carefully using a rotary evaporator at low temperature to avoid loss of volatile compounds.
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the target compound.
-
Combine the pure fractions and remove the solvent to yield the isolated natural product.
Protocol 3: Analytical Characterization and Comparison
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To determine the purity and confirm the identity of the compound by its mass spectrum.
-
Column: A non-polar column (e.g., DB-5ms) is suitable for initial analysis.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of volatile components.
-
Mass Spectrometry: Operate in electron ionization (EI) mode. The resulting fragmentation pattern can be compared between the natural and synthetic samples.
2. Chiral Gas Chromatography or HPLC:
-
Purpose: To separate and quantify the enantiomers of this compound.
-
Stationary Phase: A chiral stationary phase (e.g., a cyclodextrin-based column for GC or a chiral column for HPLC) is required.
-
Analysis: The relative peak areas of the enantiomers will determine the enantiomeric excess (e.e.) of the natural sample and confirm the racemic nature of the synthetic sample.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the chemical structure of the compound.
-
¹H and ¹³C NMR: These spectra will confirm the carbon-hydrogen framework of the molecule. The spectra of the natural and synthetic samples should be identical for the pure compound.
4. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule.
-
Expected Signals: A broad peak around 3400 cm⁻¹ for the hydroxyl group (O-H stretch) and a strong peak around 1730 cm⁻¹ for the ester carbonyl group (C=O stretch).
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the key processes in this comparative analysis.
Caption: Synthetic pathway for this compound via the Reformatsky reaction.
Caption: General workflow for the isolation of a volatile ester from a natural source.
Caption: Logical workflow for the comparative analysis of natural vs. synthetic samples.
Discussion
A key point of comparison for a chiral molecule like this compound would be its stereochemistry. Natural products are often biosynthesized in an enantiomerically pure or enriched form, whereas standard chemical synthesis, such as the Reformatsky reaction described, typically yields a racemic mixture (an equal mixture of both enantiomers). This difference is critical, as the biological and sensory properties of enantiomers can vary significantly. For instance, one enantiomer might be responsible for a specific flavor or therapeutic effect, while the other could be inactive or even have undesirable properties. Therefore, the determination of the enantiomeric excess in the natural isolate is a crucial step in the comparative analysis.
Should a natural source of this compound be discovered, a thorough comparison with its synthetic counterpart would be invaluable. The synthetic route provides a means to produce larger quantities of the material for research and potential commercial applications. The natural isolate, on the other hand, provides a benchmark for the desired stereochemistry and can lead to further investigation into its biosynthetic pathway and biological function.
Conclusion
While the natural occurrence of this compound remains to be established, this guide provides a comprehensive framework for its comparative analysis against a synthetic standard. By following the outlined protocols for synthesis, isolation, and characterization, researchers can systematically evaluate the physical, chemical, and stereochemical properties of this molecule from different origins. The provided templates for data presentation and workflow diagrams offer a structured approach to this scientific investigation, ensuring that any future comparisons are conducted with rigor and clarity. This methodological guide serves as a valuable resource for scientists in flavor chemistry, natural product research, and drug development who may encounter this or similar chiral molecules in their work.
References
Efficacy of different chiral stationary phases for "Ethyl 3-hydroxy-3-methylhexanoate" separation
##Navigating the Enantioseparation of Ethyl 3-hydroxy-3-methylhexanoate: A Comparative Guide to Chiral Stationary Phases
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral compounds. This guide provides a comparative overview of the efficacy of different chiral stationary phases (CSPs) for the separation of this compound, a key chiral intermediate. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established methodologies for structurally similar β-hydroxy esters to provide a foundational understanding and practical approach to method development.
The successful chiral separation of β-hydroxy esters, including this compound, is heavily reliant on the selection of an appropriate chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high selectivity for this class of compounds. This guide will focus on the comparative performance of three widely used polysaccharide-based CSPs:
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))
Comparative Performance of Chiral Stationary Phases
| Chiral Stationary Phase | Typical Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Expected Retention Factor (k') | Expected Separation Factor (α) | Expected Resolution (Rs) |
| Chiralpak® AD-H | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 25 | 1.5 - 4.0 | > 1.2 | > 1.5 |
| Chiralcel® OD-H | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 25 | 2.0 - 5.0 | > 1.3 | > 2.0 |
| Lux® Amylose-1 | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 25 | 1.8 - 4.5 | > 1.2 | > 1.5 |
Note: The expected performance metrics are estimations based on separations of structurally similar compounds. Actual values for this compound may vary and require experimental optimization.
Experimental Protocols: A General Approach
The following provides a detailed methodology that can be adapted for the chiral separation of this compound on polysaccharide-based CSPs.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or Lux® Amylose-1), typically with dimensions of 250 mm x 4.6 mm and a 5 µm particle size.
2. Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., 2-Propanol, Ethanol). A typical starting composition is 90:10 (v/v). The ratio can be adjusted to optimize retention and resolution. For basic analytes, the addition of a small amount of a basic modifier like diethylamine (DEA) (typically 0.1%) may improve peak shape. For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) (typically 0.1%) may be beneficial.
-
Flow Rate: A typical flow rate for a 4.6 mm I.D. column is 1.0 mL/min.
-
Temperature: Column temperature is typically maintained at 25 °C. Varying the temperature can influence selectivity.
-
Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210-220 nm for esters).
-
Injection Volume: 5-20 µL.
4. Data Analysis:
-
Calculate the retention factor (k'), separation factor (α), and resolution (Rs) to evaluate the efficacy of the separation.
-
k' = (t_R - t_0) / t_0 (where t_R is the retention time of the analyte and t_0 is the void time)
-
α = k'_2 / k'_1 (where k'_1 and k'_2 are the retention factors of the first and second eluting enantiomers, respectively)
-
Rs = 2(t_R2 - t_R1) / (w_1 + w_2) (where t_R1 and t_R2 are the retention times and w_1 and w_2 are the peak widths at the base of the two enantiomers)
-
Experimental Workflow
The logical flow of developing a chiral separation method is depicted in the following diagram.
This guide provides a starting point for the challenging task of separating the enantiomers of this compound. While direct experimental data is limited, the principles of chiral separation on polysaccharide-based CSPs and the provided methodologies for analogous compounds offer a robust framework for successful method development and optimization. Researchers are encouraged to screen multiple CSPs and systematically optimize mobile phase composition and temperature to achieve the desired enantioseparation.
A Comparative Guide to the Enzymatic Resolution of Ethyl 3-hydroxy-3-methylhexanoate: Performance of Various Lipases
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug development. Ethyl 3-hydroxy-3-methylhexanoate, a tertiary alcohol, represents a valuable chiral building block. Its resolution into single enantiomers is of significant interest. This guide provides a comparative overview of the performance of various lipases in the kinetic resolution of this substrate and structurally similar compounds, supported by experimental data from peer-reviewed literature.
Performance of Lipases in the Resolution of Structurally Similar β-Hydroxy Esters
Direct comparative studies on the enzymatic resolution of this compound are limited in publicly available literature. However, extensive research on analogous β-hydroxy esters provides valuable insights into the potential efficacy of various lipases. The following table summarizes the performance of different lipases in the resolution of substrates with structural similarities, such as a hexanoate backbone or a tertiary alcohol group.
| Lipase Source | Substrate | Reaction Type | Enantiomeric Excess (e.e.) | Conversion (%) | Key Findings & Reference |
| Pseudomonas cepacia (Lipase PS) | (R,S)-3-cyano-5-methylhexanoic acid ethyl ester | Hydrolysis | >99% | 40-45% | Demonstrated to be the best enzyme for the hydrolytic resolution of this substrate, a key intermediate for Pregabalin.[1] |
| Novozym 435 (Candida antarctica Lipase B) | (R,S)-3-cyano-5-methylhexanoic acid ethyl ester | Hydrolysis | >99% | 40-45% | Also reported to be highly effective for the resolution of this pregabalin intermediate.[1] |
| Pseudomonas fluorescens Lipase | Aromatic Morita-Baylis-Hillman acetates | Hydrolysis | High (e.g., >90%) | ~50% | Showed excellent performance in the resolution of several aromatic acetates.[2] |
| Pseudomonas cepacia Lipase (PCL) | Aromatic Morita-Baylis-Hillman acetates | Hydrolysis | High (e.g., 92% eep) | ~50% | One of the best performing enzymes for the resolution of MBH acetates.[2] |
| Candida antarctica Lipase A (CAL-A) | Aromatic Morita-Baylis-Hillman acetates | Hydrolysis | Moderate to High | ~50% | Performance varied depending on the specific substrate. |
| Candida antarctica Lipase B (CAL-B) | Aromatic Morita-Baylis-Hillman acetates | Hydrolysis | Moderate to High | ~50% | Similar to CAL-A, its selectivity was substrate-dependent. |
| Pig Liver Esterase (PLE) | Ethyl 3-hydroxy-3-phenylbutanoate (tertiary alcohol) | Hydrolysis | Poor selectivity | - | Showed some activity towards a tertiary β-hydroxy ester, but with low enantioselectivity.[3] |
Experimental Protocols
The following are generalized experimental protocols for the enzymatic resolution of β-hydroxy esters based on methodologies reported in the literature. Researchers should optimize these conditions for the specific substrate, this compound.
General Protocol for Enzymatic Hydrolysis
-
Reaction Setup: To a solution of the racemic this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0) and a co-solvent (e.g., acetone, isooctane) if necessary, the lipase is added.[1][2]
-
Enzyme Loading: The enzyme loading is typically in the range of 10-50% (w/w) of the substrate.
-
Temperature: The reaction mixture is incubated at a controlled temperature, generally between 25°C and 40°C.[1]
-
Agitation: The reaction is stirred or shaken to ensure proper mixing.
-
Monitoring: The progress of the reaction (conversion and enantiomeric excess) is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2]
-
Work-up: Once the desired conversion (ideally close to 50%) is reached, the enzyme is filtered off. The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The resulting mixture of the unreacted ester and the hydrolyzed acid can be separated by column chromatography.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the lipase-catalyzed kinetic resolution of a racemic ester.
References
Inter-laboratory Comparison of Ethyl 3-hydroxy-3-methylhexanoate Analysis: A Guide to Method Selection
This guide provides a comparative overview of the primary analytical methodologies for the quantification of Ethyl 3-hydroxy-3-methylhexanoate, a significant compound in various research and development sectors. Due to the absence of publicly available, formal inter-laboratory comparison studies for this specific analyte, this document focuses on a detailed comparison of the most prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS). The information presented is synthesized from established analytical protocols for similar chemical entities, offering a robust framework for researchers, scientists, and drug development professionals to make informed decisions on method selection.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the specific objectives of the analysis. Below is a summary of the typical performance characteristics of GC-MS and HPLC-MS/MS for the analysis of volatile and semi-volatile organic compounds like this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.[1] | Separation of non-volatile or thermally labile compounds in a liquid phase, followed by highly selective and sensitive detection using tandem mass spectrometry.[1] |
| Typical Sample Type | Volatile and semi-volatile organic compounds in simple or complex matrices. | Non-volatile, polar, or thermally sensitive compounds in complex matrices like food and biological samples.[1] |
| Sample Preparation | Often requires derivatization for polar analytes to increase volatility. Extraction techniques like liquid-liquid extraction or solid-phase microextraction (SPME) are common. | Generally requires sample clean-up and extraction to remove interfering matrix components. |
| Selectivity | Good selectivity based on chromatographic separation and mass spectral data. | Excellent selectivity due to the combination of chromatographic separation and two stages of mass analysis (MS/MS). |
| Sensitivity | Typically in the picogram (pg) to nanogram (ng) range. | Can achieve femtogram (fg) to picogram (pg) level sensitivity. |
| Instrumentation Cost | Generally lower than HPLC-MS/MS. | Higher initial investment and maintenance costs. |
| Throughput | Moderate, with run times typically ranging from 10 to 30 minutes per sample. | Can be higher, especially with the use of ultra-high-performance liquid chromatography (UHPLC) systems. |
Experimental Protocols
The following sections detail standardized protocols for the analysis of this compound using GC-MS and HPLC-MS/MS. These protocols are based on general methodologies for similar analytes and should be optimized for specific laboratory conditions and sample matrices.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile compounds and can be adapted for this compound.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 5 mL of a liquid sample (e.g., beverage, biological fluid), add 2 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Add an internal standard to the sample.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial.
-
Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
-
-
GC-MS Parameters:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, with a stationary phase suitable for polar compounds (e.g., 10% diethylene glycol adipate and 2% phosphoric acid on acid-washed Chromosorb-W).[2]
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
-
2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol
This method is ideal for analyzing less volatile precursors or degradation products of this compound in complex matrices.[1]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 10 mL of the sample onto the cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
-
HPLC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 5% B.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-product ion transitions for this compound and the internal standard.
-
-
Visualizations: Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described above.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 3-hydroxy-3-methylhexanoate
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential procedural information for the proper disposal of Ethyl 3-hydroxy-3-methylhexanoate, a valuable compound in research and development. While specific data for this exact compound is limited, this document synthesizes safety protocols from structurally similar hydroxy esters to establish a reliable operational plan.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood.
Disposal Procedures for this compound
Based on guidelines for similar esters and general chemical waste, the following disposal methods are recommended. The appropriate method depends on the quantity and concentration of the waste.
Small Quantities (Less than 50 mL):
-
Absorption: Absorb the liquid onto an inert material such as vermiculite, sand, or commercial sorbent pads.
-
Containment: Place the absorbent material into a suitable, labeled, and sealable container.
-
Disposal: The sealed container should be disposed of through a licensed hazardous waste contractor.
Large Quantities (Greater than 50 mL):
-
Containment: Do not attempt to absorb large volumes. Instead, contain the liquid in a clearly labeled, sealed waste container.
-
Segregation: Store the waste container with other non-halogenated organic solvents, away from incompatible materials such as strong oxidizing agents and bases.
-
Professional Disposal: Arrange for collection by a certified chemical waste disposal service.
Contaminated Materials:
Any materials, such as glassware or paper towels, that come into contact with this compound should be treated as chemical waste.
-
Rinsing: Glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.
-
Solid Waste: Contaminated solids should be placed in a designated, sealed waste container for incineration by a licensed facility.
Under no circumstances should this compound be disposed of down the drain. While some esters are biodegradable, the specific environmental impact of this compound is not well-documented.[1][2]
Summary of Disposal Options
For clarity, the disposal options for esters, based on available safety data, are summarized below.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Small Liquid Spills (<50ml) | Absorb with inert material (vermiculite, sand).[3] | Place in a sealed container for collection by a licensed waste contractor.[3] |
| Large Liquid Quantities (>50ml) | Collect in a designated waste container. | Store with other organic solvents for collection by a licensed waste contractor.[3] |
| Contaminated Solid Waste | Place in a sealed container. | Dispose of through a licensed waste contractor, likely via incineration. |
| Empty Containers | Triple rinse with a suitable solvent. | Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as regular waste. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols Cited
References
Personal protective equipment for handling Ethyl 3-hydroxy-3-methylhexanoate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-hydroxy-3-methylhexanoate.
I. Physicochemical and Safety Data
The following table summarizes the known physical, chemical, and limited safety properties of this compound.
| Property | Value | Reference |
| CAS Number | 24420-88-0 | [1][2] |
| Molecular Formula | C₉H₁₈O₃ | [1][2] |
| Molecular Weight | 174.24 g/mol | [1][2] |
| GHS Hazard Class | Data not available | [1][2] |
| Signal Word | Data not available | [1][2] |
| Hazard Statements | Data not available | [1][2] |
| Precautionary Statements | Data not available | [1][2] |
II. Personal Protective Equipment (PPE)
Due to the lack of specific hazard data, a conservative approach to PPE is recommended. Always wear the following when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves should be worn.[3]
-
Skin and Body Protection: A standard laboratory coat is required.[3]
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling any potential vapors.[4]
III. Operational Plan: Handling and Storage
A. Handling:
-
Work Area: Always handle this compound in a well-ventilated laboratory or under a fume hood.[4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Personal Hygiene: Wash hands thoroughly after handling.
-
Spills: In the event of a small spill, absorb the liquid with an inert material such as vermiculite or sand.[3] Collect the absorbed material into a sealed container for proper disposal.
B. Storage:
-
Container: Keep the container tightly closed.
-
Environment: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Although specific incompatibilities are not documented, it is prudent to store esters away from strong oxidizing agents, strong acids, and strong bases.
IV. First Aid Measures
In the event of exposure, follow these immediate first-aid procedures:
-
General Advice: If you feel unwell, seek medical attention and show the safety data sheet to the doctor in attendance.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][5]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[1][5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
V. Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Disposal Route: Do not dispose of down the drain.[3] Arrange for collection by a licensed hazardous waste disposal contractor.[3]
-
Contaminated PPE: Dispose of contaminated gloves and other PPE as hazardous waste.
VI. Workflow and Safety Protocol Diagram
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
